Temsirolimus
Description
Structure
2D Structure
Propriétés
IUPAC Name |
[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H87NO16/c1-33-17-13-12-14-18-34(2)45(68-9)29-41-22-20-39(7)56(67,73-41)51(63)52(64)57-24-16-15-19-42(57)53(65)71-46(30-43(60)35(3)26-38(6)49(62)50(70-11)48(61)37(5)25-33)36(4)27-40-21-23-44(47(28-40)69-10)72-54(66)55(8,31-58)32-59/h12-14,17-18,26,33,35-37,39-42,44-47,49-50,58-59,62,67H,15-16,19-25,27-32H2,1-11H3/b14-12+,17-13+,34-18+,38-26+/t33-,35-,36-,37-,39-,40+,41+,42+,44-,45+,46+,47-,49-,50+,56-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPNZQVSJQDFBE-FUXHJELOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)C(C)(CO)CO)C)C)O)OC)C)C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2C[C@@H](/C(=C/C=C/C=C/[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)OC(=O)C(C)(CO)CO)C)/C)O)OC)C)C)/C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H87NO16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2040945 | |
| Record name | Temsirolimus | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2040945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1030.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Temsirolimus | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015632 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Practically insoluble in water; soluble in alcohol, Solubility is independent of pH, Soluble in water, 2.35e-03 g/L | |
| Record name | Temsirolimus | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7931 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Temsirolimus | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015632 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
White to off-white powder, White solid | |
CAS No. |
162635-04-3 | |
| Record name | Temsirolimus | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=162635-04-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Temsirolimus [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162635043 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Temsirolimus | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2040945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 42-[2,2-bis(hydroxymethyl)propionate] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TEMSIROLIMUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/624KN6GM2T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Temsirolimus | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7931 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Temsirolimus | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015632 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Temsirolimus: An In-depth Technical Guide to its Mechanism of Action in mTORC1 Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Temsirolimus, a specific inhibitor of the mammalian target of rapamycin (mTOR), has emerged as a critical therapeutic agent in the treatment of various cancers, most notably advanced renal cell carcinoma.[1] Its mechanism of action is centered on the selective inhibition of the mTORC1 signaling complex, a pivotal regulator of cell growth, proliferation, and survival. This technical guide provides a comprehensive overview of the molecular interactions and cellular consequences of this compound-mediated mTORC1 inhibition. We delve into the upstream activation and downstream effector pathways, present quantitative data on its inhibitory activity, and provide detailed experimental protocols for key assays used to elucidate its mechanism. Visualizations of the signaling pathways and experimental workflows are included to facilitate a deeper understanding of this compound's role in modulating mTORC1 signaling.
Introduction to mTORC1 Signaling
The mammalian target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that functions as a central regulator of cellular metabolism, growth, and proliferation in response to environmental cues such as nutrients and growth factors.[1] mTOR exists in two distinct multiprotein complexes, mTORC1 and mTORC2. This compound specifically targets mTORC1.[1]
The mTORC1 complex integrates signals from various upstream pathways, including the PI3K/Akt pathway, to control protein synthesis and cell growth.[1] Key downstream effectors of mTORC1 include the ribosomal protein S6 kinase 1 (S6K1) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[2] Dysregulation of the mTORC1 pathway is a common feature in many human cancers, making it an attractive target for therapeutic intervention.[3]
Mechanism of Action of this compound
This compound is a synthetic ester of sirolimus (rapamycin) that exhibits its inhibitory effect on mTORC1 through a multi-step process:
-
Binding to FKBP12: this compound first binds with high affinity to the intracellular protein FK506-binding protein 12 (FKBP12).[1] This binding is a prerequisite for its mTORC1 inhibitory activity.[3]
-
Formation of the this compound-FKBP12 Complex: The binding of this compound to FKBP12 induces a conformational change in FKBP12, forming an active inhibitory complex.[4]
-
Inhibition of mTORC1: The this compound-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR within the mTORC1 complex.[3] This ternary complex formation allosterically inhibits the kinase activity of mTORC1.[5]
This inhibition leads to a cascade of downstream effects, ultimately resulting in the suppression of tumor growth, proliferation, and angiogenesis.[1][6]
Visualizing the this compound Mechanism of Action
Caption: this compound inhibits mTORC1 by forming a complex with FKBP12.
Upstream Regulation of mTORC1
The activity of mTORC1 is tightly controlled by a complex signaling network that responds to various extracellular and intracellular cues. A primary activation pathway involves:
-
Growth Factor Signaling: Binding of growth factors (e.g., insulin, IGF-1) to their receptor tyrosine kinases (RTKs) on the cell surface initiates a signaling cascade.
-
PI3K/Akt Pathway: Activated RTKs recruit and activate phosphoinositide 3-kinase (PI3K), which in turn activates the serine/threonine kinase Akt.[1]
-
TSC Complex Inhibition: Akt phosphorylates and inactivates the tuberous sclerosis complex (TSC), a heterodimer of TSC1 and TSC2. The TSC complex functions as a GTPase-activating protein (GAP) for the small GTPase Rheb.
-
Rheb Activation: Inactivation of the TSC complex allows Rheb to accumulate in its GTP-bound, active state.
-
mTORC1 Activation: Rheb-GTP directly binds to and activates the kinase domain of mTOR within the mTORC1 complex.[2]
Downstream Effectors of mTORC1 Inhibition by this compound
The therapeutic effects of this compound are mediated through the inhibition of key downstream targets of mTORC1:
-
S6 Kinase 1 (S6K1): mTORC1 directly phosphorylates and activates S6K1. Activated S6K1 then phosphorylates several substrates, including the ribosomal protein S6, which enhances the translation of mRNAs encoding ribosomal proteins and other components of the translational machinery. Inhibition of mTORC1 by this compound leads to the dephosphorylation and inactivation of S6K1, thereby suppressing protein synthesis.[2]
-
Eukaryotic Initiation Factor 4E-Binding Protein 1 (4E-BP1): mTORC1 phosphorylates 4E-BP1, causing it to dissociate from the eukaryotic translation initiation factor 4E (eIF4E). This allows eIF4E to participate in the formation of the eIF4F complex, which is essential for the initiation of cap-dependent translation of mRNAs that encode proteins involved in cell growth and proliferation, such as cyclins and c-Myc. This compound-mediated inhibition of mTORC1 prevents the phosphorylation of 4E-BP1, causing it to remain bound to eIF4E and thereby inhibiting the translation of these key proteins.[7]
-
Hypoxia-Inducible Factor 1-alpha (HIF-1α): mTORC1 can promote the translation of HIF-1α, a key transcription factor that regulates the expression of genes involved in angiogenesis, such as vascular endothelial growth factor (VEGF). By inhibiting mTORC1, this compound can reduce the levels of HIF-1α and subsequently decrease VEGF production, leading to an anti-angiogenic effect.[6][8]
Quantitative Data on this compound Activity
The inhibitory potency of this compound has been quantified in various experimental settings.
| Parameter | Value | Cell Line / System | Reference |
| IC50 (mTOR Kinase Activity) | 1.76 µM | Cell-free in vitro assay | N/A |
| IC50 (Cell Proliferation) | 0.35 µM | A498 (Human kidney carcinoma) | N/A |
| >1 µM | Caki-1 (Human kidney carcinoma) | N/A | |
| >1 µM | 786-O (Human kidney carcinoma) | N/A | |
| Binding Affinity (Kd) of Rapamycin to FKBP12 | 0.2 nM | In vitro | N/A |
Experimental Protocols
In Vitro mTOR Kinase Assay
This assay measures the direct inhibitory effect of this compound on the kinase activity of mTORC1.
Materials:
-
Purified active mTORC1 complex
-
Recombinant, inactive S6K1 or 4E-BP1 as substrate
-
This compound
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
[γ-³²P]ATP or ATP and phospho-specific antibodies
-
SDS-PAGE gels and Western blotting reagents
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a microcentrifuge tube, combine the purified mTORC1 complex, the substrate (S6K1 or 4E-BP1), and the this compound dilution or vehicle control.
-
Pre-incubate the mixture at 30°C for 10 minutes.
-
Initiate the kinase reaction by adding ATP (and [γ-³²P]ATP if using radiography).
-
Incubate the reaction at 30°C for 30 minutes.
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Analyze the phosphorylation of the substrate by autoradiography or by Western blotting using phospho-specific antibodies against p-S6K1 (Thr389) or p-4E-BP1 (Thr37/46).
Visualizing the In Vitro mTOR Kinase Assay Workflow
Caption: Workflow for an in vitro mTOR kinase assay.
Western Blot Analysis of mTORC1 Signaling
This protocol is used to quantify the levels of total and phosphorylated proteins in the mTORC1 pathway in cells treated with this compound.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (total and phospho-specific for mTOR, S6K1, 4E-BP1, Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with various concentrations of this compound or vehicle for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Normalize protein amounts and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-S6K1, total S6K1, p-4E-BP1, total 4E-BP1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantification: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Cell Viability Assay (MTS Assay)
This assay determines the effect of this compound on the metabolic activity and proliferation of cancer cells.
Materials:
-
Cancer cell lines
-
96-well plates
-
This compound
-
MTS reagent (containing a tetrazolium salt and an electron coupling reagent)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound or vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation with MTS: Incubate the plates for 1-4 hours at 37°C to allow for the conversion of MTS to formazan by viable cells.
-
Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value of this compound.
Visualizing the Cell Viability Assay Workflow
Caption: Workflow for a cell viability (MTS) assay.
Conclusion
This compound exerts its potent anti-tumor effects through the specific and well-characterized inhibition of the mTORC1 signaling pathway. By forming a complex with FKBP12, this compound effectively shuts down the kinase activity of mTORC1, leading to the suppression of key downstream effectors involved in protein synthesis, cell growth, and angiogenesis. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate the mechanism of this compound and develop novel therapies targeting the mTORC1 pathway. A thorough understanding of these molecular interactions is paramount for optimizing its clinical use and overcoming potential mechanisms of resistance.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. mTORC1 inhibitors: is this compound in renal cancer telling us how they really work? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journal.waocp.org [journal.waocp.org]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. Antiangiogenic potential of the Mammalian target of rapamycin inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4E-BP1 is a tumor suppressor protein reactivated by mTOR inhibition in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radio-sensitization effect of an mTOR inhibitor, this compound, on lung adenocarcinoma A549 cells under normoxic and hypoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]
Temsirolimus: An In-Depth Technical Guide to a Selective mTOR Inhibitor
Introduction
Temsirolimus, marketed under the brand name Torisel, is a specific inhibitor of the mammalian target of rapamycin (mTOR) kinase, a pivotal regulator of cellular processes.[1][2] It is a derivative of sirolimus (rapamycin) and is utilized as an antineoplastic agent, primarily in the treatment of advanced renal cell carcinoma (RCC).[3][4] Its approval by the U.S. Food and Drug Administration (FDA) in May 2007 marked a significant advancement in targeted therapy for this challenging malignancy.[1][5] this compound was the first mTOR inhibitor to demonstrate a significant increase in overall survival for patients with advanced RCC, particularly those with a poor prognosis.[6] This guide provides a comprehensive technical overview of this compound, detailing its mechanism of action, the signaling pathways it modulates, relevant experimental protocols, and key clinical data.
Core Mechanism of Action
This compound exerts its therapeutic effects by selectively inhibiting the mTOR kinase, a serine/threonine protein kinase that is a central controller of cell growth, proliferation, survival, and angiogenesis.[2][7] The mTOR pathway is often hyperactivated in various cancers, making it a critical target for therapeutic intervention.[7]
This compound's mechanism involves the following key steps:
-
Intracellular Binding: this compound first binds to the abundant intracellular protein, FK506-binding protein 12 (FKBP-12).[7][8]
-
mTORC1 Inhibition: The resulting this compound-FKBP-12 complex then binds to and allosterically inhibits the mTOR Complex 1 (mTORC1).[8] this compound is highly specific for mTORC1, which integrates signals from growth factors and nutrients to regulate cell growth.[7][8]
-
Disruption of Downstream Signaling: Inhibition of mTORC1 blocks the phosphorylation and activation of its key downstream effectors, including p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[3][8]
-
Cellular Effects: The disruption of this signaling cascade leads to several anti-cancer effects:
-
Inhibition of Protein Synthesis: Reduced phosphorylation of p70S6K and 4E-BP1 dampens the protein synthesis machinery required for cell growth and proliferation.[8]
-
Cell Cycle Arrest: this compound induces a G1/S phase cell cycle arrest, preventing cancer cells from dividing.[3][9][10]
-
Anti-Angiogenesis: The inhibition of mTORC1 reduces the levels of hypoxia-inducible factors (HIF-1α and HIF-2α), which are critical for the expression of vascular endothelial growth factor (VEGF).[3][8][11] This leads to a decrease in the formation of new blood vessels that supply tumors.
-
Induction of Autophagy: Under normal conditions, mTORC1 suppresses autophagy. Inhibition by this compound can upregulate this cellular degradation process, which may lead to cell death in cancer cells.[8][9]
-
Signaling Pathways
The primary pathway affected by this compound is the PI3K/Akt/mTOR signaling cascade. This pathway is a crucial regulator of normal cellular physiology and is frequently dysregulated in cancer.
Pharmacokinetics and Pharmacodynamics
The clinical activity of this compound is governed by its pharmacokinetic and pharmacodynamic properties. It is administered intravenously and is metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[3][12]
Pharmacokinetic Profile
| Parameter | Value | Reference |
| Administration | Intravenous (IV) infusion | [4] |
| Bioavailability | 100% (IV) | [11] |
| Metabolism | Hepatic, primarily via CYP3A4 | [3][12] |
| Primary Metabolite | Sirolimus (rapamycin), equally potent | [3][11] |
| Mean Half-life | This compound: ~17.3 hoursSirolimus: ~54.6 hours | [3][11] |
| Excretion | Predominantly in feces (~78%)Urine (~5%) | [3][11] |
Pharmacodynamic Effects
Pharmacodynamic studies confirm that this compound effectively engages its target. A single 25-mg IV dose has been shown to suppress mTOR-mediated signaling for a prolonged duration.[13] The inhibition of the phosphorylation of the S6 ribosomal protein (S6RP), a downstream substrate in the mTOR pathway, serves as a key biomarker of the drug's activity.[13] Studies in healthy individuals showed that the extent and duration of S6RP phosphorylation inhibition were dose-dependent.[13]
Clinical Efficacy in Advanced Renal Cell Carcinoma
The approval of this compound was largely based on a pivotal international, three-arm, Phase III randomized controlled trial involving 626 patients with previously untreated, poor-prognosis advanced RCC.[1][6] This trial compared this compound monotherapy, interferon-alfa (IFN-α) monotherapy, and a combination of both.
Phase III Trial Results (Poor-Prognosis Advanced RCC)
| Endpoint | This compound (25 mg) | Interferon-α | Hazard Ratio (HR) | P-value |
| Median Overall Survival (OS) | 10.9 months | 7.3 months | 0.73 | .0078 |
| Median Progression-Free Survival (PFS) | 5.5 months | 3.1 months | 0.66 | .0001 |
Data sourced from the Global Advanced Renal Cell Carcinoma (ARCC) Trial.[1][14][6]
The results demonstrated that this compound monotherapy significantly increased median overall survival by 49% compared to interferon-alfa.[1] The combination of this compound and IFN-α did not result in a significant survival benefit over IFN-α alone.[1]
Key Experimental Protocols
Assessing the in vitro activity of this compound involves standardized laboratory procedures to measure its effects on cancer cell lines. Western blotting is a fundamental technique used to confirm the mechanism of action by analyzing changes in protein phosphorylation within the mTOR pathway.
Protocol: Western Blot Analysis for mTOR Pathway Inhibition
1. Objective: To determine the effect of this compound on the phosphorylation status of key proteins in the mTOR signaling pathway (e.g., mTOR, p70S6K, S6, 4E-BP1) in a cancer cell line (e.g., Bel-7402 liver cancer cells).[15]
2. Materials:
-
Cancer cell line (e.g., Bel-7402)
-
Cell culture medium and supplements
-
This compound (CCI-779)
-
Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-mTOR, anti-mTOR, anti-phospho-p70S6K, anti-p70S6K, anti-phospho-S6, anti-S6, anti-phospho-4E-BP1, anti-4E-BP1, and a loading control (e.g., anti-β-actin).[15]
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
3. Methodology:
-
Cell Culture and Treatment: Plate Bel-7402 cells and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 0, 0.1, 1, 10 µM) for a specified time (e.g., 2, 24, or 48 hours).[15][16]
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them using lysis buffer. Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-40 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane multiple times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts and the loading control. Compare the results between untreated and this compound-treated samples to assess the degree of inhibition.
Therapeutic Rationale and Clinical Outcomes
The clinical use of this compound is founded on a clear logical progression from its molecular action to its therapeutic benefit. By targeting a pathway central to cancer cell proliferation and angiogenesis, it effectively slows tumor progression and improves survival in a specific patient population.
Conclusion
This compound is a potent and selective inhibitor of mTORC1 that has established a crucial role in the management of advanced renal cell carcinoma. Its well-defined mechanism of action, which translates into the inhibition of cell proliferation and angiogenesis, provides a clear rationale for its use in targeted cancer therapy. The robust clinical data supporting its efficacy, particularly the significant improvement in overall survival for poor-prognosis patients, underscores its value in the oncology armamentarium. Continued research aims to identify predictive biomarkers to better select patients who will derive the most benefit and to explore its utility in other malignancies and in combination with other targeted agents.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. This compound, an mTOR inhibitor for treatment of patients with advanced renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. drugs.com [drugs.com]
- 6. Clinical experience with this compound in the treatment of advanced renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. ashpublications.org [ashpublications.org]
- 10. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]
- 12. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. FDA approval summary: this compound as treatment for advanced renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The novel mTOR inhibitor CCI-779 (this compound) induces antiproliferative effects through inhibition of mTOR in Bel-7402 liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Downstream Effectors of Temsirolimus: p70S6K and 4E-BP1
Audience: Researchers, scientists, and drug development professionals.
Core Topic: A detailed examination of the molecular mechanism of the mTOR inhibitor temsirolimus, focusing on its impact on the key downstream signaling proteins p70S6K and 4E-BP1. This guide provides a comprehensive overview of the signaling pathways, quantitative data on inhibitory effects, and detailed experimental protocols for studying these interactions.
Introduction: this compound and the mTOR Signaling Nexus
The mammalian target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cellular growth, proliferation, metabolism, and survival.[1][2] mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][3] this compound (CCI-779) is a specific, allosteric inhibitor of mTOR, primarily targeting the functions of mTORC1.[1][4]
mTORC1 integrates signals from various upstream stimuli, including growth factors (via the PI3K/Akt pathway), nutrients (amino acids), and cellular energy status, to control protein synthesis.[3][5][6] Its central role in promoting cell growth and proliferation makes it a critical target in cancer therapy.[2][7] this compound exerts its therapeutic effects by disrupting the signaling cascade downstream of mTORC1, leading to cell cycle arrest and inhibition of tumor growth.[3][7] This guide focuses on the two best-characterized downstream effectors of mTORC1 that are directly impacted by this compound: the 70-kDa ribosomal protein S6 kinase (p70S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[1][8][9]
Mechanism of this compound Action
This compound is a soluble ester of sirolimus (rapamycin).[10][11] Its mechanism of action begins with its binding to the intracellular protein FK506-binding protein 12 (FKBP12).[1][4] The resulting this compound-FKBP12 complex then binds directly to the FKBP12-Rapamycin Binding (FRB) domain of mTOR within the mTORC1 complex.[12] This interaction does not directly inhibit the catalytic activity of the mTOR kinase domain but allosterically prevents mTORC1 from accessing and phosphorylating its key downstream substrates, p70S6K and 4E-BP1, thereby suppressing the protein synthesis machinery required for cell growth and proliferation.[1][12]
This compound and the Regulation of p70S6K
p70S6 Kinase 1 (p70S6K1) is a critical regulator of protein synthesis and cell growth.[8] Upon activation by mTORC1, p70S6K phosphorylates several substrates, most notably the 40S ribosomal protein S6 (S6).[2] This phosphorylation enhances the translation of a specific class of mRNAs, known as 5' terminal oligopyrimidine (5'TOP) mRNAs, which encode components of the translational machinery, such as ribosomal proteins and elongation factors.[9]
Effect of this compound: By inhibiting mTORC1, this compound prevents the phosphorylation of p70S6K at key activating residues, such as Threonine 389 (Thr389).[2][13] This leads to the inactivation of p70S6K, subsequent dephosphorylation of S6, and a reduction in ribosome biogenesis and protein synthesis, ultimately contributing to G1 cell cycle arrest.[7] The phosphorylation status of p70S6K is a widely used pharmacodynamic biomarker for mTORC1 inhibitor activity.[7]
This compound and the Regulation of 4E-BP1
Eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1) is a translational repressor.[8] In its hypophosphorylated state, 4E-BP1 binds to the eukaryotic translation initiation factor 4E (eIF4E), preventing it from assembling into the eIF4F complex.[8][9] This complex is essential for the initiation of cap-dependent translation, a process required for the synthesis of most cellular proteins, including those critical for cell growth and division, such as cyclins and c-Myc.
Effect of this compound: mTORC1 activation leads to the hierarchical phosphorylation of 4E-BP1 at multiple sites (including Thr37/46, Ser65, and Thr70).[5][14] This hyperphosphorylation causes 4E-BP1 to dissociate from eIF4E, lifting the translational repression and allowing protein synthesis to proceed.[6][8] this compound, by inhibiting mTORC1, prevents the phosphorylation of 4E-BP1.[2] As a result, 4E-BP1 remains in its active, hypophosphorylated state, bound to eIF4E, thereby suppressing cap-dependent translation and inhibiting cell proliferation.[6] It is noteworthy that phosphorylation of some 4E-BP1 sites is less sensitive to allosteric mTORC1 inhibitors like this compound compared to ATP-competitive inhibitors.[5]
Quantitative Data on this compound Effects
The following tables summarize quantitative data from various studies, illustrating the effects of this compound on cell proliferation and the phosphorylation of its downstream targets.
Table 1: Effect of this compound on Cell Proliferation (IC50)
| Cell Line | Cancer Type | IC50 Value | Reference |
|---|---|---|---|
| Bel-7402 | Liver Cancer | > 0.312 µM (Significant effect) | [2] |
| PC-3 | Prostate Cancer | ~5-15 µM (Complete inhibition) | [15] |
| DU145 | Prostate Cancer | ~5-15 µM (Complete inhibition) | [15] |
| SKUT1B, AN3CA, etc. | Endometrial Cancer | ~1 nM (Sensitive lines) | [16] |
| T24, RT-4, PCI-1, etc. | Bladder & HNSCC | ~25-60 µg/mL (Maximum impact) |[17] |
Table 2: Effect of this compound on p70S6K and 4E-BP1 Phosphorylation
| Cell Line | Cancer Type | This compound Conc. | Effect on p-p70S6K (Thr389) | Effect on p-4E-BP1 (Thr37/46) | Reference |
|---|---|---|---|---|---|
| Bel-7402 | Liver Cancer | Not specified | Inhibited | Inhibited | [2] |
| A498, Caki-1, UMRC3 | Renal Cell Carcinoma | 10 nM | Decreased | No effect observed | [4] |
| Endometrial Cancer Cells | Endometrial Cancer | Various | Completely prevented p-rS6 | Not specified |[16] |
Note: The effect of this compound can be cell-line dependent. For instance, in some renal cell carcinoma lines, this compound effectively decreased p-p70S6K phosphorylation with no discernible effect on p-4EBP1.[4] This highlights the complexity of mTOR signaling and the differential sensitivity of its substrates to inhibition.
Detailed Experimental Protocols
Western Blotting for Phospho-p70S6K and Phospho-4E-BP1
This protocol is used to qualitatively and quantitatively assess the phosphorylation status of mTORC1 downstream effectors in response to this compound treatment.
1. Cell Culture and Treatment:
-
Plate cells (e.g., A498, Bel-7402) in appropriate growth medium and allow them to adhere overnight.[18]
-
Treat cells with various concentrations of this compound (e.g., 0.1 nM to 150 nM) or vehicle control (DMSO) for a specified time (e.g., 24 hours).[4][18]
2. Cell Lysis:
-
Wash cells with ice-cold PBS.[19]
-
Add ice-cold RIPA or NP40 lysis buffer supplemented with protease and phosphatase inhibitors.[19][20]
-
Scrape adherent cells and collect the lysate.[19]
-
Centrifuge the lysate at ~12,000 x g for 15-20 minutes at 4°C to pellet cell debris.[19]
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay kit.[20]
4. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 30-50 µg) by boiling in SDS sample buffer.[21]
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). For resolving 4E-BP1 isoforms, an 18% Tris-Glycine gel may be required.[4]
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[13][22]
5. Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding.[21]
-
Incubate the membrane overnight at 4°C with primary antibodies specific for:
-
Wash the membrane three times with TBST.[21]
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
-
Wash the membrane again three times with TBST.[21]
6. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[21]
-
Visualize protein bands using an imaging system or X-ray film.[19][21]
-
Quantify band intensity using densitometry software. Normalize phosphorylated protein levels to total protein and the loading control.
In Vitro mTORC1 Kinase Assay
This assay measures the direct inhibitory effect of this compound on the kinase activity of purified or immunoprecipitated mTORC1.
1. Immunoprecipitation of mTORC1:
-
Lyse cells (e.g., HEK293E) in CHAPS-containing lysis buffer, which preserves the integrity of the mTORC1 complex.[23][24]
-
Incubate the lysate with an antibody against an mTORC1 component (e.g., mTOR or Raptor) for 1-2 hours at 4°C.[25]
-
Add Protein A/G beads to capture the antibody-mTORC1 complexes.[25]
-
Wash the immunoprecipitates multiple times with wash buffers to remove non-specific proteins.[25][26]
2. Kinase Reaction:
-
Resuspend the mTORC1-bound beads in a kinase assay buffer.[26]
-
Add the this compound-FKBP12 complex (or this compound if FKBP12 is present in the lysate) at desired concentrations.[27] Incubate for ~20 minutes on ice.[26][27]
-
Add a purified substrate, such as GST-4E-BP1, and ATP to initiate the kinase reaction.[26]
-
Incubate the reaction at 30-37°C for 30-60 minutes with shaking.[25][26]
3. Termination and Detection:
-
Stop the reaction by adding 4x SDS sample buffer and boiling.[26]
-
Analyze the reaction products by Western blotting using a phospho-specific antibody against the substrate (e.g., anti-phospho-4E-BP1 Thr37/46).
Cell Proliferation (MTT) Assay
This assay assesses the functional outcome of mTORC1 inhibition on cell viability and proliferation.
1. Cell Plating:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 2 x 10⁴ cells/well) and allow them to attach for 24 hours.[18]
2. Drug Treatment:
-
Treat the cells in triplicate with a serial dilution of this compound for a specified duration (e.g., 72 hours).[18] Include vehicle-only wells as a control.
3. MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells with active metabolic enzymes will reduce the yellow MTT to purple formazan crystals.
4. Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the results to generate a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell proliferation by 50%).
Conclusion
This compound is a potent and specific inhibitor of the mTORC1 signaling pathway. Its mechanism of action is centered on the prevention of the phosphorylation and subsequent activation of two key downstream effectors: p70S6K and 4E-BP1. By inhibiting p70S6K, this compound curtails ribosome biogenesis and the translation of essential proteins for the translational machinery. Simultaneously, by maintaining 4E-BP1 in its active, hypophosphorylated state, it enforces a critical blockade on cap-dependent translation, which is required for the synthesis of proteins that drive cell cycle progression. The combined effect of modulating these two critical nodes of protein synthesis regulation underlies the potent anti-proliferative and anti-tumor effects of this compound observed in preclinical and clinical settings. The experimental protocols detailed herein provide a robust framework for researchers to investigate and quantify the molecular impacts of this important therapeutic agent.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. The novel mTOR inhibitor CCI-779 (this compound) induces antiproliferative effects through inhibition of mTOR in Bel-7402 liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mTORC1 inhibitors: is this compound in renal cancer telling us how they really work? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e-century.us [e-century.us]
- 5. The mTORC1/4E-BP1 axis represents a critical signaling node during fibrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of mTOR Inhibitors and PI3K Pathway Blockade in Renal Cell Cancer | Oncohema Key [oncohemakey.com]
- 7. Inhibitors of mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of p70S6K1-mediated Phosphorylation of eIF4B and PDCD4 Proteins in the Regulation of Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discrete Mechanistic Target of Rapamycin Signaling Pathways, Stem Cells, and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. emedicine.medscape.com [emedicine.medscape.com]
- 11. This compound: a safety and efficacy review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selective Inhibitors of mTORC1 Activate 4EBP1 and Suppress Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Western blotting [bio-protocol.org]
- 14. 4E-BP1 is a tumor suppressor protein reactivated by mTOR inhibition in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Preclinical evaluation of the mTOR inhibitor, this compound, in combination with the epothilone B analog, ixabepilone in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. origene.com [origene.com]
- 20. mdpi.com [mdpi.com]
- 21. Western Blot Protocol | Proteintech Group [ptglab.com]
- 22. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 23. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
- 24. doaj.org [doaj.org]
- 25. researchgate.net [researchgate.net]
- 26. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
- 27. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [en.bio-protocol.org]
Temsirolimus: A Technical Guide to its Core Function in Protein Synthesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Temsirolimus, a specific inhibitor of the mammalian target of rapamycin (mTOR), plays a critical role in cellular regulation by impeding protein synthesis. This document provides an in-depth technical overview of the mechanism of action of this compound, focusing on its role within the PI3K/AKT/mTOR signaling pathway and its subsequent effects on downstream effectors that govern the machinery of protein translation. This guide offers a compilation of quantitative data on its inhibitory effects, detailed experimental protocols for assessing its activity, and visual representations of the key pathways and processes involved.
Introduction
This compound (CCI-779) is a water-soluble ester of sirolimus and a key therapeutic agent, particularly in the treatment of advanced renal cell carcinoma.[1][2] Its primary mechanism of action is the inhibition of mTOR, a serine/threonine protein kinase that serves as a central regulator of cell growth, proliferation, survival, and metabolism.[3] mTOR exists in two distinct complexes, mTORC1 and mTORC2.[3] this compound, upon entering the cell, binds to the intracellular protein FKBP-12 (FK506-binding protein 12).[3] The resulting this compound-FKBP12 complex then binds to and allosterically inhibits the function of mTORC1.[3] This inhibition disrupts the signaling cascade that is essential for protein synthesis, leading to cell cycle arrest and the suppression of tumor growth.[1][4]
The PI3K/AKT/mTOR Signaling Pathway and this compound
The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is a crucial signaling cascade that promotes cell growth and proliferation in response to growth factors and nutrients. This compound directly intervenes in this pathway at the level of mTORC1.
Pathway Overview
In response to growth factor stimulation, receptor tyrosine kinases activate PI3K, which in turn phosphorylates and activates AKT. Activated AKT can then phosphorylate and inhibit the tuberous sclerosis complex (TSC), a negative regulator of mTORC1. This inhibition of TSC allows for the activation of mTORC1. Activated mTORC1 then phosphorylates its two major downstream effectors involved in protein synthesis: ribosomal protein S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[5]
dot
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Downstream Effectors of mTORC1
-
S6 Kinase 1 (S6K1): Phosphorylation of S6K1 by mTORC1 leads to its activation. Activated S6K1 then phosphorylates several substrates, including the ribosomal protein S6, which enhances the translation of a specific subset of mRNAs that contain a 5' terminal oligopyrimidine tract (5'TOP). These mRNAs typically encode for components of the translational machinery itself, such as ribosomal proteins and elongation factors.
-
4E-Binding Protein 1 (4E-BP1): In its hypophosphorylated state, 4E-BP1 binds to the eukaryotic translation initiation factor 4E (eIF4E), preventing its assembly into the eIF4F complex.[5] This complex is essential for the initiation of cap-dependent translation. Phosphorylation of 4E-BP1 by mTORC1 causes its dissociation from eIF4E, allowing for the formation of the eIF4F complex and the initiation of translation.[5]
By inhibiting mTORC1, this compound prevents the phosphorylation and activation of S6K1 and the phosphorylation and inactivation of 4E-BP1. This dual effect leads to a significant reduction in overall protein synthesis.[6]
Quantitative Analysis of this compound-Mediated Inhibition
The inhibitory effect of this compound on cell proliferation and mTOR signaling has been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to denote the potency of a drug.
| Cell Line | Cancer Type | Parameter | IC50 Value | Reference |
| A498 | Renal Cell Carcinoma | Cell Viability (72 hrs) | 0.35 µM | [7] |
| A498 | Renal Cell Carcinoma | Cell Viability (6 days) | 0.5 µM | [7] |
| LNCap | Prostate Cancer | Cell Proliferation | ≥50% inhibition at <5 µM | [8] |
| PC3MM2 | Prostate Cancer | Cell Proliferation | ≥50% inhibition at <5 µM | [8] |
| MDA468 | Breast Cancer | Cell Proliferation | ≥50% inhibition at <5 µM | [8] |
| H446 | Small Cell Lung Cancer | Cell Proliferation | ≥50% inhibition at <5 µM | [8] |
| Caco2 | Colorectal Cancer | Cell Proliferation | ≥50% inhibition at <5 µM | [8] |
| In vitro | Cell-free assay | mTOR kinase activity | 1.76 µM | [6][9] |
Experimental Protocols for Assessing Protein Synthesis Inhibition
Several robust methods are available to measure the impact of this compound on protein synthesis.
Western Blotting for Phosphorylated S6K1 and 4E-BP1
This method provides a direct assessment of the activity of the mTORC1 pathway.
Protocol:
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control for the desired time period.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% w/v BSA in TBS with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[10]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-S6K1 (Thr389), total S6K1, phospho-4E-BP1 (Thr37/46), and total 4E-BP1 overnight at 4°C with gentle agitation. Recommended antibody dilution is typically 1:1000.[10]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.[10]
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
dot
Caption: Western Blotting Experimental Workflow.
Polysome Profiling
This technique separates ribosomal subunits, monosomes, and polysomes by sucrose density gradient centrifugation, providing a snapshot of the translational activity in a cell. A decrease in the polysome fraction relative to the monosome fraction indicates an inhibition of translation initiation.
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound. Prior to harvesting, add cycloheximide (100 µg/mL) to the culture medium for 15-30 minutes to arrest translation elongation and preserve polysomes.[11] Lyse cells in a hypotonic lysis buffer containing cycloheximide, RNase inhibitors, and protease inhibitors.[12]
-
Sucrose Gradient Preparation: Prepare linear sucrose gradients (e.g., 15-50%) in ultracentrifuge tubes.[13]
-
Ultracentrifugation: Carefully layer the cell lysate onto the sucrose gradient and centrifuge at high speed (e.g., 36,000 rpm for 3 hours at 4°C) in a swinging-bucket rotor.[13]
-
Fractionation and Analysis: Fractionate the gradient from top to bottom while continuously monitoring the absorbance at 254 nm. The resulting profile will show peaks corresponding to ribosomal subunits, monosomes, and polysomes.
dot
Caption: Polysome Profiling Experimental Workflow.
SUnSET (Surface Sensing of Translation) Assay
SUnSET is a non-radioactive method to measure global protein synthesis based on the incorporation of the tRNA analog puromycin into nascent polypeptide chains.
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with this compound as described previously.
-
Puromycin Labeling: Add a low concentration of puromycin (e.g., 5 µg/mL) to the culture medium and incubate for a short period (e.g., 15 minutes).[14]
-
Cell Lysis and Protein Quantification: Lyse the cells and quantify the protein concentration.
-
Western Blotting: Perform Western blotting as described in section 4.1, using a primary antibody that specifically recognizes puromycin.[14] The intensity of the puromycin signal is proportional to the rate of global protein synthesis.
Conclusion
This compound effectively inhibits protein synthesis by targeting the mTORC1 complex within the PI3K/AKT/mTOR signaling pathway. This action prevents the phosphorylation of key downstream effectors, S6K1 and 4E-BP1, leading to a global reduction in mRNA translation. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the molecular mechanisms and therapeutic applications of this compound. The visualization of the involved pathways and workflows aims to facilitate a deeper understanding of its core function. Further research into the nuanced effects of this compound on the translation of specific mRNA subsets will continue to refine our understanding of its therapeutic potential.
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. mesoscale.com [mesoscale.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The mTORC1/4E-BP1 axis represents a critical signaling node during fibrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | Apoptosis | mTOR | Autophagy | TargetMol [targetmol.com]
- 9. selleckchem.com [selleckchem.com]
- 10. ccrod.cancer.gov [ccrod.cancer.gov]
- 11. Polysome Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol to perform polysome profiling in primary differentiating murine adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dirusciolab.com [dirusciolab.com]
- 14. SUrface SEnsing of Translation (SUnSET), a Method Based on Western Blot Assessing Protein Synthesis Rates in vitro - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical Structure and Properties of Temsirolimus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Temsirolimus, a specific inhibitor of the mammalian target of rapamycin (mTOR), is a key therapeutic agent in the treatment of advanced renal cell carcinoma. A derivative of sirolimus, it exhibits improved stability and solubility.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the molecular mechanism of action of this compound, with a focus on its interaction with the PI3K/AKT/mTOR signaling pathway. Detailed experimental protocols for its characterization are also presented to aid researchers in their drug development and analysis efforts.
Chemical Structure and Physicochemical Properties
This compound is a macrocyclic lactone and a prodrug of sirolimus. Its chemical structure is characterized by a large ring system with multiple stereocenters and functional groups.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | [(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.0(4,9)]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate | |
| Molecular Formula | C56H87NO16 | |
| Molecular Weight | 1030.29 g/mol | |
| SMILES Notation | C[C@@H]1CC[C@H]2C--INVALID-LINK----INVALID-LINK--C--INVALID-LINK--[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)--INVALID-LINK--C[C@@H]4CC--INVALID-LINK--OC)OC(=O)C(C)(CO)CO)C)/C)O)OC)C)C)/C">C@@HOC | |
| Appearance | White to off-white powder | |
| Solubility | Soluble in methanol and chloroform. | |
| Stability | Light and temperature dependent. Solutions are more stable when protected from light and stored at lower temperatures.[2] |
Mechanism of Action: The PI3K/AKT/mTOR Signaling Pathway
This compound exerts its therapeutic effects by specifically targeting the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival.[3][4] The mTOR pathway is often hyperactivated in various cancers, making it a prime target for anticancer therapies.[4]
This compound functions by first forming a complex with the intracellular protein FK506-binding protein 12 (FKBP12).[3] This this compound-FKBP12 complex then binds directly to the FKBP12-Rapamycin Binding (FRB) domain of mTOR Complex 1 (mTORC1), leading to the inhibition of its kinase activity.[3][5][6] The inhibition of mTORC1 disrupts the phosphorylation of its downstream effectors, including S6 kinase (S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4EBP1).[3] This ultimately leads to a reduction in protein synthesis, cell cycle arrest, and the inhibition of tumor angiogenesis.[3][4]
Below is a diagram illustrating the PI3K/AKT/mTOR signaling pathway and the point of inhibition by this compound.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
A validated reverse-phase HPLC (RP-HPLC) method is crucial for determining the purity of this compound and for its quantification in pharmaceutical dosage forms.[7]
Table 2: HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | Fusion-RP 80Å (250 x 4.6 mm, 4µm) |
| Mobile Phase | Component A: 0.1% v/v formic acid in THF (90:10) Component B: Methanol Gradient: Component A:Component B (25:75) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 277 nm |
| Column Temperature | 50°C |
| Injection Volume | 20 µL |
| Retention Time | Approximately 12.68 min |
Methodology:
-
Standard Solution Preparation: Accurately weigh and dissolve this compound reference standard in methanol to prepare a stock solution. Further dilute with the mobile phase to obtain a series of standard solutions of known concentrations (e.g., 50-120 µg/mL).
-
Sample Preparation: For parenteral dosage forms, dilute the formulation with methanol to fall within the linear range of the standard curve.
-
Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful technique for the structural confirmation of this compound. While a detailed spectrum of this compound is not publicly available, analysis of its isomers provides insight into the expected chemical shifts. For instance, in a regioisomeric impurity, the absence of a hydroxyl proton signal at the C31 position (typically observed between δ 2.13-2.15 ppm in sirolimus derivatives) and the presence of a hydroxyl proton signal at the C42 position (around 3.93 ppm) can differentiate it from this compound.[8] A full ¹H and ¹³C NMR analysis would be required for complete structural verification.
Western Blotting for mTOR Pathway Analysis
Western blotting is a key technique to assess the inhibitory effect of this compound on the mTOR signaling pathway by measuring the phosphorylation status of downstream proteins.[9]
Methodology:
-
Cell Culture and Treatment: Culture relevant cancer cell lines (e.g., renal cell carcinoma lines) and treat with varying concentrations of this compound for a specified duration.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for total and phosphorylated forms of mTOR, S6K1, and 4E-BP1.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation and assess the inhibitory effect of this compound.
Below is a generalized workflow for a Western Blotting experiment.
Conclusion
This technical guide provides a detailed overview of the chemical structure, properties, and mechanism of action of this compound. The provided experimental protocols offer a foundation for researchers and drug development professionals to effectively characterize and analyze this important anticancer agent. A thorough understanding of its interaction with the PI3K/AKT/mTOR pathway is critical for the development of novel therapeutic strategies and for optimizing its clinical use.
References
- 1. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Inhibitors of mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Docking studies of FKBP12-mTOR inhibitors using binding predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmasm.com [pharmasm.com]
- 7. This compound Isomer C|CAS 1027067-40-8 [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Temsirolimus (CCI-779): A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery and development timeline of Temsirolimus (CCI-779), a key therapeutic agent in oncology. It details the journey from its initial synthesis to regulatory approval, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanism of action.
Discovery and Development Timeline
This compound (CCI-779) is a specific inhibitor of the mammalian target of rapamycin (mTOR) kinase.[1][2][3] Its development as an anti-cancer agent was a multi-year process involving preclinical studies and a structured clinical trial program.
Early 1990s: The Dawn of mTOR Inhibitors The journey of this compound began with the exploration of rapamycin, a natural macrolide with immunosuppressive properties. Recognizing the critical role of the mTOR pathway in cell growth and proliferation, researchers sought to develop rapamycin analogs with improved pharmaceutical properties for cancer therapy.
Late 1990s - Early 2000s: Synthesis and Preclinical Evaluation Wyeth Pharmaceuticals (now part of Pfizer) synthesized this compound (CCI-779), a soluble ester of rapamycin.[4][5] This modification enhanced its suitability for intravenous administration. The initial synthesis of this compound was first disclosed in U.S. Patent No. 5,362,718.[6] Preclinical studies demonstrated its potent anti-proliferative activity across a range of cancer cell lines and in vivo tumor models.[4]
2002-2005: Phase I Clinical Trials Phase I trials were initiated to determine the safety, tolerability, maximum tolerated dose (MTD), and pharmacokinetics of this compound in patients with advanced solid tumors.[7][8][9][10] One such study, conducted between October 2002 and March 2005, established a recommended dose for Phase II studies in Japanese patients.[8][9] Another Phase I study evaluated a daily dosing regimen for 5 days every 2 weeks.[7][10]
Early to Mid-2000s: Phase II Clinical Trials Following the promising results from Phase I, a series of Phase II trials were conducted to evaluate the efficacy of this compound in specific cancer types. These included studies in heavily pretreated patients with locally advanced or metastatic breast cancer, extensive-stage small-cell lung cancer, and relapsed mantle cell lymphoma.[11][12][13][14][15] These trials provided evidence of the antitumor activity of this compound.[11][14][15]
2007: Pivotal Phase III Trial and Regulatory Approval A landmark three-arm, Phase III clinical trial involving 626 patients with advanced renal cell carcinoma (RCC) and a poor prognosis was a turning point.[16] This study compared this compound monotherapy, interferon-alfa (IFN-α) monotherapy, and a combination of both. The results demonstrated a significant improvement in overall survival for patients treated with this compound alone.[16][17]
Based on the strength of these results, Wyeth Pharmaceuticals received approval for this compound (marketed as Torisel) from the U.S. Food and Drug Administration (FDA) in May 2007 for the treatment of advanced renal cell carcinoma.[6][16] This was followed by approval from the European Medicines Agency (EMA) in November 2007.[5][6]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical Activity of this compound
| Parameter | Cell Line/Model | Value | Reference |
| IC50 (mTOR kinase inhibition) | Cell-free assay | 1.76 µM | [1][2][3] |
| IC50 (Cell Proliferation) | Bel-7402 (Liver Cancer) | 8.62 µM (48h) | [18] |
| IC50 (Cytotoxicity) | A498 (Renal Cancer) | 0.35 µM (72h) | [1] |
| In Vivo Tumor Growth Inhibition | PC-3 (Prostate Cancer) Xenograft | 39 ± 5 days growth delay (20 mg/kg, i.p., 5x/week for 3 weeks) | [3] |
| In Vivo Tumor Growth Inhibition | DU145 (Prostate Cancer) Xenograft | 17 ± 3 days growth delay (20 mg/kg, i.p., 5x/week for 3 weeks) | [3] |
| In Vivo Tumor Growth Inhibition | RH-30 (Rhabdomyosarcoma) Xenograft | Significant tumor volume inhibition (20mg/kg, every 3 days for 30 days, i.p.) | [19] |
Table 2: Key Efficacy Results from the Phase III Trial in Advanced Renal Cell Carcinoma
| Endpoint | This compound (n=209) | Interferon-α (n=207) | Combination (n=210) | p-value (this compound vs. IFN-α) | Reference |
| Median Overall Survival | 10.9 months | 7.3 months | 8.4 months | 0.0078 | [16] |
| Median Progression-Free Survival | 5.5 months | 3.1 months | 4.7 months | 0.0001 | [16] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in the development of this compound.
In Vitro mTOR Kinase Assay
-
Objective: To determine the direct inhibitory effect of this compound on mTOR kinase activity.
-
Methodology:
-
The Flag-tagged wild-type human mTOR (Flag-mTOR) DNA construct is transiently transfected into HEK293 cells.
-
After 48 hours, protein is extracted and Flag-mTOR is purified.
-
The kinase assay is performed in the presence of purified Flag-mTOR, a substrate (e.g., recombinant p70S6K), and ATP.
-
Varying concentrations of this compound are added to the reaction mixture.
-
The phosphorylation of the substrate is measured, typically using a radioactive ATP isotope ([γ-32P]ATP) and subsequent autoradiography, or by using a phospho-specific antibody in an ELISA or Western blot format.
-
The IC50 value, the concentration of this compound that inhibits 50% of the mTOR kinase activity, is calculated from the dose-response curve.[1]
-
Cell Proliferation Assay (MTT Assay)
-
Objective: To assess the effect of this compound on the proliferation of cancer cells.
-
Methodology:
-
Cancer cells (e.g., Bel-7402) are seeded in 96-well plates at a density of 4x10³ cells per well and allowed to adhere for 48 hours.[18]
-
The cells are then treated with various concentrations of this compound (e.g., 0.25 µM to 28 µM) for a specified duration (e.g., 48 hours).[18]
-
After the treatment period, the medium containing this compound is removed, and fresh medium is added.
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 g/L) is added to each well and incubated for 4 hours at 37°C.[18]
-
The MTT solution is then removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated) cells, and the IC50 value is calculated.[18]
-
Western Blot Analysis of mTOR Pathway Proteins
-
Objective: To determine the effect of this compound on the phosphorylation status of key proteins in the mTOR signaling pathway.
-
Methodology:
-
Cancer cells are treated with this compound at various concentrations and for different time points.
-
Following treatment, cells are lysed to extract total protein.
-
Protein concentration is determined using a standard method (e.g., BCA assay).
-
Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).
-
The membrane is incubated with primary antibodies specific for total and phosphorylated forms of mTOR, p70S6K, S6, and 4E-BP1.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The intensity of the bands is quantified using densitometry software to assess the changes in protein phosphorylation.[18]
-
In Vivo Tumor Xenograft Studies
-
Objective: To evaluate the antitumor efficacy of this compound in a living organism.
-
Methodology:
-
Immunocompromised mice (e.g., athymic nude mice) are subcutaneously injected with a suspension of human cancer cells (e.g., RH-30 rhabdomyosarcoma cells).[19]
-
Once the tumors reach a palpable size, the mice are randomized into control and treatment groups.
-
The treatment group receives this compound at a specified dose and schedule (e.g., 20 mg/kg, intraperitoneally, every 3 days for 30 days).[19] The control group receives a vehicle control.
-
Tumor volume is measured regularly (e.g., twice a week) using calipers, and calculated using the formula: (length x width²)/2.
-
Body weight and general health of the mice are monitored throughout the study.
-
At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., Western blotting to assess target inhibition).
-
The antitumor efficacy is determined by comparing the tumor growth in the treated group to the control group.[19]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: this compound inhibits mTORC1, blocking downstream signaling for cell growth.
Caption: A typical workflow for the preclinical development of an anticancer drug like this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Apoptosis | mTOR | Autophagy | TargetMol [targetmol.com]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. A Phase 1 clinical study of this compound (CCI-779) in Japanese patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. A phase I and pharmacokinetic study of this compound (CCI-779) administered intravenously daily for 5 days every 2 weeks to patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase II study of this compound (CCI-779), a novel inhibitor of mTOR, in heavily pretreated patients with locally advanced or metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. A randomized, phase II trial of two dose levels of this compound (CCI-779) in patients with extensive-stage small-cell lung cancer who have responding or stable disease after induction chemotherapy: a trial of the Eastern Cooperative Oncology Group (E1500) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phase II Study of this compound (CCI-779), a Novel Inhibitor of mTOR, in Heavily Pretreated Patients With Locally Advanced or Metastatic Breast Cancer | Scilit [scilit.com]
- 15. ascopubs.org [ascopubs.org]
- 16. cancernetwork.com [cancernetwork.com]
- 17. Clinical experience with this compound in the treatment of advanced renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The novel mTOR inhibitor CCI-779 (this compound) induces antiproliferative effects through inhibition of mTOR in Bel-7402 liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. glpbio.com [glpbio.com]
Temsirolimus: A Deep Dive into its Impact on Cell Cycle Progression and G1 Arrest
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms by which the mTOR inhibitor temsirolimus induces G1 phase cell cycle arrest. It details the core signaling pathways, presents quantitative data on cell cycle distribution, and outlines the experimental protocols used to elucidate these effects.
Executive Summary
This compound, a specific inhibitor of the mammalian target of rapamycin (mTOR), is a critical therapeutic agent in oncology, particularly for advanced renal cell carcinoma and mantle cell lymphoma.[1][2] Its primary mechanism of anti-proliferative action involves the induction of cell cycle arrest at the G1/S checkpoint.[3][4] this compound binds to the intracellular protein FKBP-12, and this complex then allosterically inhibits mTOR Complex 1 (mTORC1). This inhibition disrupts downstream signaling pathways essential for protein synthesis, leading to a decrease in the levels of key cell cycle regulatory proteins, most notably Cyclin D1. The subsequent reduction in Cyclin D1-CDK4/6 kinase activity results in the hypophosphorylation of the retinoblastoma protein (Rb), maintaining it in its active, growth-suppressive state. This prevents the E2F-mediated transcription of genes required for S-phase entry, thereby causing a robust G1 arrest. Additionally, this compound has been shown to upregulate the cyclin-dependent kinase inhibitor p27Kip1, further contributing to the G1 block.
Core Mechanism of Action: The PI3K/AKT/mTOR Pathway
This compound exerts its effects by targeting mTORC1, a central regulator of cell growth and proliferation. The PI3K/AKT/mTOR pathway is a critical signaling cascade that is often hyperactivated in cancer.
-
Upstream Activation: Growth factors binding to receptor tyrosine kinases (RTKs) activate Phosphoinositide 3-kinase (PI3K), which in turn phosphorylates and activates AKT.
-
mTORC1 Activation: Activated AKT phosphorylates and inactivates the Tuberous Sclerosis Complex (TSC1/2), a negative regulator of mTORC1. This allows the small GTPase Rheb to activate mTORC1.
-
This compound Intervention: this compound, by forming a complex with FKBP-12, directly inhibits the kinase activity of mTORC1.[1]
-
Downstream Consequences: Inhibition of mTORC1 leads to the dephosphorylation and activation of the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[5] Active 4E-BP1 binds to the cap-binding protein eIF4E, preventing the formation of the eIF4F translation initiation complex. This selectively inhibits the translation of mRNAs with complex 5' untranslated regions, which include many proteins essential for cell cycle progression, such as Cyclin D1.[5]
Quantitative Data on Cell Cycle Arrest
The efficacy of this compound in inducing G1 arrest has been quantified across various cancer cell lines. The following tables summarize the reported effects on cell cycle distribution.
Table 1: Effect of this compound on Cell Cycle Distribution in Bladder Cancer Cells
| Cell Line | Treatment (10 nM, 72h) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| UMUC3 | Control | 55.3 | 24.1 | 20.6 |
| This compound | 70.2 | 15.8 | 14.0 | |
| RT112 | Control | 62.5 | 18.9 | 18.6 |
| This compound | 75.1 | 10.2 | 14.7 | |
| Data adapted from a study on bladder cancer cells.[6] |
Table 2: Effect of this compound on Cell Cycle Distribution in Liver Cancer Cells
| Cell Line | Treatment (5 µM, 48h) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Bel-7402 | Control | 58.4 | 32.5 | 9.1 |
| This compound | 72.1 | 18.3 | 9.6 | |
| Data adapted from a study on liver cancer cells. |
Table 3: Time-Dependent G1 Arrest in Glioma Cells Treated with a Plant Extract (Illustrative of G1 arrest kinetics)
| Cell Line | Treatment (100 µg/mL) | % G1 Phase (24h) | % G1 Phase (48h) | % G1 Phase (72h) |
| U87 MG | Control | 48.2 | 49.1 | 50.3 |
| Treated | 62.5 | 68.7 | 75.1 | |
| A172 | Control | 55.3 | 56.2 | 57.0 |
| Treated | 69.8 | 74.3 | 79.2 | |
| T98G | Control | 60.1 | 61.5 | 62.3 |
| Treated | 73.4 | 78.9 | 83.5 | |
| Data adapted from a study on glioma cells showing a typical G1 arrest progression over time, although not with this compound specifically, it illustrates the expected kinetic trend. |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the effects of this compound on the cell cycle.
Cell Culture and this compound Treatment
Cancer cell lines (e.g., MCF-7, U87MG, A549) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells are seeded at a predetermined density to ensure they are in the exponential growth phase at the time of treatment. This compound, dissolved in DMSO, is added to the culture medium at various concentrations (e.g., 1 nM to 10 µM) for specified durations (e.g., 24, 48, 72 hours). Control cells are treated with an equivalent volume of DMSO.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This technique is used to quantify the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Cell Harvesting: Adherent cells are washed with PBS and detached using trypsin-EDTA. Suspension cells are collected by centrifugation.
-
Fixation: Cells are washed with cold PBS and fixed by dropwise addition of ice-cold 70% ethanol while vortexing, to prevent clumping. Cells are then incubated at -20°C for at least 2 hours (or stored for longer periods).
-
Staining: The fixed cells are centrifuged to remove the ethanol and washed with PBS. The cell pellet is then resuspended in a staining solution containing propidium iodide (PI, a fluorescent DNA intercalator) and RNase A (to prevent staining of double-stranded RNA).
-
Data Acquisition: The stained cells are analyzed on a flow cytometer. The PI fluorescence intensity, which is proportional to the DNA content, is measured.
-
Data Analysis: The resulting DNA content histogram is analyzed using cell cycle analysis software to determine the percentage of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.
Western Blot Analysis of Cell Cycle Proteins
Western blotting is employed to determine the expression and phosphorylation status of key proteins in the mTOR and cell cycle pathways.
-
Protein Extraction: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. The total protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-mTOR, mTOR, phospho-4E-BP1, 4E-BP1, Cyclin D1, CDK4, phospho-Rb, Rb, p27Kip1, and a loading control like β-actin or GAPDH).
-
Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound effectively induces G1 cell cycle arrest in a variety of cancer cell types by inhibiting the mTORC1 signaling pathway. This leads to a reduction in the translation of key cell cycle proteins, particularly Cyclin D1, resulting in the maintenance of the Rb protein in its active, tumor-suppressive state. The upregulation of CDK inhibitors like p27Kip1 further solidifies this G1 block. The experimental methodologies outlined in this guide provide a robust framework for the continued investigation of mTOR inhibitors and their impact on cell cycle regulation, aiding in the development of more effective cancer therapies.
References
- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FDA Approval Summary: this compound as Treatment for Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound in the treatment of relapsed and/or refractory mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Regulation of cyclin D1 expression by mTORC1 signaling requires eukaryotic initiation factor 4E-binding protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Dual Role of Temsirolimus in Cancer Therapy: Inducing Autophagy as a Key Mechanism of Action
An In-depth Technical Guide for Researchers and Drug Development Professionals
Temsirolimus, a specific inhibitor of the mammalian target of rapamycin (mTOR), has emerged as a significant therapeutic agent in the oncology landscape. Its primary mechanism of action involves the induction of autophagy, a cellular self-degradation process, in cancer cells. This guide provides a comprehensive technical overview of the role of this compound in modulating autophagy, detailing the underlying signaling pathways, experimental evidence, and established protocols for its investigation.
Core Mechanism: mTOR Inhibition and Autophagy Activation
This compound exerts its anticancer effects by first binding to the intracellular protein FK506-binding protein 12 (FKBP12).[1] This complex then binds to and inhibits mTOR Complex 1 (mTORC1), a crucial regulator of cell growth, proliferation, and survival.[1] Under normal conditions, mTORC1 phosphorylates and inactivates the ULK1 complex, a key initiator of autophagy.[2] By inhibiting mTORC1, this compound removes this repressive phosphorylation, leading to the activation of the ULK1 complex and the subsequent induction of autophagy.[1][2][3] Autophagy is a catabolic process where cellular components are sequestered in double-membraned vesicles called autophagosomes, which then fuse with lysosomes for degradation and recycling.[3] This process can have a dual role in cancer: it can act as a survival mechanism for tumor cells under stress, or it can lead to a form of programmed cell death.[4][5]
The induction of autophagy by this compound is a direct consequence of its primary mechanism of mTOR inhibition.[4][5] This has been consistently observed across various cancer models, where this compound treatment leads to an accumulation of autophagosomes and changes in key autophagic marker proteins.[4]
Signaling Pathway of this compound-Induced Autophagy
The signaling cascade initiated by this compound culminates in the formation of autophagosomes. The key steps are outlined below:
Caption: this compound signaling pathway leading to autophagy induction.
Quantitative Analysis of this compound-Induced Autophagy
The efficacy of this compound and its impact on autophagy have been quantified in numerous studies across various cancer cell lines. The following tables summarize key quantitative data from preclinical and clinical investigations.
Table 1: In Vitro Efficacy and Autophagy Induction by this compound in Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 | Key Autophagy Markers | Reference |
| PC3 | Prostate Cancer | Not Specified | Increased LC3-II levels, p62 degradation | [4] |
| CaR-1 | Colorectal Cancer | Dose-dependent reduction in proliferation | Not Specified | [4] |
| Colon26 | Colorectal Cancer | Dose-dependent reduction in proliferation | Not Specified | [4] |
| ACC-M | Adenoid Cystic Carcinoma | ~20 µmol/l | Increased Beclin 1, LC3-I, and LC3-II levels | [4][6] |
| 5637 | Bladder Cancer | Dose-dependent inhibition of growth | Autophagosome accumulation | [4] |
| T24 | Bladder Cancer | Dose-dependent inhibition of growth | Autophagosome accumulation | [4] |
| HT1376 | Bladder Cancer | Dose-dependent inhibition of growth | Autophagosome accumulation | [4] |
| MDA-MB-231 | Breast Cancer | Not Specified | Increased LC3-II, Beclin-1; Decreased p62 | [7] |
| 4T1 | Murine Breast Cancer | Not Specified | Inhibition of sEV marker proteins | [7] |
| A375 | Human Melanoma | Not Specified | Inhibition of sEV marker proteins | [7] |
Table 2: Clinical Trial Data on this compound in Combination with Autophagy Inhibitors
| Trial Phase | Cancer Type | Treatment | Key Outcomes | Reference |
| Phase I/II | Advanced Renal Cell Carcinoma | Everolimus (mTOR inhibitor) + Hydroxychloroquine (HCQ) | Disease control in 67% of patients; Progression-free survival > 6 months in 45% | [4][8] |
| Phase I | Advanced Solid Tumors & Melanoma | This compound + Hydroxychloroquine (HCQ) | Stable disease in 67% (dose escalation) and 74% (melanoma) of patients | [2][9] |
Experimental Protocols for Assessing this compound-Induced Autophagy
Standard methodologies are employed to investigate the induction of autophagy by this compound. Below are detailed protocols for key experiments.
Western Blot Analysis for Autophagy Markers
Objective: To quantify the expression levels of key autophagy-related proteins, such as LC3-II and p62.
Methodology:
-
Cell Culture and Treatment: Plate cancer cells at a desired density and allow them to adhere overnight. Treat the cells with various concentrations of this compound or a vehicle control for specified time points (e.g., 24, 48 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against LC3, p62, and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensities using densitometry software. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.[4][7]
Transmission Electron Microscopy (TEM) for Autophagosome Visualization
Objective: To directly visualize the formation of autophagosomes within this compound-treated cells.
Methodology:
-
Cell Culture and Treatment: Grow cells on culture dishes and treat with this compound or a vehicle control.
-
Fixation: Fix the cells with a solution containing glutaraldehyde and paraformaldehyde in a cacodylate buffer.
-
Post-fixation and Staining: Post-fix the cells with osmium tetroxide, followed by staining with uranyl acetate.
-
Dehydration and Embedding: Dehydrate the samples through a graded series of ethanol and embed in resin.
-
Ultrathin Sectioning and Imaging: Cut ultrathin sections, mount them on copper grids, and stain with lead citrate. Examine the sections using a transmission electron microscope. The presence of double-membraned vesicles containing cytoplasmic content confirms the formation of autophagosomes.[4]
Experimental Workflow for Investigating this compound-Induced Autophagy
The following diagram illustrates a typical workflow for studying the effects of this compound on autophagy in cancer cells.
Caption: A typical experimental workflow for studying this compound-induced autophagy.
The Cytoprotective Nature of this compound-Induced Autophagy and Therapeutic Implications
A significant body of evidence suggests that the autophagy induced by this compound is primarily a cytoprotective mechanism, allowing cancer cells to survive the metabolic stress imposed by mTOR inhibition.[4][5] This has led to the exploration of combination therapies that pair this compound with autophagy inhibitors, such as hydroxychloroquine (HCQ) or chloroquine (CQ).[4] The rationale behind this approach is that blocking the pro-survival autophagic response will enhance the cytotoxic effects of this compound.
Clinical trials have shown that combining an mTOR inhibitor with HCQ is well-tolerated and can lead to stable disease in a significant percentage of patients with advanced solid tumors, including melanoma and renal cell carcinoma.[2][8][9] This suggests that inhibiting autophagy can be a viable strategy to overcome resistance to mTOR inhibitors.
Logical Relationship: this compound, Autophagy, and Cancer Cell Fate
The interplay between this compound, autophagy, and the ultimate fate of the cancer cell is a critical concept for therapeutic development.
Caption: The logical relationship between this compound, autophagy, and cancer cell fate.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Combined MTOR and autophagy inhibition: Phase I trial of hydroxychloroquine and this compound in patients with advanced solid tumors and melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coordinate Autophagy and mTOR Pathway Inhibition Enhances Cell Death in Melanoma | PLOS One [journals.plos.org]
- 4. The Cytoprotective and Cytotoxic Functions of Autophagy in Response to mTOR Inhibitors [imrpress.com]
- 5. The Cytoprotective and Cytotoxic Functions of Autophagy in Response to mTOR Inhibitors [imrpress.com]
- 6. This compound, the mTOR inhibitor, induces autophagy in adenoid cystic carcinoma: in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Enhances Anti-Cancer Immunity by Inducing Autophagy-Mediated Degradation of the Secretion of Small Extracellular Vesicle PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. tandfonline.com [tandfonline.com]
Temsirolimus: An In-depth Analysis of its Impact on Apoptosis and Cell Survival Pathways
Affiliation: Google Research
Abstract
Temsirolimus (CCI-779) is a specific inhibitor of the mammalian target of rapamycin (mTOR) kinase, a critical regulator of cell growth, proliferation, and survival.[1][2] Approved for the treatment of advanced renal cell carcinoma, its mechanism of action involves the intricate modulation of key signaling cascades that govern cellular fate.[3] This technical guide provides a comprehensive examination of the molecular effects of this compound, focusing on its role in inducing apoptosis and its influence on the PI3K/AKT/mTOR and MAPK/ERK cell survival pathways. We present a synthesis of quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions to serve as a resource for researchers, scientists, and professionals in drug development.
Core Mechanism of Action: mTORC1 Inhibition
This compound is a water-soluble ester of sirolimus (rapamycin).[1] Its primary mechanism involves binding to the intracellular protein FKBP12 (FK506-binding protein 12).[4] The resulting this compound-FKBP12 complex then binds directly to and inhibits the mTOR Complex 1 (mTORC1).[4] This allosteric inhibition prevents mTORC1 from phosphorylating its key downstream effectors, which are crucial for protein synthesis and cell cycle progression.[4]
Impact on the PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a central signaling cascade that promotes cell growth and survival and is frequently hyperactivated in cancer.[5][6] this compound intervenes at a critical downstream node of this pathway. By inhibiting mTORC1, it blocks the phosphorylation of p70S6 kinase (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to a shutdown of cap-dependent mRNA translation and protein synthesis.[3][4]
However, the inhibition of mTORC1 can trigger a negative feedback loop. S6K1 normally phosphorylates insulin receptor substrate 1 (IRS-1), leading to its degradation and dampening PI3K signaling. When this compound inhibits mTORC1/S6K1, this feedback is lost, resulting in the stabilization of IRS-1 and a compensatory increase in PI3K-dependent AKT phosphorylation.[7][8] This feedback activation of the pro-survival AKT kinase is a key mechanism of resistance to mTORC1 inhibitors.[7]
Crosstalk with the MAPK/ERK Pathway
Resistance to mTORC1 inhibitors like this compound can also be mediated by the activation of the MAPK/ERK pathway.[9][10] The feedback activation of PI3K/AKT can lead to the activation of Ras and the subsequent phosphorylation cascade of Raf-MEK-ERK.[8] This provides an alternative pro-survival signal that allows cancer cells to circumvent the mTORC1 blockade. This finding has provided a strong rationale for clinical studies investigating the combination of mTOR and MEK inhibitors.[8][11]
Induction of Apoptosis and Cell Cycle Arrest
The antiproliferative effects of this compound are primarily cytostatic, leading to cell cycle arrest, although it can also induce apoptosis.[1][12]
-
Cell Cycle Arrest: this compound treatment often results in a G0/G1 phase cell cycle arrest.[12][13] This effect is associated with the upregulation of the cell cycle inhibitor p27 and, in some contexts, the downregulation of p21.[12][14][15]
-
Apoptosis: this compound can induce programmed cell death, or apoptosis, in various cancer cell lines.[16] This is often evidenced by the cleavage of Poly (ADP-ribose) polymerase (PARP) and the activation of caspases.[17][18] However, the extent of apoptosis can be modest and highly cell-type dependent, with some studies reporting little to no induction.[12][19]
-
Autophagy: By inhibiting mTORC1, a key negative regulator of autophagy, this compound is a potent inducer of this cellular self-degradation process.[4][14] While autophagy can be a survival mechanism, its excessive or sustained activation can lead to autophagic cell death.[14]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the efficacy and molecular effects of this compound from various preclinical studies.
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 Value | Citation |
| N/A | Cell-Free | Kinase Assay | 1.76 µM | [2][16][20] |
| A498 | Renal | MTT (72h) | 0.35 µM | [16][20] |
| PC-3 | Prostate | Colony Formation | Inhibition at 100 nmol/L | [2] |
| DU145 | Prostate | Colony Formation | Inhibition at 100 nmol/L | [2] |
| Bel-7402 | Liver | Trypan Blue (48h) | ~1.25 µM | [21] |
| Jeko-1, Mino, SP53 | Mantle Cell Lymphoma | MTS Assay | Dose-dependent inhibition | [14][15] |
| HD-LM2, L-428, KM-H2 | Hodgkin Lymphoma | Proliferation Assay | Cytostatic effect at 1 nM | [12] |
Table 2: Molecular Effects of this compound on Key Signaling Proteins
| Cell Line/System | Protein | Effect | Observation | Citation |
| Hodgkin Lymphoma Cells | p-S6 | ↓ | Inhibition observed as low as 1 nM | [12] |
| Mantle Cell Lymphoma | p-S6 | ↓ | Inhibition indicates mTOR blockade | [15] |
| Mantle Cell Lymphoma | p27 | ↑ | Associated with G0/G1 arrest | [14] |
| Mantle Cell Lymphoma | p21 | ↓ | Downregulation observed | [15] |
| Endometrial Carcinoma | p-S6K1 | ↓ | Reduction in all patients post-treatment | [22] |
| Endometrial Carcinoma | p-AKT | ↑ / ↔ | Variable, potential feedback activation | [22] |
| Renal Carcinoma (Resistant) | p-AKT, p-MAPK | ↑ | Constitutively phosphorylated | [10] |
| Mesothelioma (H226, Y-meso14) | Cleaved Caspase-3 | ↑ | Dose-dependent increase | [17] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standardized protocols for key assays used to evaluate the effects of this compound.
Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Protocol Steps:
-
Cell Seeding: Plate cells (e.g., 4x10³ to 1x10⁵ cells/well) in a 96-well plate and allow them to adhere overnight.[21][23]
-
Drug Treatment: Treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 48-72 hours).[16][21]
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 5 mg/mL) to each well and incubate for 4 hours at 37°C.[21]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Detection (Annexin V/PI Flow Cytometry)
This assay differentiates between live, early apoptotic, late apoptotic, and necrotic cells.
Protocol Steps:
-
Cell Treatment: Culture and treat cells with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[24]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.[24][25]
-
Staining: Add Annexin V-fluorochrome conjugate (e.g., FITC, Alexa Fluor 488) and Propidium Iodide (PI) to the cell suspension.[24][25]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells promptly using a flow cytometer.
Protein Expression Analysis (Western Blotting)
This technique is used to detect and quantify specific proteins in a cell lysate, such as p-S6, p-AKT, and cleaved PARP.
Protocol Steps:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[26]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.[26]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-AKT) overnight at 4°C.[26]
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity relative to a loading control (e.g., GAPDH, β-actin).
Conclusion
This compound exerts its anticancer effects by directly inhibiting mTORC1, a master regulator of cellular metabolism and growth. This action leads to a reduction in protein synthesis and can induce cell cycle arrest and apoptosis. However, the cellular response is complex, often involving the activation of pro-survival feedback loops, most notably through the AKT and MAPK/ERK pathways. These feedback mechanisms represent significant challenges, contributing to de novo and acquired resistance. A thorough understanding of these intricate signaling dynamics, supported by robust quantitative analysis and standardized experimental protocols, is essential for optimizing the clinical use of this compound and developing effective combination strategies to overcome resistance.
References
- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Apoptosis | mTOR | Autophagy | TargetMol [targetmol.com]
- 3. mdpi.com [mdpi.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of mTOR Inhibitors and PI3K Pathway Blockade in Renal Cell Cancer | Oncohema Key [oncohemakey.com]
- 7. A Mechanism for Synergy with Combined mTOR and PI3 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI - Inhibition of mTORC1 leads to MAPK pathway activation through a PI3K-dependent feedback loop in human cancer [jci.org]
- 9. urotoday.com [urotoday.com]
- 10. researchgate.net [researchgate.net]
- 11. onclive.com [onclive.com]
- 12. ashpublications.org [ashpublications.org]
- 13. ascopubs.org [ascopubs.org]
- 14. ashpublications.org [ashpublications.org]
- 15. This compound downregulates p21 without altering cyclin D1 expression and induces autophagy and synergizes with vorinostat in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Preclinical evaluation of the mTOR inhibitor, this compound, in combination with the epothilone B analog, ixabepilone in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mechanisms behind this compound Resistance Causing Reactivated Growth and Invasive Behavior of Bladder Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
- 21. The novel mTOR inhibitor CCI-779 (this compound) induces antiproliferative effects through inhibition of mTOR in Bel-7402 liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Biological Effects of this compound on the mTOR Pathway in Endometrial Carcinoma: A Pharmacodynamic Phase II Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 26. ccrod.cancer.gov [ccrod.cancer.gov]
Temsirolimus: A Deep Dive into its Anti-Angiogenic Properties and Impact on VEGF Production
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mTOR inhibitor temsirolimus, with a specific focus on its mechanisms of action in modulating tumor angiogenesis and Vascular Endothelial Growth Factor (VEGF) production. This document delves into the core molecular pathways, presents quantitative data from preclinical studies, and offers detailed experimental protocols for key assays used to evaluate its anti-angiogenic efficacy.
Introduction: The Critical Role of Angiogenesis in Tumor Growth and the mTOR Pathway
Tumor angiogenesis, the formation of new blood vessels from pre-existing ones, is a hallmark of cancer. This process is essential for providing tumors with the necessary oxygen and nutrients to support their growth, invasion, and metastasis. A pivotal signaling pathway that governs many cellular processes, including proliferation, growth, and survival, is the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway. In many cancers, this pathway is aberrantly activated, leading to uncontrolled cell growth and the promotion of angiogenesis.
One of the key downstream effectors of the mTOR pathway is the hypoxia-inducible factor-1 alpha (HIF-1α). Under hypoxic conditions, a common feature of the tumor microenvironment, HIF-1α is stabilized and promotes the transcription of numerous genes involved in angiogenesis, most notably VEGF. VEGF is a potent signaling protein that stimulates the proliferation, migration, and tube formation of endothelial cells, the primary building blocks of blood vessels.
This compound: Mechanism of Action in Inhibiting Tumor Angiogenesis
This compound is a specific inhibitor of mTOR kinase. It functions by binding to the intracellular protein FKBP12 (FK506-binding protein 12). The resulting this compound-FKBP12 complex then binds to and inhibits the mTOR Complex 1 (mTORC1).[1] This inhibition disrupts the downstream signaling cascade, leading to a reduction in the translation of key proteins involved in cell cycle progression and proliferation.
Crucially, for its anti-angiogenic effects, the inhibition of mTORC1 by this compound leads to a decrease in the levels of HIF-1α.[1][2] This reduction in HIF-1α, in turn, suppresses the transcription of its target gene, VEGF.[1][3] The subsequent decrease in VEGF production and secretion from tumor cells has a profound impact on the tumor microenvironment, leading to a reduction in the stimulation of endothelial cells and an overall inhibition of tumor angiogenesis.[3][4]
Beyond its effects on tumor cells, this compound can also directly impact endothelial cells by inhibiting their proliferation and migration.[4][5][6] Furthermore, this compound has been shown to decrease the production of other pro-angiogenic factors like platelet-derived growth factor (PDGF), which is involved in the recruitment of pericytes, cells that stabilize blood vessels.[7]
Quantitative Data on the Effects of this compound
The anti-angiogenic effects of this compound have been quantified in numerous preclinical studies. The following tables summarize key findings on its impact on VEGF production, endothelial cell function, and in vivo tumor angiogenesis.
Table 1: In Vitro Effects of this compound on VEGF Production and Endothelial Cell Function
| Cell Line/Model | This compound Concentration | Duration of Treatment | Observed Effect | Reference |
| Human Umbilical Vein Endothelial Cells (HUVEC) | 0.05 µg/mL | 24 hours | Significant decrease in VEGF protein expression. | [7][8] |
| Retinal Pigment Epithelial (RPE) cells | 0.05 µg/mL | 24 hours | Significant decrease in VEGF protein expression. | [7][8] |
| BT474 breast cancer cells | Not specified | Not specified | Inhibition of VEGF production under normoxic and hypoxic conditions. | [4] |
| MDA-MB-231 breast cancer cells | Not specified | Not specified | Inhibition of VEGF production. | [4] |
| HUVEC | 0.5 µg/mL | 24 hours | Inhibition of cell proliferation to 41% of control. | |
| RPE cells | 0.5 µg/mL | 24 hours | Inhibition of cell proliferation to 82% of control. | |
| HUVEC | 0.5 µg/mL | Not specified | Reduction in cell attachment to 63% of control. | |
| RPE cells | 0.5 µg/mL | Not specified | Reduction in cell attachment to 81% of control. | |
| HUVEC | 0.5 µg/mL | Not specified | Inhibition of cell migration to 41% of control. | |
| RPE cells | 0.5 µg/mL | Not specified | Inhibition of cell migration to 28% of control. |
Table 2: In Vivo Effects of this compound on Tumor Angiogenesis
| Tumor Model | This compound Dosage | Treatment Schedule | Method of Angiogenesis Assessment | Observed Effect | Reference |
| Retinoblastoma xenograft | Not specified | Not specified | Immunohistochemistry (CD31) | Inhibition of angiogenesis. | [4] |
| Breast cancer xenografts | Not specified | Not specified | Matrigel plug assay | Inhibition of vessel formation. | [4] |
| Head and neck cancer xenografts | Not specified | Not specified | Not specified | Additive effects on tumor growth inhibition with RT-cetuximab-bevacizumab. |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to assess the anti-angiogenic effects of this compound.
Enzyme-Linked Immunosorbent Assay (ELISA) for VEGF Quantification
Objective: To quantify the concentration of VEGF in cell culture supernatants or tumor lysates.
Materials:
-
Human VEGF ELISA Kit (commercially available)
-
Cell culture supernatant or tumor lysate samples
-
Plate reader capable of measuring absorbance at 450 nm
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Stop solution (e.g., 2N H₂SO₄)
Protocol:
-
Plate Preparation: Coat a 96-well microplate with the capture antibody specific for human VEGF. Incubate overnight at 4°C.
-
Blocking: Wash the plate three times with wash buffer. Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate again. Add standards of known VEGF concentrations and the experimental samples (cell culture supernatants or diluted tumor lysates) to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate. Add the biotinylated detection antibody specific for human VEGF to each well. Incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate. Add streptavidin-horseradish peroxidase (HRP) conjugate to each well. Incubate for 30 minutes at room temperature in the dark.
-
Substrate Development: Wash the plate. Add the HRP substrate solution (e.g., TMB). Incubate for 15-30 minutes at room temperature in the dark, allowing for color development.
-
Reaction Termination: Stop the reaction by adding the stop solution. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of VEGF in the experimental samples.
Immunohistochemistry (IHC) for Microvessel Density (CD31 Staining)
Objective: To visualize and quantify the microvessel density in tumor tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded tumor tissue sections
-
Anti-CD31 primary antibody (endothelial cell marker)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Microscope
Protocol:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform antigen retrieval to unmask the antigenic sites. This can be done using heat-induced epitope retrieval (HIER) with a citrate buffer (pH 6.0) or an EDTA buffer (pH 9.0).
-
Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution. Block non-specific antibody binding with a protein block solution (e.g., normal goat serum).
-
Primary Antibody Incubation: Incubate the sections with the anti-CD31 primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the sections with PBS. Incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Signal Amplification: Wash the sections. Incubate with the streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Visualization: Wash the sections. Apply the DAB substrate solution, which will produce a brown precipitate at the site of the antigen-antibody reaction.
-
Counterstaining: Counterstain the sections with hematoxylin to visualize the cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol to xylene and mount with a permanent mounting medium.
-
Image Analysis: Acquire images of the stained sections using a microscope. Quantify the microvessel density by counting the number of CD31-positive vessels in a defined area or by using image analysis software to measure the total area of CD31 staining.
Endothelial Cell Tube Formation Assay
Objective: To assess the ability of endothelial cells to form capillary-like structures in vitro, a key step in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Basement membrane extract (e.g., Matrigel)
-
Endothelial cell growth medium
-
This compound
-
24-well plate
-
Inverted microscope with a camera
Protocol:
-
Plate Coating: Thaw the basement membrane extract on ice. Coat the wells of a 24-well plate with a thin layer of the extract and allow it to solidify at 37°C for 30-60 minutes.
-
Cell Seeding: Harvest HUVECs and resuspend them in endothelial cell growth medium containing the desired concentrations of this compound or vehicle control.
-
Incubation: Seed the HUVECs onto the solidified basement membrane extract. Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours.
-
Image Acquisition: Observe the formation of tube-like structures using an inverted microscope at regular intervals. Capture images of the tube networks.
-
Quantification: Analyze the captured images to quantify the extent of tube formation. This can be done by measuring parameters such as the total tube length, the number of branch points, and the total area covered by the tubes using image analysis software.
Western Blot Analysis of mTOR Pathway Proteins
Objective: To determine the phosphorylation status of key proteins in the mTOR signaling pathway following this compound treatment.
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against total and phosphorylated forms of mTOR, Akt, S6K1, and 4E-BP1
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction and Quantification: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Separate the proteins by size by running them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electroblotting apparatus.
-
Blocking: Block non-specific binding sites on the membrane by incubating it in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation. Use separate membranes for total and phosphorylated protein detection.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again. Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein bands to the intensity of the corresponding total protein bands to determine the relative phosphorylation levels.
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
To further elucidate the complex interactions and experimental processes, the following diagrams have been generated using the DOT language.
Caption: The mTOR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating the anti-angiogenic effects of this compound.
Caption: Multifaceted mechanism of this compound in inhibiting tumor angiogenesis.
Conclusion and Future Perspectives
This compound exhibits potent anti-angiogenic activity through a multi-pronged mechanism centered on the inhibition of the mTOR signaling pathway. Its ability to reduce the production of the critical angiogenic factor VEGF, coupled with its direct inhibitory effects on endothelial cells, makes it a valuable therapeutic agent in the oncology setting. The quantitative data and detailed experimental protocols provided in this guide serve as a resource for researchers and drug developers working to further understand and optimize the use of mTOR inhibitors in cancer therapy.
Future research should continue to explore the intricate details of this compound's effects on the tumor microenvironment, including its impact on pericyte function and the potential for combination therapies that target multiple nodes in the angiogenic process. A deeper understanding of the molecular determinants of response and resistance to this compound will be crucial for personalizing treatment strategies and improving patient outcomes.
References
- 1. This compound Inhibits Proliferation and Migration in Retinal Pigment Epithelial and Endothelial Cells via mTOR Inhibition and Decreases VEGF and PDGF Expression | PLOS One [journals.plos.org]
- 2. Targeting PDGF-mediated recruitment of pericytes blocks vascular mimicry and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits proliferation and migration in retinal pigment epithelial and endothelial cells via mTOR inhibition and decreases VEGF and PDGF expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiangiogenic potential of the Mammalian target of rapamycin inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mTOR Signaling in Cancer and mTOR Inhibitors in Solid Tumor Targeting Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Pericytes: jack-of-all-trades in cancer-related inflammation [frontiersin.org]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. The mTOR-targeting drug this compound enhances the growth-inhibiting effects of the cetuximab-bevacizumab-irradiation combination on head and neck cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Pharmacokinetics and Pharmacodynamics of Temsirolimus: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of Temsirolimus, a pivotal inhibitor of the mammalian target of rapamycin (mTOR). The information presented herein is intended to serve as a core resource for professionals engaged in oncology research and the development of targeted cancer therapies.
Introduction
This compound (CCI-779) is a specific inhibitor of mTOR, a serine/threonine protein kinase that plays a central role in regulating cell growth, proliferation, and survival.[1] By forming a complex with the intracellular protein FKBP-12, this compound effectively disrupts mTOR signaling, leading to the suppression of proteins that govern cell cycle progression and angiogenesis.[1] This targeted mechanism of action has established this compound as a therapeutic agent in the treatment of advanced renal cell carcinoma (RCC).[2] Understanding its pharmacokinetic profile—how the body processes the drug—and its pharmacodynamic effects—how the drug affects the body—is critical for optimizing its clinical use and for the development of novel therapeutic strategies.
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by its intravenous administration, metabolism into an active metabolite, and primary elimination through the feces. This compound is administered intravenously because of its poor oral bioavailability.[3]
Metabolism and Excretion
This compound is extensively metabolized, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme, to its major and equally potent metabolite, sirolimus.[3] Other minor metabolic pathways include hydroxylation, reduction, and demethylation.[3]
Excretion of this compound and its metabolites occurs predominantly through the feces, accounting for approximately 78% of the administered dose, with a minor portion (around 5%) eliminated in the urine.[3][4]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound and its active metabolite, sirolimus, in adult and pediatric patient populations.
Table 1: Pharmacokinetics of this compound in Adult Patients with Renal Cell Carcinoma (Single 25 mg IV Dose) [5]
| Parameter | Value (Mean ± SD) |
| Cmax (ng/mL) | 585 ± 133 |
| AUC0-∞ (ng·h/mL) | 3490 ± 978 |
| t1/2 (h) | 17.3 ± 5.6 |
| CL (L/h) | 7.9 ± 2.6 |
| Vss (L) | 172 ± 59 |
Table 2: Pharmacokinetics of Sirolimus after a Single 25 mg IV Dose of this compound in Adult Patients with Renal Cell Carcinoma [5]
| Parameter | Value (Mean ± SD) |
| Cmax (ng/mL) | 80.3 ± 33.4 |
| AUC0-∞ (ng·h/mL) | 2060 ± 980 |
| t1/2 (h) | 54.6 ± 19.8 |
Table 3: Single-Dose Pharmacokinetics of this compound in Pediatric Patients with Recurrent Solid Tumors [6]
| Dose (mg/m²) | Cmax (ng/mL) (Mean ± SD) | AUC0-last (ng·h/mL) (Mean ± SD) | t1/2 (h) (Mean ± SD) |
| 10 | 1140 ± 426 | 2000 ± 959 | 14.4 ± 4.5 |
| 25 | 2280 ± 1170 | 4130 ± 1500 | 16.5 ± 5.2 |
| 75 | 3980 ± 2100 | 2810 ± 1230 | 24.2 ± 8.1 |
| 150 | 5430 ± 2840 | 7410 ± 3390 | 20.6 ± 7.9 |
Table 4: Single-Dose Pharmacokinetics of Sirolimus in Pediatric Patients after this compound Administration [6]
| Dose of this compound (mg/m²) | Cmax (ng/mL) (Mean ± SD) | AUC0-last (ng·h/mL) (Mean ± SD) |
| 10 | 50 ± 15 | 2970 ± 1340 |
| 25 | 78 ± 29 | 4960 ± 2230 |
| 75 | 108 ± 42 | 7410 ± 3390 |
| 150 | 141 ± 59 | 11800 ± 5400 |
Pharmacodynamics
The pharmacodynamic effects of this compound are a direct consequence of its mTOR inhibitory activity. This inhibition disrupts downstream signaling pathways crucial for cell growth and proliferation.
Mechanism of Action
This compound binds to the intracellular protein FKBP-12. This this compound-FKBP-12 complex then binds to and inhibits mTOR Complex 1 (mTORC1). Inhibition of mTORC1 leads to reduced phosphorylation of its key downstream effectors, including the ribosomal protein S6 kinase (S6K1) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). This disruption of the PI3K/AKT/mTOR signaling pathway ultimately results in cell cycle arrest at the G1 phase and inhibition of angiogenesis.[1]
Signaling Pathway Diagram
Quantitative Pharmacodynamic Data
The pharmacodynamic activity of this compound can be assessed by measuring the phosphorylation status of downstream mTORC1 substrates, such as the ribosomal protein S6. A significant dose-dependent inhibition of S6 phosphorylation has been observed in clinical studies. Additionally, this compound has been shown to reduce the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and Vascular Endothelial Growth Factor (VEGF), key mediators of angiogenesis.[7][8]
Table 5: Pharmacodynamic Effects of this compound
| Biomarker | Effect | Quantitative Data | Reference |
| Phosphorylated S6 (pS6) | Inhibition | Significant decrease in tumor and peripheral blood mononuclear cells. | [9] |
| HIF-1α | Reduction | Dose-dependent decrease in expression. | [10] |
| VEGF | Reduction | Significant decrease in protein expression in cell supernatants. | [8] |
Experimental Protocols
Quantification of this compound and Sirolimus in Whole Blood by HPLC
This protocol outlines a high-performance liquid chromatography (HPLC) method for the simultaneous quantification of this compound and its metabolite sirolimus in whole blood samples.[11][12]
Workflow Diagram:
Methodology:
-
Sample Preparation:
-
To 0.5 mL of whole blood, add an internal standard (e.g., ascomycin).
-
Precipitate proteins by adding a mixture of zinc sulfate and methanol.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
-
Extraction:
-
Transfer the supernatant to a clean tube.
-
Perform a liquid-liquid extraction using 1-chlorobutane.
-
Vortex and centrifuge to separate the organic and aqueous layers.
-
-
Evaporation and Reconstitution:
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of acetonitrile and ammonium acetate buffer.
-
Flow Rate: Isocratic flow rate of 1.0 mL/min.
-
Detection: UV detection at 278 nm.
-
Quantification: Determine the concentrations of this compound and sirolimus by comparing their peak areas to those of the standards.
-
Western Blot Analysis of mTOR Pathway Inhibition
This protocol describes the use of Western blotting to assess the phosphorylation status of mTOR pathway proteins, such as S6, in response to this compound treatment.
Methodology:
-
Cell Lysis:
-
Treat cells with this compound at various concentrations and time points.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-S6).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.
-
To normalize the data, the membrane can be stripped and re-probed with an antibody against the total form of the protein (e.g., anti-total S6).[13]
-
Cell Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell proliferation.
Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Drug Treatment:
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.
-
Conclusion
This technical guide has provided a detailed overview of the pharmacokinetics and pharmacodynamics of this compound. The quantitative data presented in the tables offer a clear comparison of its behavior in different patient populations. The detailed experimental protocols and visualizations of the signaling pathway and experimental workflows serve as practical resources for researchers in the field. A thorough understanding of these core principles is essential for the continued investigation and clinical application of this compound and other mTOR inhibitors in the pursuit of more effective cancer therapies.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. bccancer.bc.ca [bccancer.bc.ca]
- 5. Comparison of this compound pharmacokinetics in patients with renal cell carcinoma not receiving dialysis and those receiving hemodialysis: a case series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. A Molecular Perspective on HIF-1α and Angiogenic Stimulator Networks and Their Role in Solid Tumors: An Update [mdpi.com]
- 8. This compound Inhibits Proliferation and Migration in Retinal Pigment Epithelial and Endothelial Cells via mTOR Inhibition and Decreases VEGF and PDGF Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound: a safety and efficacy review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jfda-online.com [jfda-online.com]
- 12. Measurement of whole blood sirolimus by an HPLC assay using solid-phase extraction and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Temsirolimus and its interaction with the tumor microenvironment
An In-depth Technical Guide on Temsirolimus and its Interaction with the Tumor Microenvironment
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound, an inhibitor of the mammalian target of rapamycin (mTOR), has demonstrated significant antitumor activity, particularly in renal cell carcinoma (RCC).[1][2][3] Its mechanism of action extends beyond direct effects on tumor cell proliferation to a multifaceted interaction with the tumor microenvironment (TME). This guide provides a detailed examination of the core mechanisms by which this compound modulates the TME, focusing on its anti-angiogenic and immunomodulatory effects. We will explore the underlying signaling pathways, present quantitative data from key studies, detail relevant experimental protocols, and provide visualizations to elucidate these complex interactions.
This compound: Mechanism of Action
This compound is a specific inhibitor of mTOR, a serine/threonine protein kinase that plays a central role in regulating cell growth, proliferation, metabolism, and survival.[1][4] It functions by first binding to the intracellular protein FK506-binding protein 12 (FKBP12).[1][5] The resulting this compound-FKBP12 complex then binds to and inhibits the mTOR complex 1 (mTORC1).[1]
mTORC1 is a master regulator that integrates signals from growth factors, nutrients, and cellular energy status.[6] Its activation, often initiated by the PI3K/Akt pathway, leads to the phosphorylation of key downstream effectors, including S6 kinase (S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4EBP1).[1] Phosphorylation of S6K promotes protein synthesis and cell growth, while phosphorylation of 4EBP1 releases it from its inhibition of the eukaryotic initiation factor 4E (eIF4E), allowing for the translation of mRNAs crucial for cell proliferation.[1][7] By inhibiting mTORC1, this compound effectively halts these processes, leading to cell cycle arrest in the G1 phase and a reduction in tumor cell proliferation.[8][9]
Interaction with the Tumor Microenvironment
The TME is a complex ecosystem of cancer cells, immune cells, stromal cells, blood vessels, and extracellular matrix (ECM) that collectively influences tumor progression and therapeutic response. This compound exerts significant effects on several key components of the TME.
Anti-Angiogenesis
Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. This compound potently inhibits this process through multiple mechanisms.[7][10]
3.1.1 Mechanism of Anti-Angiogenesis
The primary anti-angiogenic effect of this compound is mediated by the downregulation of hypoxia-inducible factor 1-alpha (HIF-1α) and, consequently, vascular endothelial growth factor (VEGF).[8][10] Under hypoxic conditions typical of the TME, HIF-1α levels increase, driving the transcription of pro-angiogenic factors like VEGF. mTORC1 activation is known to increase the synthesis of HIF-1α.[8] By inhibiting mTORC1, this compound reduces HIF-1α protein synthesis, leading to decreased VEGF production and subsequent inhibition of angiogenesis.[10][11]
Furthermore, this compound has been shown to directly inhibit the proliferation and morphogenesis of endothelial cells, further contributing to its anti-angiogenic properties.[7][10]
3.1.2 Quantitative Data on Anti-Angiogenic Effects
| Cell Line | Condition | Treatment | Effect on VEGF Production | Reference |
| BT474 (Breast Cancer) | Normoxia | This compound | Inhibition | [10] |
| BT474 (Breast Cancer) | Hypoxia | This compound | Inhibition | [10] |
| MDA-MB-231 (Breast Cancer) | Hypoxia | This compound | Inhibition | [10] |
| In Vitro/In Vivo Model | Parameter Measured | Treatment | Result | Reference |
| HUVEC Proliferation Assay | Cell Proliferation | This compound | Significant, dose-dependent inhibition | [7] |
| Matrigel Plug Assay (in vivo) | Vessel Formation | This compound | Inhibition | [10] |
| Mantle Cell Lymphoma Biopsy | Microvessel Density | This compound | Decrease | [11] |
3.1.3 Experimental Protocols for Angiogenesis Assessment
-
VEGF Production Assay (ELISA):
-
Cell Culture: Plate tumor cells (e.g., BT474) and culture under normoxic (21% O₂) or hypoxic (1% O₂) conditions.
-
Treatment: Treat cells with varying concentrations of this compound or vehicle control for a specified period (e.g., 24-48 hours).
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Quantify the concentration of VEGF in the supernatant using a commercially available VEGF ELISA kit, following the manufacturer's instructions.
-
Normalization: Normalize VEGF levels to total protein content or cell number.
-
-
Endothelial Cell Proliferation Assay:
-
Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) in 96-well plates in serum-containing medium.
-
Treatment: After cell attachment, replace the medium with fresh medium containing various concentrations of this compound and a mitogen (e.g., serum or VEGF).
-
Incubation: Incubate for 48-72 hours.
-
Quantification: Assess cell proliferation using methods such as MTT assay, BrdU incorporation, or direct cell counting.
-
-
In Vivo Matrigel Plug Assay:
-
Preparation: Mix Matrigel (liquid at 4°C) with an angiogenic factor (e.g., bFGF or VEGF) and the test compound (this compound) or vehicle.
-
Injection: Subcutaneously inject the Matrigel mixture into immunocompromised mice. The Matrigel will solidify at body temperature, forming a plug.
-
Incubation: After a set period (e.g., 7-14 days), excise the Matrigel plugs.
-
Analysis: Quantify angiogenesis by measuring hemoglobin content within the plug (e.g., using Drabkin's reagent) or by immunohistochemical staining of endothelial cell markers (e.g., CD31) in tissue sections of the plug.[12][13]
-
Immune Modulation
This compound exerts complex, sometimes paradoxical, effects on the immune landscape of the TME. While mTOR inhibitors are used as immunosuppressants in organ transplantation, in the context of cancer, they can have immunostimulatory effects that enhance anti-tumor immunity.[14][15]
3.2.1 Effects on T Cells
-
Effector T Cells (CD8+): this compound can enhance the activation and development of memory CD8+ T cells.[14] In combination with cancer vaccines, it has been shown to increase interferon-γ (IFN-γ) production and cytotoxic responses from CD8+ T cells.[14][15][16] One study noted that this compound decreased programmed cell death protein 1 (PD-1) expression on CD8+ T cells, suggesting a reduction in T cell exhaustion.[17]
-
Regulatory T Cells (Tregs): Tregs (typically CD4+FoxP3+) are immunosuppressive cells that hinder anti-tumor immune responses. This compound can reduce the activity and suppressive function of Tregs, thereby potentially enhancing the body's natural immune response against the tumor.[1] However, some studies have also reported an increase in the relative abundance of Tregs.[14] The net effect likely depends on the specific tumor context and dosing schedule.
-
CD4+ T Cells: this compound has been observed to increase the number and activation of CD4+ T cells in some models.[18]
3.2.2 Effects on Other Immune Cells
-
Dendritic Cells (DCs): this compound can suppress some DC functions. For instance, it has been shown to decrease the ability of DCs to stimulate T-cell proliferation.[14][16]
-
Myeloid-Derived Suppressor Cells (MDSCs): One study demonstrated that this compound treatment led to a decrease in early-stage MDSCs (eMDSCs).[17]
3.2.3 Modulation of Immune Checkpoints
A novel mechanism involves the inhibition of programmed death-ligand 1 (PD-L1) secretion via small extracellular vesicles (sEVs). This compound induces autophagy in cancer cells, which leads to the degradation of multivesicular bodies that would otherwise be secreted as sEVs carrying PD-L1.[18] By reducing circulating sEV-PD-L1, this compound may prevent the systemic suppression of T cells and enhance the efficacy of immune checkpoint blockade therapies.[18]
3.2.4 Quantitative Data on Immunomodulatory Effects
| Cell Type | Parameter | Treatment | Effect | Reference |
| CD8+ T Cells | PD-1 Expression | This compound | Decrease (from 16.8% to 12.7%) | [17] |
| CD8+ T Cells | IFN-γ & TNF-α double producers | This compound | Increase | [17] |
| eMDSCs | Percentage in PBMCs | This compound | Decrease | [17] |
| Effector Tregs | Percentage in PBMCs | Everolimus (related mTORi) | Decrease | [17] |
| CD8+ T Cells | Cytokine (TNF-α) level in co-culture | This compound | Increase | [18] |
3.2.5 Experimental Protocols for Immune Modulation Assessment
-
Immune Cell Infiltration and Phenotyping (Flow Cytometry):
-
Tumor Digestion: Excise tumors from treated and control animals. Mince the tissue and digest using an enzymatic cocktail (e.g., collagenase, DNase) to create a single-cell suspension.
-
Cell Staining: Stain the cell suspension with a panel of fluorescently-conjugated antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8, FoxP3 for Tregs, CD11b, Gr-1 for MDSCs) and checkpoint molecules (e.g., PD-1, TIM-3).
-
Data Acquisition: Analyze the stained cells using a multi-color flow cytometer.
-
Analysis: Quantify the percentage and absolute number of different immune cell populations within the tumor (gating on CD45+ cells).[19]
-
-
In Vitro T Cell Cytotoxicity Assay:
-
Target Cell Labeling: Label tumor cells (e.g., 4T1-luciferase) with a fluorescent dye or use a reporter system (luciferase) for easy quantification.
-
Co-culture: Co-culture the target tumor cells with effector immune cells (e.g., activated CD8+ T cells) at a specific effector-to-target (E:T) ratio.
-
Treatment: Add this compound or vehicle control to the co-culture.
-
Monitoring: Monitor tumor cell viability over time using live-cell imaging (e.g., Incucyte) or by measuring the reporter signal (e.g., luminescence).[18][20]
-
Cytokine Analysis: Collect supernatant from the co-culture and measure cytokine levels (e.g., IFN-γ, TNF-α) by ELISA or multiplex bead array to assess T cell function.[18]
-
Effects on the Extracellular Matrix (ECM)
The direct impact of this compound on ECM composition and remodeling is less well-documented compared to its effects on angiogenesis and immunity. The ECM provides structural support and regulates cell behavior, and its remodeling is a key feature of cancer progression. While some studies have noted the appearance of fibrotic areas in tumors after this compound therapy, this was interpreted as post-necrotic tissue repair rather than a direct effect on ECM synthesis.[11][21] The mTOR pathway is involved in cellular processes that can influence the ECM, but specific studies detailing how this compound alters ECM-producing cells like cancer-associated fibroblasts (CAFs) or the expression of ECM components (e.g., collagens, matrix metalloproteinases) are limited. This represents an area requiring further investigation to fully understand the drug's interaction with the TME.
Conclusion and Future Directions
This compound modulates the tumor microenvironment through a complex interplay of anti-angiogenic and immunomodulatory actions. Its primary mechanism, the inhibition of the mTORC1 signaling pathway, leads to a potent reduction in tumor angiogenesis by downregulating HIF-1α and VEGF and by directly inhibiting endothelial cells.[7][10] Concurrently, this compound reshapes the immune landscape, often enhancing anti-tumor immunity by boosting CD8+ T cell function, reducing T cell exhaustion, and inhibiting the secretion of immunosuppressive factors like sEV-PD-L1.[14][17][18]
The data presented in this guide underscore the dual role of this compound in targeting both the tumor cells and their supportive microenvironment. For drug development professionals, these insights provide a strong rationale for exploring combination therapies. Pairing this compound with immune checkpoint inhibitors, for example, could be a synergistic strategy, as this compound may prime the TME for a more robust anti-tumor immune response. Further research is warranted to elucidate the direct effects of this compound on the extracellular matrix and to identify predictive biomarkers that can help select patients most likely to benefit from its TME-modulating effects.[22]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Evaluating this compound activity in multiple tumors: a review of clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an mTOR inhibitor for treatment of patients with advanced renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. This compound: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target [synapse.patsnap.com]
- 6. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. m.youtube.com [m.youtube.com]
- 9. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antiangiogenic potential of the Mammalian target of rapamycin inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytostatic and anti-angiogenic effects of this compound in refractory mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assessment methods for angiogenesis and current approaches for its quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Current methods for assaying angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound, an mTOR inhibitor, enhances anti-tumour effects of heat shock protein cancer vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 16. researchgate.net [researchgate.net]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. This compound Enhances Anti-Cancer Immunity by Inducing Autophagy-Mediated Degradation of the Secretion of Small Extracellular Vesicle PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. How Our In Vitro Immuno-Oncology Immune Cell Infiltration Assay Can Accelerate Drug Discovery [visikol.com]
- 20. Immune Cell-Mediated Tumor Killing Assays I CRO services [explicyte.com]
- 21. researchgate.net [researchgate.net]
- 22. Potential histologic and molecular predictors of response to this compound in patients with advanced renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the Off-Target Effects of Temsirolimus In Vitro: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
November 10, 2025
Abstract
Temsirolimus (CCI-779) is a selective inhibitor of the mechanistic Target of Rapamycin (mTOR), a pivotal serine/threonine kinase in the PI3K/Akt signaling pathway. While its on-target effects on the mTOR Complex 1 (mTORC1) are well-characterized, a comprehensive understanding of its off-target activities is critical for elucidating mechanisms of action, predicting resistance, and identifying new therapeutic opportunities. This technical guide provides an in-depth exploration of the known in vitro off-target effects of this compound, presenting quantitative data, detailed experimental protocols for their validation, and visual diagrams of the implicated signaling pathways and workflows.
Introduction: Beyond mTOR Inhibition
This compound, a water-soluble ester of sirolimus, exerts its primary therapeutic effect by forming a complex with the intracellular protein FKBP-12. This complex then binds to and inhibits mTORC1, a central regulator of cell growth, proliferation, and survival. Inhibition of mTORC1 disrupts the phosphorylation of key downstream effectors, including S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), leading to cell cycle arrest and anti-angiogenic effects.
However, the cellular response to this compound is more complex than simple mTORC1 inhibition. Emerging evidence reveals that this compound interacts with other kinases and cellular pathways, leading to a range of off-target effects. These effects can significantly influence the drug's efficacy and contribute to resistance mechanisms. This guide will detail these off-target interactions, focusing on kinase activity, feedback loop activation, and impacts on other critical cellular processes such as ferroptosis and autophagy.
On-Target vs. Off-Target Activity: A Quantitative Overview
The selectivity of a kinase inhibitor is paramount to its function and safety profile. While this compound is highly specific for mTOR, in vitro screening against broad kinase panels reveals interactions with other kinases, albeit at significantly lower potencies. Furthermore, recent discoveries have identified non-kinase proteins as direct off-target interactors.
Data Presentation: Kinase Inhibition Profile
The following tables summarize the known inhibitory activities of this compound. Table 1 presents the on-target potency, while Table 2 provides data on off-target interactions derived from comprehensive kinase profiling screens and specific enzymatic assays.
Table 1: On-Target Potency of this compound
| Target | Assay Type | IC50 Value | Reference(s) |
|---|
| mTOR | Cell-Free Kinase Assay | 1.76 µM |[1] |
Table 2: Off-Target Interaction Profile of this compound
| Target | Target Class | Assay Type | Value | Notes | Reference(s) |
|---|---|---|---|---|---|
| FSP1 | Oxidoreductase | Isothermal Titration Calorimetry | K_d_ ~5.28 µM | Direct binding, mTOR-independent | [2] |
| PIK3CA | Kinase (Lipid) | Kinome Scan (1 µM) | 100% Inhibition | Data from broad kinase panel screen | [3] |
| PIK3CB | Kinase (Lipid) | Kinome Scan (1 µM) | 100% Inhibition | Data from broad kinase panel screen | [3] |
| PIK3CD | Kinase (Lipid) | Kinome Scan (1 µM) | 99% Inhibition | Data from broad kinase panel screen | [3] |
| PIK3CG | Kinase (Lipid) | Kinome Scan (1 µM) | 96% Inhibition | Data from broad kinase panel screen | [3] |
| ATM | Kinase (Ser/Thr) | Kinome Scan (1 µM) | 96% Inhibition | Data from broad kinase panel screen | [3] |
| ATR | Kinase (Ser/Thr) | Kinome Scan (1 µM) | 95% Inhibition | Data from broad kinase panel screen | [3] |
| DNAPK (PRKDC) | Kinase (Ser/Thr) | Kinome Scan (1 µM) | 100% Inhibition | Data from broad kinase panel screen | [3] |
| SMG1 | Kinase (Ser/Thr) | Kinome Scan (1 µM) | 99% Inhibition | Data from broad kinase panel screen | [3] |
| CYP2D6 | Cytochrome P450 | In Vitro Metabolism | Inhibitor | Qualitative finding | [3] |
| CYP3A4 | Cytochrome P450 | In Vitro Metabolism | Inhibitor | Qualitative finding |[3] |
Note: The kinase inhibition data is sourced from the Carna Biosciences screen of 60 FDA-approved kinase inhibitors, performed at a 1 µM compound concentration. This concentration is near the IC50 for the primary target, mTOR, suggesting that inhibition of PI3K family kinases and DNA damage response kinases (ATM, ATR, DNAPK) may be physiologically relevant off-target effects.
Key Off-Target Signaling Pathways and Effects
Feedback Activation of the PI3K/Akt Pathway
One of the most significant off-target consequences of mTORC1 inhibition is the activation of a pro-survival feedback loop. mTORC1 normally phosphorylates and inactivates Grb10, which in turn inhibits PI3K signaling. By inhibiting mTORC1, this compound relieves this negative feedback, leading to increased PI3K activity and subsequent phosphorylation and activation of Akt at the Serine 473 residue. This compensatory activation of Akt can attenuate the therapeutic effects of this compound and is a common mechanism of acquired resistance.
Caption: Compensatory PI3K/Akt pathway activation by this compound.
FSP1 Inhibition and Ferroptosis Induction
A novel, mTOR-independent off-target effect of this compound is the direct inhibition of Ferroptosis Suppressor Protein 1 (FSP1).[2][4] FSP1 is an oxidoreductase that protects cells from ferroptosis, a form of iron-dependent programmed cell death characterized by lipid peroxidation. By binding to and inhibiting FSP1, this compound can induce or sensitize cancer cells to ferroptosis.[2][5] This represents a distinct mechanism of action that could be exploited, particularly in tumors resistant to apoptosis.
Caption: Off-target inhibition of FSP1 by this compound induces ferroptosis.
Effects on Cell Cycle and Autophagy
In vitro studies in mantle cell lymphoma have shown that this compound induces G0/G1 cell cycle arrest. Mechanistically, this occurs through the downregulation of the cyclin-dependent kinase inhibitor p21, without a significant change in the expression of cyclin D1.[2] This effect on p21 is another example of this compound modulating key cellular regulators outside of the canonical mTORC1-S6K/4E-BP1 axis.
Furthermore, this compound is a known inducer of autophagy, a catabolic process involving the lysosomal degradation of cellular components.[2] This is evidenced by an increase in the processing of microtubule-associated protein 1 light-chain 3 (LC3) from the cytosolic form (LC3-I) to the lipidated, autophagosome-associated form (LC3-II). While autophagy can be a survival mechanism, it can also lead to a form of programmed cell death.
Experimental Protocols for Off-Target Validation
The following section provides detailed methodologies for key in vitro experiments to characterize the off-target effects of this compound.
In Vitro Kinase Assay (On- and Off-Target)
This protocol is designed to measure the direct inhibitory effect of this compound on a purified kinase (e.g., mTOR, PI3K).
Methodology:
-
Enzyme Preparation: Recombinant human kinase is diluted in a kinase assay buffer (e.g., 10 mM HEPES pH 7.4, 50 mM NaCl, 10 mM MnCl₂, 0.5 mM DTT).
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a final dilution in the kinase assay buffer.
-
Reaction Setup: In a 96-well plate, combine the diluted kinase with various concentrations of this compound or vehicle (DMSO).
-
Initiation: Start the kinase reaction by adding a solution containing ATP (at its K_m_ concentration for the specific kinase) and a suitable substrate (e.g., a recombinant protein like S6K1 for mTOR, or a synthetic peptide).
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-120 minutes), ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by adding a solution containing EDTA.
-
Detection: Quantify substrate phosphorylation. Common methods include:
-
ELISA-based: Using a phosphorylation-specific antibody, often labeled with Europium for time-resolved fluorescence (e.g., DELFIA).
-
Radiometric: Using [γ-³²P]ATP and measuring radioactivity incorporated into the substrate.
-
Luminescence-based: Measuring the amount of ATP remaining after the reaction (e.g., ADP-Glo™ assay).
-
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
References
- 1. selleckchem.com [selleckchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Profiling Data ï¼Kinome Plot of 60 FDA Approved Kinase Inhibitors - Carna Biosciences, Inc. [carnabio.com]
- 4. This compound inhibits FSP1 enzyme activity to induce ferroptosis and restrain liver cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Temsirolimus In Vitro Cell Viability Assay: A Detailed Application Note and Protocol using MTT and XTT Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Temsirolimus is a specific inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase involved in regulating cell growth, proliferation, and survival.[1][2] By targeting the mTORC1 complex, this compound disrupts downstream signaling pathways, leading to cell cycle arrest and inhibition of tumor growth, making it a key therapeutic agent in cancer research, particularly for renal cell carcinoma.[1][2] This application note provides detailed protocols for assessing the in vitro efficacy of this compound using two common colorimetric cell viability assays: MTT and XTT.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to evaluate cytotoxic effects. It relies on the conversion of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a second-generation tetrazolium salt-based assay. A key advantage of the XTT assay is that the formazan product is water-soluble, eliminating the need for a solubilization step and allowing for real-time measurements.
Mechanism of Action of this compound
This compound exerts its anti-cancer effects by first binding to the intracellular protein FKBP12 (FK506-binding protein 12).[1] This this compound-FKBP12 complex then binds to and inhibits the mTORC1 complex.[1] The inhibition of mTORC1 leads to a decrease in the phosphorylation of its downstream effectors, including S6 kinase (S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4EBP1).[1] This disruption of the mTOR signaling pathway ultimately results in the inhibition of protein synthesis, leading to a reduction in cell growth, proliferation, and survival.[1]
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines as determined by cell viability assays. These values demonstrate the dose-dependent efficacy of the drug across different cancer types.
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| A498 | Renal Cell Carcinoma | MTT | 0.35 | [3] |
| Caki-1 | Renal Cell Carcinoma | MTT | >0.15 (Resistant) | [4] |
| Caki-2 | Renal Cell Carcinoma | MTT | >0.15 (Resistant) | [4] |
| UMRC3 | Renal Cell Carcinoma | MTT | >0.15 (Resistant) | [4] |
| LNCaP | Prostate Cancer | Not Specified | Sensitive (≥50% inhibition at <5 µM) | [5] |
| PC3MM2 | Prostate Cancer | Not Specified | Sensitive (≥50% inhibition at <5 µM) | [5] |
| MDA-MB-468 | Breast Cancer | Not Specified | Sensitive (≥50% inhibition at <5 µM) | [5] |
| H446 | Lung Cancer | Not Specified | Sensitive (≥50% inhibition at <5 µM) | [5] |
| Caco-2 | Colorectal Cancer | Not Specified | Sensitive (≥50% inhibition at <5 µM) | [5] |
| SW480 | Colorectal Cancer | Not Specified | Resistant (≤25% inhibition) | [5] |
| HT29 | Colorectal Cancer | Not Specified | Resistant (≤25% inhibition) | [5] |
| HCT116 | Colorectal Cancer | Not Specified | Resistant (≤25% inhibition) | [5] |
| H460 | Lung Cancer | Not Specified | Resistant (≤25% inhibition) | [5] |
Experimental Protocols
The following diagrams illustrate the general workflow for the MTT and XTT cell viability assays.
Materials
-
This compound (stock solution in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom sterile culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent kit (including activation reagent)
-
Solubilization solution for MTT (e.g., DMSO, isopropanol with HCl)
-
Phosphate-buffered saline (PBS)
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Protocol 1: MTT Assay
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at an optimized density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight in a CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Protocol 2: XTT Assay
-
Cell Seeding:
-
Follow the same procedure as in the MTT assay (Step 1).
-
-
This compound Treatment:
-
Follow the same procedure as in the MTT assay (Step 2).
-
-
XTT Reagent Preparation and Addition:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions. This typically involves mixing the XTT reagent with an activation reagent.
-
After the treatment period, add 50 µL of the freshly prepared XTT labeling mixture to each well.
-
-
Incubation:
-
Incubate the plate for 2-4 hours at 37°C in a CO2 incubator. The incubation time should be optimized for the specific cell line.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength between 450 and 500 nm using a microplate reader. A reference wavelength between 630 and 690 nm can be used for background subtraction.
-
Data Analysis
-
Background Subtraction: Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Cell Viability Calculation: Express the viability of the treated cells as a percentage of the viability of the control (untreated or vehicle-treated) cells using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
IC50 Determination: Plot the percentage of cell viability against the logarithm of the this compound concentration. Use a non-linear regression analysis to determine the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
Conclusion
The MTT and XTT assays are robust and reliable methods for determining the in vitro efficacy of this compound. The provided protocols offer a detailed guide for researchers to assess the dose-dependent cytotoxic and anti-proliferative effects of this mTOR inhibitor on various cancer cell lines. Accurate determination of IC50 values is critical for understanding the therapeutic potential of this compound and for its further development in cancer therapy.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Preclinical evaluation of the mTOR inhibitor, this compound, in combination with the epothilone B analog, ixabepilone in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Apoptosis | mTOR | Autophagy | TargetMol [targetmol.com]
Application Notes and Protocols for Western Blot Analysis of mTOR Pathway Inhibition by Temsirolimus
Audience: Researchers, scientists, and drug development professionals.
Introduction
Temsirolimus (CCI-779) is a specific inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, survival, and angiogenesis.[1][2][3] The mTOR pathway is often dysregulated in various cancers, making it a prime target for therapeutic intervention.[3][4] this compound exerts its anticancer effects by binding to the intracellular protein FKBP12, and this complex then binds to and allosterically inhibits mTOR Complex 1 (mTORC1).[1] Inhibition of mTORC1 leads to a decrease in the phosphorylation of its downstream effectors, including p70 S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), ultimately resulting in the suppression of protein synthesis and cell cycle arrest at the G1/S phase.[1][2]
Western blot analysis is a fundamental technique used to investigate the pharmacodynamic effects of this compound on the mTOR signaling pathway. This method allows for the sensitive and specific detection of changes in the phosphorylation status and total protein levels of key pathway components, thereby providing a direct measure of target engagement and downstream signaling inhibition. These application notes provide a comprehensive overview and detailed protocols for performing Western blot analysis to assess the inhibitory effects of this compound on the mTOR pathway in cancer cell lines.
mTOR Signaling Pathway Inhibition by this compound
This compound specifically targets the mTORC1 complex, leading to the inhibition of downstream signaling. The key proteins and phosphorylation events to monitor by Western blot are outlined below.
Caption: this compound inhibits mTORC1, blocking downstream signaling to p70S6K and 4E-BP1.
Quantitative Data Summary
The inhibitory effect of this compound on the mTOR pathway is dose- and time-dependent.[2][5] The following tables summarize the expected changes in protein phosphorylation and expression levels following this compound treatment, as determined by Western blot analysis.
Table 1: Effect of this compound on Key mTOR Pathway Proteins
| Target Protein | Phosphorylation Site | Expected Change with this compound | Reference |
| mTOR | Ser2448 | Decrease | [2] |
| p70S6K | Thr389 | Decrease | [2][6] |
| Ribosomal Protein S6 | Ser240/244 | Decrease | [2] |
| 4E-BP1 | Thr37/46 | Decrease | [2][6] |
| Akt | Ser473 | No consistent effect | [6] |
Table 2: Example of Dose-Dependent Inhibition of p70S6K Phosphorylation by this compound in Cancer Cells
| This compound Concentration | Relative p-p70S6K (Thr389) Level |
| 0 nM (Control) | 100% |
| 1 nM | Significant Decrease |
| 10 nM | Further Decrease |
| 100 nM | Strong Inhibition |
| 1 µM | Maximal Inhibition |
Note: The exact concentrations for effective inhibition may vary depending on the cell line. In some cell lines, effects on proliferation can be seen at concentrations as low as 1 nM.[4]
Experimental Protocols
A detailed protocol for performing Western blot analysis to assess mTOR pathway inhibition by this compound is provided below.
Experimental Workflow
Caption: Workflow for Western blot analysis of mTOR pathway inhibition.
Detailed Protocol
1. Cell Culture and Treatment
-
Culture your cancer cell line of interest (e.g., Bel-7402, Caki-1, 786-O) in the appropriate growth medium until they reach 70-80% confluency.[2][6]
-
Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a specified duration (e.g., 24, 48, or 72 hours).[2][5] A vehicle control (e.g., DMSO) should be included.
2. Cell Lysis and Protein Extraction
-
After treatment, wash the cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells directly on the plate by adding ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).[7]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay, such as the Bicinchoninic acid (BCA) assay.
4. SDS-PAGE
-
Prepare protein samples by mixing the lysate with Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
5. Protein Transfer
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
6. Membrane Blocking
-
Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature to prevent non-specific antibody binding.
7. Primary Antibody Incubation
-
Incubate the membrane with primary antibodies targeting the proteins of interest overnight at 4°C with gentle agitation. Recommended primary antibodies are listed in Table 3.
Table 3: Recommended Primary Antibodies for mTOR Pathway Analysis
| Antibody | Dilution | Supplier (Example) |
| Phospho-mTOR (Ser2448) | 1:1000 | Cell Signaling Technology |
| mTOR (total) | 1:1000 | Cell Signaling Technology |
| Phospho-p70S6K (Thr389) | 1:1000 | Cell Signaling Technology |
| p70S6K (total) | 1:1000 | Cell Signaling Technology |
| Phospho-S6 (Ser240/244) | 1:2000 | Cell Signaling Technology |
| S6 (total) | 1:1000 | Cell Signaling Technology |
| Phospho-4E-BP1 (Thr37/46) | 1:1000 | Cell Signaling Technology |
| 4E-BP1 (total) | 1:1000 | Cell Signaling Technology |
| β-Actin or GAPDH (Loading Control) | 1:5000 | Various |
8. Secondary Antibody Incubation
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.[8]
9. Signal Detection
-
Wash the membrane again three times with TBST.
-
Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate it with the membrane.
-
Capture the chemiluminescent signal using an imaging system or by exposing the membrane to X-ray film.
10. Data Analysis and Quantification
- The intensity of the bands can be quantified using densitometry software (e.g., ImageJ).
- Normalize the phosphorylated protein levels to the total protein levels for each target.
- Further, normalize these values to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
- The results can be presented as a percentage of the untreated control.
Troubleshooting
-
No or weak signal: Increase protein load, primary antibody concentration, or exposure time. Check the activity of the HRP-conjugated secondary antibody and ECL substrate.
-
High background: Increase the duration and number of washing steps. Ensure the blocking step is sufficient. Use a fresh blocking buffer.
-
Non-specific bands: Optimize the primary antibody concentration and blocking conditions. Ensure the lysis buffer contains adequate protease and phosphatase inhibitors.
-
Uneven loading: Carefully perform protein quantification and loading. Use a reliable loading control for normalization.
Conclusion
Western blot is an indispensable tool for elucidating the mechanism of action of this compound and for assessing its efficacy in inhibiting the mTOR signaling pathway. By following the detailed protocols and guidelines presented in these application notes, researchers can obtain reliable and reproducible data on the dose- and time-dependent effects of this compound on key mTOR pathway components. This information is critical for both basic research and the clinical development of mTOR inhibitors.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. The novel mTOR inhibitor CCI-779 (this compound) induces antiproliferative effects through inhibition of mTOR in Bel-7402 liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mTORC1 inhibitors: is this compound in renal cancer telling us how they really work? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mammalian Target of Rapamycin (mTOR) Regulates Cellular Proliferation and Tumor Growth in Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. A Comparison of Ku0063794, a Dual mTORC1 and mTORC2 Inhibitor, and this compound in Preclinical Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 8. ccrod.cancer.gov [ccrod.cancer.gov]
Temsirolimus-Induced Cell Cycle Arrest: A Flow Cytometry-Based Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Temsirolimus, an inhibitor of the mammalian target of rapamycin (mTOR), is a therapeutic agent known to induce cell cycle arrest, primarily in the G1 phase, in various cancer cell lines.[1][2] This application note provides a detailed protocol for the analysis of this compound-induced cell cycle arrest using flow cytometry with propidium iodide (PI) staining. Additionally, it summarizes quantitative data from relevant studies and illustrates the experimental workflow and the underlying signaling pathway.
Introduction
This compound functions by binding to the intracellular protein FKBP-12, forming a complex that inhibits the mTOR kinase.[1][3] The mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[3] By inhibiting mTOR, this compound disrupts downstream signaling, leading to a halt in cell cycle progression, typically at the G1/S transition.[1][2] Flow cytometry is a powerful technique to quantify the distribution of cells in different phases of the cell cycle based on their DNA content, making it an ideal method to study the effects of compounds like this compound.[4] This protocol outlines the necessary steps to treat cells with this compound and subsequently analyze the cell cycle distribution using propidium iodide, a fluorescent dye that stoichiometrically binds to DNA.[5]
Signaling Pathway of this compound-Induced Cell Cycle Arrest
This compound exerts its effect by inhibiting the mTORC1 complex. This inhibition leads to reduced phosphorylation of its downstream targets, including S6 kinase (S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4EBP1).[6] This disruption of the protein synthesis machinery ultimately results in decreased levels of proteins required for cell cycle progression, leading to an arrest in the G1 phase.[6]
Caption: this compound inhibits mTORC1, leading to G1 cell cycle arrest.
Quantitative Data Summary
The following table summarizes the effective concentrations and observed effects of this compound in inducing cell cycle arrest in various cancer cell lines.
| Cell Line | This compound (CCI-779) Concentration | Incubation Time | Observed Effect | Reference |
| Bel-7402 (Liver Cancer) | 5 µM | 48 h | G1/S phase arrest | [2] |
| Mantle Cell Lymphoma (Jeko-1, Mino, SP53) | 1 nM - 1000 nM | 72 - 96 h | G0/G1 phase arrest | [7][8] |
| Hodgkin Lymphoma (HD-LM2, L-428, KM-H2) | 1 nM | As early as 6 h | G0/G1 phase arrest | [9] |
| Cashmere Goat Fetal Fibroblasts | 11 µM | 48 h | G1/S phase arrest | [10] |
| Bladder Cancer (UMUC3, RT112) | 10 nmol/mL | Not specified | G0/G1 phase arrest | [11][12] |
Experimental Protocol
This protocol provides a general procedure for treating cells with this compound and preparing them for cell cycle analysis by flow cytometry using propidium iodide staining.
Materials
-
This compound (CCI-779)
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)[13]
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Experimental Workflow Diagram
Caption: Workflow for this compound cell cycle analysis.
Procedure
-
Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of treatment and harvesting. Allow the cells to adhere and grow for 24 hours.
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and add the medium containing this compound.
-
Include a vehicle control (medium with the same concentration of the solvent used for this compound).
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
Aspirate the medium.
-
Wash the cells once with PBS.
-
Add Trypsin-EDTA to detach the cells.
-
Once detached, add complete medium to inactivate the trypsin and collect the cell suspension in a centrifuge tube.
-
-
Washing: Centrifuge the cell suspension at approximately 300 x g for 5 minutes.[5] Discard the supernatant and resuspend the cell pellet in PBS. Repeat this washing step.
-
Fixation:
-
Centrifuge the cells again and discard the supernatant.
-
Resuspend the cell pellet in a small volume of PBS.
-
While gently vortexing, add ice-cold 70% ethanol dropwise to the cell suspension to a final volume of at least 1 mL.[14][15]
-
Incubate the cells on ice or at -20°C for at least 30 minutes. Cells can be stored at -20°C for several weeks.[5][14]
-
-
Staining:
-
Centrifuge the fixed cells at a slightly higher speed (e.g., 500 x g) for 5-10 minutes.[15] Carefully decant the ethanol.
-
Wash the cell pellet twice with PBS.[15]
-
Resuspend the cell pellet in the PI staining solution containing RNase A.[13] The RNase A is crucial to degrade RNA and ensure that PI only binds to DNA.
-
Incubate the cells at room temperature for 15-30 minutes in the dark.[14]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use the appropriate laser and filter settings for PI (excitation ~488 nm, emission ~617 nm).
-
Collect data for at least 10,000-20,000 single-cell events.
-
Use a dot plot of forward scatter area (FSC-A) versus forward scatter height (FSC-H) to gate on single cells and exclude doublets and aggregates.
-
Generate a histogram of the PI fluorescence intensity (usually on a linear scale) to visualize the cell cycle distribution (G0/G1, S, and G2/M phases).
-
Use appropriate software to quantify the percentage of cells in each phase of the cell cycle.
-
Expected Results
Treatment with this compound is expected to cause an accumulation of cells in the G0/G1 phase of the cell cycle, with a corresponding decrease in the percentage of cells in the S and G2/M phases compared to the vehicle-treated control cells. The magnitude of this effect will depend on the cell line, this compound concentration, and duration of treatment.
Troubleshooting
-
Cell Clumping: Ensure single-cell suspension before fixation. Add ethanol dropwise while vortexing to minimize clumping.[14][15] Filtering the stained sample through a nylon mesh before analysis can also help.[14]
-
Broad CVs in G1 Peak: Ensure accurate cell counting and consistent staining. Inconsistent staining can result from too many or too few cells for the amount of PI solution.[14]
-
High Background/Debris: Use appropriate forward and side scatter gating to exclude debris. A wash step after harvesting can help remove dead cells and debris.
-
No Apparent Cell Cycle Arrest: The chosen cell line may be resistant to this compound. Verify the activity of the this compound compound. Optimize the concentration and incubation time.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The novel mTOR inhibitor CCI-779 (this compound) induces antiproliferative effects through inhibition of mTOR in Bel-7402 liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 5. vet.cornell.edu [vet.cornell.edu]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. ashpublications.org [ashpublications.org]
- 8. ascopubs.org [ascopubs.org]
- 9. ashpublications.org [ashpublications.org]
- 10. Inhibition of Mammalian Target of Rapamycin Signaling by CCI-779 (this compound) Induces Growth Inhibition and Cell Cycle Arrest in Cashmere Goat Fetal Fibroblasts (Capra hircus) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms behind this compound Resistance Causing Reactivated Growth and Invasive Behavior of Bladder Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
Establishing a Temsirolimus-Resistant Cancer Cell Line Model: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acquired resistance to targeted therapies such as the mTOR inhibitor temsirolimus is a significant challenge in cancer treatment. To facilitate the study of resistance mechanisms and the development of novel therapeutic strategies, robust in vitro models are essential. This document provides detailed protocols for establishing and characterizing a this compound-resistant cancer cell line model. Methodologies for inducing resistance, assessing cell viability, and analyzing key signaling pathways are described.
Introduction
This compound is a specific inhibitor of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell proliferation, growth, and survival.[1][2] The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in various cancers, making it an attractive therapeutic target.[1][2][3][4] However, the clinical efficacy of this compound can be limited by the development of acquired resistance. A primary mechanism of resistance involves the reactivation of the PI3K/Akt/mTOR pathway, often through the loss of a negative feedback loop, leading to the phosphorylation of Akt and downstream effectors.[5][6][7][8]
The generation of this compound-resistant cancer cell lines in the laboratory provides a valuable tool for investigating the molecular underpinnings of resistance and for screening novel compounds that can overcome or prevent this resistance. This application note details two common methods for establishing this compound-resistant cell lines: the dose-escalation method and the pulsed-treatment method. Furthermore, it provides protocols for the characterization of the resistant phenotype through cell viability assays and molecular analysis of the mTOR signaling pathway.
Data Presentation
Table 1: Comparative IC50 Values of this compound in Parental and Resistant Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance |
| Example Cancer Cell Line | 15 | 150 | 10 |
| (User-defined Cell Line 1) | |||
| (User-defined Cell Line 2) |
Table 2: Summary of Western Blot Analysis of Key mTOR Pathway Proteins
| Cell Line | Treatment | p-mTOR (Ser2448) | p-Akt (Ser473) | p-S6K (Thr389) |
| Parental | Vehicle | +++ | + | +++ |
| This compound (10 nM) | + | ++++ | + | |
| Resistant | Vehicle | +++ | +++ | +++ |
| This compound (10 nM) | +++ | ++++ | +++ | |
| Note: (+) indicates relative band intensity. |
Table 3: Summary of qRT-PCR Analysis of Resistance-Associated Genes
| Gene | Parental (Relative Expression) | Resistant (Relative Expression) | Fold Change |
| ABCB1 | 1.0 | 8.5 | 8.5 |
| HIF1A | 1.0 | 4.2 | 4.2 |
| VEGFA | 1.0 | 6.8 | 6.8 |
Experimental Protocols
Establishment of this compound-Resistant Cell Lines
Two primary methods are recommended for developing this compound-resistant cancer cell lines:
a) Method 1: Dose-Escalation Protocol [6][9]
This method involves the continuous exposure of cancer cells to gradually increasing concentrations of this compound.
-
Initial IC50 Determination: Determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cancer cell line using the MTT assay protocol detailed below.
-
Initial Treatment: Culture the parental cells in their recommended growth medium containing this compound at a concentration equal to the IC50 value.
-
Monitoring and Subculturing: Monitor the cells for signs of recovery and proliferation. Once the cells reach 70-80% confluency, subculture them.
-
Dose Escalation: After 2-3 passages at the initial concentration, gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.
-
Repeat and Stabilize: Repeat the process of monitoring, subculturing, and dose escalation for several months. The resistant cell line is considered established when it can proliferate in a concentration of this compound that is significantly higher (e.g., 5-10 fold) than the initial IC50 of the parental line.
-
Cryopreservation: Cryopreserve the resistant cells at various passages to ensure a stable stock.
b) Method 2: Pulsed-Treatment Protocol [10]
This method mimics the intermittent dosing schedules often used in clinical settings.
-
Initial IC50 Determination: Determine the IC50 of this compound for the parental cancer cell line.
-
Pulsed Exposure: Treat the parental cells with a high concentration of this compound (e.g., 2-5 times the IC50) for a short period (e.g., 24-72 hours).
-
Recovery Phase: Remove the drug-containing medium, wash the cells with PBS, and culture them in fresh, drug-free medium until they recover and reach 70-80% confluency.
-
Repeat Cycles: Repeat the cycle of pulsed exposure and recovery for multiple rounds.
-
Resistance Confirmation: After several cycles, assess the IC50 of the treated cell population to determine the level of resistance.
-
Maintenance: The established resistant cell line can be maintained in a drug-free medium with periodic pulsed treatments to retain the resistant phenotype.
Cell Viability (MTT) Assay for IC50 Determination[11][12][13][14]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium and add 100 µL to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis of mTOR Pathway Proteins[5][15][16][17][18]
This protocol is for the detection of phosphorylated and total mTOR, Akt, and S6K proteins.
-
Protein Extraction: Treat parental and resistant cells with this compound or vehicle for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an 8-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-mTOR (Ser2448), mTOR, p-Akt (Ser473), Akt, p-S6K (Thr389), S6K, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Recommended antibody dilutions should be optimized, but a starting point of 1:1000 is common.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis[19][20][21][22][23]
This protocol is for measuring the mRNA levels of genes associated with drug resistance.
-
RNA Extraction: Extract total RNA from parental and resistant cells using a commercial RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Primer Design: Use validated primers for the target genes (e.g., ABCB1, HIF1A, VEGFA) and a housekeeping gene (e.g., GAPDH, ACTB).
-
HIF1A Forward: 5'-GAAAGCGCAAGTCCTCAAAG-3'
-
HIF1A Reverse: 5'-TGGGTAGGAGATGGAGATGC-3'
-
VEGFA Forward: 5'-AGGGCAGAATCATCACGAAGT-3'
-
VEGFA Reverse: 5'-AGGGTCTCGATTGGATGGCA-3'
-
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers.
-
Thermal Cycling: Perform the qPCR using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
Data Analysis: Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression levels.
Visualizations
Caption: Experimental workflow for establishing and characterizing a this compound-resistant cancer cell line.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory effect of this compound.
References
- 1. The Role of mTOR Inhibitors and PI3K Pathway Blockade in Renal Cell Cancer | Oncohema Key [oncohemakey.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. A Mechanism for Synergy with Combined mTOR and PI3 Kinase Inhibitors | PLOS One [journals.plos.org]
- 6. Acquired resistance to this compound in human renal cell carcinoma cells is mediated by the constitutive activation of signal transduction pathways through mTORC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms behind this compound Resistance Causing Reactivated Growth and Invasive Behavior of Bladder Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acquired resistance to this compound in human renal cell carcinoma cells is mediated by the constitutive activation of signal transduction pathways through mTORC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Temsirolimus Xenograft Mouse Model: Application Notes and Protocols for In Vivo Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for conducting in vivo efficacy studies of the mTOR inhibitor temsirolimus using xenograft mouse models. This compound is an antineoplastic agent approved for the treatment of advanced renal cell carcinoma (RCC) and is under investigation for other malignancies.[1][2][3][4] Its mechanism of action involves the inhibition of the mammalian target of rapamycin (mTOR), a crucial kinase in the PI3K/AKT signaling pathway that regulates cell growth, proliferation, and survival.[1][4][5][6] This document outlines detailed protocols for establishing xenograft models, preparing and administering this compound, and performing endpoint analyses to evaluate anti-tumor efficacy and pharmacodynamic effects.
Introduction
This compound, a derivative of sirolimus, is a specific inhibitor of mTOR.[7] It binds to the intracellular protein FKBP-12, and the resulting complex inhibits the mTORC1 signaling pathway.[6] This inhibition disrupts downstream signaling, leading to cell cycle arrest in the G1 phase and a reduction in the translation of proteins essential for cell proliferation and angiogenesis.[1] The frequent activation of the PI3K/AKT/mTOR pathway in various cancers makes this compound a compelling agent for targeted therapy.[2] Xenograft mouse models, particularly patient-derived xenografts (PDX), are invaluable tools for the preclinical evaluation of this compound, allowing for the assessment of its anti-tumor activity in a setting that can closely mimic human tumors.[2][5][7]
Mechanism of Action: this compound and the mTOR Signaling Pathway
This compound exerts its anti-cancer effects by targeting the mTORC1 complex. The PI3K/AKT/mTOR pathway is a central signaling cascade that integrates signals from growth factors and nutrients to regulate cellular processes. Upon activation by upstream signals, mTORC1 phosphorylates downstream effectors, including S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), to promote protein synthesis and cell growth. By inhibiting mTORC1, this compound effectively blocks this cascade, leading to decreased cell proliferation and tumor growth.[6]
Figure 1: this compound Mechanism of Action.
In Vivo Efficacy Data
The anti-tumor activity of this compound has been demonstrated in various xenograft models. The following tables summarize representative quantitative data from these studies.
Table 1: Tumor Growth Inhibition in this compound-Treated Xenograft Models
| Tumor Type | Cell Line/PDX Model | Mouse Strain | This compound Dose & Schedule | Tumor Growth Inhibition (%) | Reference |
| Breast Cancer | 4T1 | Immunocompromised | 5 mg/kg, i.p. | ~22% | [6] |
| Breast Cancer | 4T1 | Immunocompetent | 5 mg/kg, i.p. | ~45% | [6] |
| Renal Cell Carcinoma | 786-O | Nu/Nu Nude | 0.6 mg/kg | Significant Inhibition | [8] |
| Renal Cell Carcinoma | PDX | - | 10 mg/kg, i.p., weekly | Sensitive in some models | [9] |
| Pancreatic Cancer | Panc159 (resistant) | - | - | Synergistic with CXCR4 inhibitor | [10] |
Table 2: Pharmacodynamic Effects of this compound in Xenograft Tumors
| Tumor Type | Xenograft Model | Biomarker | Effect | Time Point | Reference |
| Renal Cell Carcinoma | 786-O | p-S6 | Decrease | 90 minutes post-dose | [8] |
| Pancreatic Carcinoma | PDX | p-S6-RP | Decrease | 28 days | [11] |
| Neuroendocrine Carcinoma | Patient Biopsies | p-S6 | Decrease (P=0.02) | 2 weeks | [12] |
Experimental Protocols
The following protocols provide a general framework for conducting in vivo efficacy studies with this compound. Specific parameters may need to be optimized for different cell lines and research questions.
I. Xenograft Model Establishment Protocol
-
Cell Culture: Culture the chosen human cancer cell line (e.g., 786-O for renal cell carcinoma) in appropriate media and conditions until cells reach approximately 80-90% confluency.
-
Cell Preparation:
-
Harvest cells using trypsin-EDTA and wash with sterile phosphate-buffered saline (PBS).
-
Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at the desired concentration (e.g., 5 x 10^6 cells per 100 µL). Keep the cell suspension on ice.
-
-
Animal Model: Utilize immunodeficient mice (e.g., athymic nude or NOD/SCID) that are 6-8 weeks old.
-
Tumor Implantation:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Subcutaneously inject the cell suspension (e.g., 100 µL) into the flank of the mouse using a 27-gauge needle.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor growth. Palpable tumors should appear within 1-3 weeks.
-
Measure tumor dimensions 2-3 times per week using digital calipers.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomize mice into treatment and control groups when tumors reach a predetermined size (e.g., 100-200 mm^3).
-
II. This compound Preparation and Administration Protocol
-
Reconstitution: this compound is typically supplied as a lyophilized powder. Reconstitute the drug according to the manufacturer's instructions, often using a specific diluent.
-
Dosing Solution Preparation: Prepare the final dosing solution by diluting the reconstituted this compound in a suitable vehicle (e.g., sterile saline or 5% dextrose solution) to achieve the desired concentration for injection.
-
Administration:
-
Monitoring:
-
Continue to monitor tumor growth and the general health of the mice, including body weight, throughout the study.
-
III. Endpoint Analysis Protocol
-
Study Termination: Euthanize the mice when tumors in the control group reach a predetermined maximum size or at the end of the study period.
-
Tumor Excision and Measurement:
-
Excise the tumors and record their final weight.
-
Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
-
Tissue Processing for Pharmacodynamic Analysis:
-
For pharmacodynamic studies, tumors can be harvested at specific time points after the final dose (e.g., 90 minutes to 24 hours).[8]
-
Divide the tumor tissue for different analyses:
-
Western Blot: Snap-freeze a portion in liquid nitrogen and store at -80°C for protein extraction.
-
Immunohistochemistry (IHC): Fix a portion in 10% neutral buffered formalin for 24 hours, then transfer to 70% ethanol for paraffin embedding.
-
-
-
Western Blot Analysis:
-
Homogenize the frozen tumor tissue and extract total protein.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against key mTOR pathway proteins (e.g., p-mTOR, mTOR, p-S6K, S6K, p-AKT, AKT) and a loading control (e.g., β-actin).
-
Incubate with appropriate secondary antibodies and visualize the protein bands.
-
-
Immunohistochemistry (IHC) Analysis:
-
Section the paraffin-embedded tumor tissue.
-
Perform antigen retrieval and block endogenous peroxidase activity.
-
Incubate sections with primary antibodies for markers of proliferation (e.g., Ki-67) and mTOR pathway activity (e.g., p-S6).
-
Apply a secondary antibody and a detection system.
-
Counterstain with hematoxylin and mount the slides.
-
Analyze the slides under a microscope to assess protein expression and localization.
-
Experimental Workflow Diagram
Figure 2: this compound Xenograft Study Workflow.
Conclusion
The this compound xenograft mouse model is a robust platform for evaluating the in vivo efficacy and mechanism of action of this mTOR inhibitor. The protocols and data presented in these application notes offer a detailed guide for researchers to design and execute preclinical studies. Careful adherence to these methodologies will ensure the generation of reliable and reproducible data, which is crucial for the continued development and application of this compound in oncology.
References
- 1. FDA Approval Summary: this compound as Treatment for Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Patient derived renal cell carcinoma xenografts exhibit distinct sensitivity patterns in response to antiangiogenic therapy and constitute a suitable tool for biomarker development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Newly Approved mTOR Inhibitors for the Treatment of Metastatic Renal Cell Carcinoma [uspharmacist.com]
- 4. This compound, an mTOR inhibitor for treatment of patients with advanced renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic Efficacy of this compound in a Patient-derived Model of Metastatic Fibrolamellar Hepatocellular Carcinoma | In Vivo [iv.iiarjournals.org]
- 6. This compound Enhances Anti-Cancer Immunity by Inducing Autophagy-Mediated Degradation of the Secretion of Small Extracellular Vesicle PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Efficacy of this compound in a Patient-derived Model of Metastatic Fibrolamellar Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. db.cngb.org [db.cngb.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A phase II clinical and pharmacodynamic study of this compound in advanced neuroendocrine carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Temsirolimus Application Notes: In Vitro Angiogenesis Assays Using HUVECs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis. The mammalian target of rapamycin (mTOR) signaling pathway is a key regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in various cancers.[1] Temsirolimus, an inhibitor of mTOR, has demonstrated anti-angiogenic properties, making it a compound of significant interest in cancer therapy.[2] This document provides detailed protocols for assessing the anti-angiogenic effects of this compound on Human Umbilical Vein Endothelial Cells (HUVECs) in vitro.
This compound exerts its effects by forming a complex with the intracellular protein FKBP-12.[1] This complex then binds to and inhibits mTOR Complex 1 (mTORC1), a central regulator of protein synthesis and cell growth.[3] The inhibition of mTORC1 disrupts downstream signaling, leading to decreased proliferation, migration, and tube formation of endothelial cells, as well as reduced production of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[4][5]
Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell growth, survival, and proliferation. Growth factors activate PI3K, which in turn activates Akt. Akt then activates mTORC1, leading to the phosphorylation of downstream effectors like S6K and 4E-BP1, which promote protein synthesis. This compound, by inhibiting mTORC1, blocks this cascade.
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Experimental Workflow
The following diagram outlines the general workflow for assessing the anti-angiogenic effects of this compound on HUVECs.
Caption: General workflow for in vitro angiogenesis assays.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on various aspects of HUVEC function related to angiogenesis.
Table 1: Effect of this compound on HUVEC Proliferation
| This compound Concentration | Inhibition of Proliferation (%) | Reference |
| 0.5 µg/mL | 59% | [6] |
| Various concentrations | Dose-dependent inhibition | [5] |
Table 2: Effect of this compound on HUVEC Migration
| This compound Concentration | Inhibition of Migration (%) | Reference |
| 0.5 µg/mL | 59% | [6] |
| Various concentrations | Dose-dependent inhibition | [7] |
Table 3: Effect of this compound on HUVEC Tube Formation
| This compound Concentration | Observation | Reference |
| 50 nmol/L | Severely impaired alignment and tube formation | [5] |
Table 4: Effect of this compound on VEGF and PDGF Secretion by HUVECs
| This compound Concentration | Effect on VEGF Secretion | Effect on PDGF Secretion | Reference |
| 0.05 µg/mL | Significant reduction | Significant reduction | [8] |
Experimental Protocols
HUVEC Culture
-
Cell Source: Obtain primary Human Umbilical Vein Endothelial Cells (HUVECs) from a reputable commercial vendor.
-
Culture Medium: Culture HUVECs in Endothelial Cell Growth Medium (EGM-2) supplemented with the provided growth factors.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells when they reach 80-90% confluency. Use low passage number cells (e.g., passages 2-6) for all experiments to ensure consistency.[9]
Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures.[10][11]
-
Plate Coating: Thaw growth factor-reduced Matrigel on ice. Coat a 96-well plate with 50 µL of Matrigel per well and allow it to polymerize at 37°C for 30-60 minutes.[10]
-
Cell Seeding: Harvest HUVECs and resuspend them in EGM-2 medium. Seed 1-2 x 10^4 cells per well onto the solidified Matrigel.[10]
-
Treatment: Add this compound at desired concentrations to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 4-18 hours at 37°C.[10]
-
Visualization and Quantification: Observe tube formation under a light microscope. Capture images and quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[12][13]
-
Cell Seeding: Seed HUVECs (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere overnight.[14]
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the plate for 24-72 hours.[5]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Cell Migration Assay (Boyden Chamber Assay)
This assay evaluates the migratory capacity of endothelial cells towards a chemoattractant.[15][16]
-
Chamber Setup: Use a Boyden chamber with a porous membrane (e.g., 8 µm pores). Coat the underside of the membrane with an extracellular matrix protein like fibronectin to promote cell attachment.
-
Chemoattractant: Add a chemoattractant, such as VEGF or serum-containing medium, to the lower chamber.
-
Cell Seeding: Harvest HUVECs and resuspend them in serum-free medium containing different concentrations of this compound or a vehicle control. Add the cell suspension to the upper chamber.
-
Incubation: Incubate the chamber for 4-24 hours at 37°C to allow for cell migration.
-
Cell Staining and Counting: After incubation, remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane with a stain like crystal violet.
-
Quantification: Count the number of migrated cells in several random fields under a microscope.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat HUVECs with this compound at desired concentrations for a specified period (e.g., 24-48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion
The protocols and data presented in this document provide a comprehensive framework for investigating the anti-angiogenic effects of this compound on HUVECs. By systematically evaluating its impact on key endothelial cell functions, researchers can gain valuable insights into the therapeutic potential of mTOR inhibitors in diseases driven by angiogenesis. The provided methodologies can be adapted and optimized for specific research questions within the fields of cancer biology and drug development.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Antiangiogenic potential of the Mammalian target of rapamycin inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. journals.plos.org [journals.plos.org]
- 8. This compound Inhibits Proliferation and Migration in Retinal Pigment Epithelial and Endothelial Cells via mTOR Inhibition and Decreases VEGF and PDGF Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. corning.com [corning.com]
- 10. Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [en.bio-protocol.org]
- 12. Angiogenesis Assays - Angiogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. researchgate.net [researchgate.net]
- 15. Assays of Transendothelial Migration in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. apjai-journal.org [apjai-journal.org]
- 18. 2.3. Apoptosis Assay [bio-protocol.org]
Determining the Potency of Temsirolimus: IC50 Values and Protocols for Cancer Cell Line Studies
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive overview of the IC50 values of Temsirolimus, a potent mTOR inhibitor, across various cancer cell lines. It includes detailed protocols for determining the IC50 using a standard cell viability assay and visual representations of the underlying signaling pathway and experimental workflow. This information is intended to guide researchers in designing and executing robust in vitro studies to evaluate the efficacy of this compound.
Introduction to this compound and its Mechanism of Action
This compound is a specific inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, and survival.[1] this compound exerts its anticancer effects by first binding to the intracellular protein FK506-binding protein 12 (FKBP12).[2] The resulting this compound-FKBP12 complex then binds to and inhibits the mTOR complex 1 (mTORC1).[2]
mTORC1 is a central regulator of protein synthesis. Its inhibition by the this compound-FKBP12 complex leads to a decrease in the phosphorylation of its key downstream effectors, S6 kinase (S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[2] This disruption of the mTOR signaling pathway ultimately results in the suppression of protein synthesis, leading to a reduction in cell growth and proliferation.[2]
This compound IC50 Values in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound in a range of cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Assay & Incubation Time |
| A498 | Renal Cell Carcinoma | 0.35 | MTT, 72 hrs |
| A549 | Lung Carcinoma | 11.81 | MTT, 24 hrs |
| LNCaP | Prostate Cancer | 0.0005 | MTS, 3 days |
| MDA-MB-231 | Breast Cancer | 17.57 | Not Specified |
| HEK293 | Embryonic Kidney | 1.76 | DELFIA assay (in vitro) |
| A549 | Non-small cell lung cancer | 0.76 (nM) | 48h |
| H1299 | Non-small cell lung cancer | 0.75 (nM) | 48h |
| H358 | Non-small cell lung cancer | 0.64 (nM) | 48h |
| Bel-7402 | Liver Cancer | 8.62 | 48h |
Note: IC50 values can vary depending on the specific experimental conditions, including the cell line, assay method, and incubation time.[3]
Signaling Pathway of this compound Action
The following diagram illustrates the mechanism of action of this compound in inhibiting the mTOR signaling pathway.
References
Application Note: High-Throughput Screening of Drug Combinations with Temsirolimus to Identify Synergistic Anti-Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Temsirolimus is an inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, and survival.[1] Specifically, this compound targets the mTORC1 complex, disrupting downstream signaling pathways essential for tumor progression.[1] While this compound has shown efficacy in certain cancers, such as renal cell carcinoma, combination therapies are increasingly being explored to enhance its anti-tumor activity and overcome resistance mechanisms. High-throughput screening (HTS) of drug combinations offers a systematic and efficient approach to identify synergistic interactions that can lead to more effective cancer treatments.[2][3] This application note provides detailed protocols for conducting high-throughput screening of drug combinations with this compound, focusing on the use of common cell viability assays and methods for data analysis to determine synergy.
This compound Mechanism of Action
This compound binds to the intracellular protein FKBP12, and this complex then inhibits the mTORC1 complex.[1] The mTORC1 pathway, when active, promotes protein synthesis and cell growth by phosphorylating downstream effectors such as S6 kinase (S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4EBP1).[1] By inhibiting mTORC1, this compound effectively halts these processes, leading to decreased cell proliferation and survival.[1]
High-Throughput Screening Workflow
A typical workflow for high-throughput screening of drug combinations involves several key steps, from initial experimental design to data analysis and hit validation. This process is often automated to enable the screening of large compound libraries efficiently.[2] The general workflow includes cell plating, compound dispensing in a dose-response matrix, incubation, addition of a viability reagent, and data acquisition and analysis.[4]
Data Presentation: Synergistic Combinations with this compound
The following tables summarize quantitative data from a study investigating the synergistic effects of this compound in combination with the dual PI3K/mTOR inhibitor, BEZ235, in a panel of endometrial cancer cell lines. The data presented includes IC50 values for each drug alone and Combination Index (CI) values for the combination, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 1: IC50 Values of this compound and BEZ235 in Endometrial Cancer Cell Lines
| Cell Line | This compound IC50 (nM) | BEZ235 IC50 (nM) |
| AN3CA | >1000 | 25 |
| RL95-2 | 10 | 50 |
| Hec1A | >1000 | 10 |
| SKUT1B | 50 | 25 |
| ECC-1 | 1 | 5 |
| KLE | >1000 | 10 |
Data adapted from "A Mechanism for Synergy with Combined mTOR and PI3 Kinase Inhibitors"[5]
Table 2: Combination Index (CI) Values for this compound and BEZ235 Combination
| Cell Line | Combination Index (CI) | Interpretation |
| AN3CA | 0.8 | Synergy |
| RL95-2 | 0.6 | Synergy |
| Hec1A | 0.7 | Synergy |
| SKUT1B | 0.5 | Synergy |
| ECC-1 | 0.4 | Synergy |
| KLE | 0.9 | Synergy |
Data adapted from "A Mechanism for Synergy with Combined mTOR and PI3 Kinase Inhibitors"[5]
Experimental Protocols
Protocol 1: High-Throughput Cell Viability Screening using CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is adapted for a 384-well format, ideal for high-throughput screening.[6][7][8]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound and combination drug stock solutions
-
DMSO (vehicle control)
-
Opaque-walled 384-well microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Luminometer plate reader
Procedure:
-
Cell Plating:
-
Harvest and count cells, then resuspend in complete culture medium to the desired seeding density.
-
Dispense 25 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and the combination drug in complete culture medium.
-
Using an automated liquid handler, add the appropriate concentrations of this compound, the combination drug, or DMSO (for control wells) to the designated wells. The final volume in each well should be 50 µL.
-
Include wells with cells and DMSO as a negative control (100% viability) and wells with medium only as a background control.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 72 hours.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[8]
-
Add 25 µL of CellTiter-Glo® Reagent to each well.[8]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[8]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8]
-
Record the luminescence using a plate reader.
-
Protocol 2: High-Throughput Cell Viability Screening using Resazurin Assay
This protocol outlines the use of a resazurin-based assay in a 384-well format.[9][10]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound and combination drug stock solutions
-
DMSO (vehicle control)
-
Black, clear-bottom 384-well microplates
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile-filtered)
-
Fluorescence plate reader
Procedure:
-
Cell Plating:
-
Follow the same procedure as in Protocol 1, Step 1.
-
-
Compound Addition:
-
Follow the same procedure as in Protocol 1, Step 2.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 72 hours.
-
-
Cell Viability Measurement:
-
Add 5 µL of resazurin solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, or until a color change from blue to pink is observed in the control wells.
-
Measure the fluorescence with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.[10]
-
Data Analysis: Calculation of Synergy
Synergy between this compound and the combination drug can be quantified using various models, such as the Chou-Talalay method which calculates a Combination Index (CI).[5] Several software packages and online tools are available to perform these calculations from the dose-response data obtained in the high-throughput screen.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Item - Screening flow chart and high throughput primary screen of promastigotes. - Public Library of Science - Figshare [plos.figshare.com]
- 3. Drug combination sensitivity scoring facilitates the discovery of synergistic and efficacious drug combinations in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 5. A Mechanism for Synergy with Combined mTOR and PI3 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay [promega.sg]
- 8. ch.promega.com [ch.promega.com]
- 9. Drug synergy scoring using minimal dose response matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for CRISPR-Cas9 Screening to Identify Genes Mediating Temsirolimus Sensitivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Temsirolimus, an inhibitor of the mammalian target of rapamycin (mTOR), is a key therapeutic agent in the treatment of various cancers, notably renal cell carcinoma.[1][2] The efficacy of this compound can be influenced by the genetic background of the tumor, leading to variable patient responses. This document provides a comprehensive guide for utilizing a genome-wide CRISPR-Cas9 knockout screen to identify genes that modulate sensitivity to this compound. The protocol outlines the experimental workflow, from cell line selection and library transduction to data analysis, and includes representative data and visualizations to guide researchers in this field.
Introduction
The mTOR signaling pathway is a critical regulator of cell growth, proliferation, metabolism, and survival, integrating signals from growth factors, nutrients, and cellular energy status.[3][4][5] this compound functions by binding to the intracellular protein FKBP12, forming a complex that specifically inhibits mTOR Complex 1 (mTORC1).[6][7][8] This inhibition leads to cell cycle arrest in the G1 phase and a reduction in tumor angiogenesis.[1][2]
Despite its targeted mechanism, both intrinsic and acquired resistance to this compound pose significant clinical challenges. Identifying the genes that mediate sensitivity and resistance to this drug is crucial for developing combination therapies, patient stratification, and understanding the molecular underpinnings of the mTOR pathway. CRISPR-Cas9 based genetic screens offer a powerful, unbiased approach to systematically interrogate the genome for genes that influence drug response.[9][10][11] This application note details a protocol for a pooled, negative selection (dropout) CRISPR-Cas9 screen to identify genes whose loss confers sensitivity to this compound, and a positive selection screen for genes conferring resistance.
Signaling Pathway Overview
This compound inhibits the mTORC1 signaling pathway. Below is a diagram illustrating the core components of this pathway and the point of intervention for this compound.
Experimental Workflow
A pooled CRISPR-Cas9 screen involves transducing a population of cells with a library of single-guide RNAs (sgRNAs), treating the cells with the drug of interest, and then identifying the sgRNAs that are either depleted (indicating sensitization) or enriched (indicating resistance) in the surviving cell population through next-generation sequencing.
Data Presentation: Representative Gene Hits
The following tables present hypothetical, yet biologically plausible, results from a genome-wide CRISPR-Cas9 screen for this compound sensitivity. The data is structured to mirror the output of analysis software like MAGeCK.
Table 1: Genes Potentially Conferring Sensitivity to this compound (Negative Selection)
| Gene Symbol | Description | Log2 Fold Change (this compound vs. DMSO) | False Discovery Rate (FDR) |
| TSC1 | Tuberous Sclerosis 1 | -3.5 | < 0.01 |
| TSC2 | Tuberous Sclerosis 2 | -3.2 | < 0.01 |
| PTEN | Phosphatase and Tensin Homolog | -2.8 | < 0.01 |
| MTOR | Mechanistic Target of Rapamycin | -2.5 | < 0.05 |
| RPTOR | Regulatory Associated Protein of mTOR, Complex 1 | -2.4 | < 0.05 |
| NF1 | Neurofibromin 1 | -2.1 | < 0.05 |
| DEPDC5 | DEP Domain Containing 5, GATOR1 Subunit | -1.9 | < 0.1 |
Note: Loss of negative regulators of the mTOR pathway (e.g., TSC1, TSC2, PTEN) is expected to hyperactivate the pathway, leading to increased dependence on mTOR signaling and thus greater sensitivity to this compound.
Table 2: Genes Potentially Conferring Resistance to this compound (Positive Selection)
| Gene Symbol | Description | Log2 Fold Change (this compound vs. DMSO) | False Discovery Rate (FDR) |
| KEAP1 | Kelch-like ECH-associated protein 1 | 2.9 | < 0.01 |
| KRAS | Kirsten Rat Sarcoma Viral Oncogene Homolog | 2.5 | < 0.05 |
| BRAF | B-Raf Proto-Oncogene, Serine/Threonine Kinase | 2.3 | < 0.05 |
| ABCB1 | ATP Binding Cassette Subfamily B Member 1 | 2.1 | < 0.05 |
| YAP1 | Yes Associated Protein 1 | 1.8 | < 0.1 |
| FBXW7 | F-Box and WD Repeat Domain Containing 7 | 1.7 | < 0.1 |
Note: Loss of tumor suppressors that are not in the mTOR pathway or activation of parallel survival pathways (e.g., MAPK pathway via KRAS/BRAF) could confer resistance. Overexpression of drug efflux pumps like ABCB1 is a common resistance mechanism.
Experimental Protocols
This section provides a detailed methodology for performing a CRISPR-Cas9 screen to identify modulators of this compound sensitivity.
Cell Line and Library Selection
-
Cell Line: A cancer cell line with known sensitivity to this compound should be selected (e.g., human renal cell carcinoma line 786-O or A498). The chosen cell line must be stably transduced to express Cas9.
-
CRISPR Library: A genome-wide human sgRNA library such as the GeCKO v2 or Brunello library is recommended for comprehensive screening.[10] These libraries contain multiple sgRNAs per gene to ensure robust results.
Lentivirus Production
-
Plasmid Preparation: Amplify the pooled sgRNA library plasmid in E. coli and perform a maxi-prep to obtain high-quality plasmid DNA.
-
Transfection: Co-transfect HEK293T cells with the sgRNA library plasmid and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G) using a transfection reagent like Lipofectamine 3000 or PEI.
-
Virus Harvest: Collect the virus-containing supernatant at 48 and 72 hours post-transfection. Pool the harvests, centrifuge to remove cell debris, and filter through a 0.45 µm filter.
-
Titration (Optional but Recommended): Determine the viral titer to calculate the required volume for achieving the desired multiplicity of infection (MOI).
CRISPR-Cas9 Screen
-
Cell Transduction:
-
Plate the Cas9-expressing target cells.
-
Transduce the cells with the lentiviral sgRNA library at a low MOI (0.1-0.3) to ensure that most cells receive a single sgRNA. A representation of at least 500 cells per sgRNA in the library should be maintained throughout the experiment.
-
-
Antibiotic Selection:
-
After 24-48 hours, apply an appropriate antibiotic (e.g., puromycin) to select for successfully transduced cells. Maintain selection until a non-transduced control plate shows complete cell death.
-
-
Initial Cell Collection (T0):
-
After selection is complete, harvest a representative population of cells to serve as the baseline (T0) for sgRNA distribution.
-
-
Drug Treatment:
-
Split the remaining cell population into two groups: a treatment group and a control group.
-
Treat the treatment group with this compound. The concentration should be predetermined to cause significant but incomplete cell death (e.g., IC50-IC80 for a negative selection screen).
-
Treat the control group with the vehicle (e.g., DMSO).
-
-
Cell Culture and Maintenance:
-
Culture the cells for 14-21 days, ensuring that the cell population maintains a minimum of 500-fold library representation at each passage.
-
-
Final Cell Collection:
-
Harvest the surviving cells from both the this compound-treated and DMSO-treated populations.
-
Data Analysis
-
Genomic DNA Extraction: Extract genomic DNA from the T0 and final cell pellets.
-
sgRNA Amplification: Use PCR to amplify the integrated sgRNA sequences from the genomic DNA.
-
Next-Generation Sequencing (NGS): Sequence the PCR amplicons on a high-throughput sequencing platform (e.g., Illumina NextSeq).
-
Bioinformatic Analysis:
-
Align the sequencing reads to the sgRNA library to obtain read counts for each sgRNA.
-
Use software packages such as MAGeCK to compare the sgRNA read counts between the this compound-treated and DMSO-treated samples.
-
Identify genes whose corresponding sgRNAs are significantly depleted (potential sensitizers) or enriched (potential resistance factors) based on metrics like log-fold change and false discovery rate (FDR).
-
Conclusion
The application of CRISPR-Cas9 genome-wide screening provides a powerful and unbiased method for identifying the genetic determinants of this compound sensitivity. The protocols and representative data presented here offer a framework for researchers to uncover novel drug-gene interactions, elucidate mechanisms of resistance, and identify potential targets for combination therapies. The insights gained from such screens can ultimately contribute to the development of more effective and personalized cancer treatments.
References
- 1. Genome-wide CRISPR screens reveal multitiered mechanisms through which mTORC1 senses mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTOR CRISPR Screens (Homo sapiens) | BioGRID ORCS [orcs.thebiogrid.org]
- 3. Genome-wide CRISPR screens reveal multitiered mechanisms through which mTORC1 senses mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Genome-wide association study for biomarker identification of Rapamycin and Everolimus using a lymphoblastoid cell line system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Next-generation sequencing reveals somatic mutations that confer exceptional response to everolimus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pooled genome-wide CRISPR activation screening for rapamycin resistance genes in Drosophila cells | eLife [elifesciences.org]
- 8. Genome-wide CRISPR/Cas9 screening for drug resistance in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genome sequencing identifies a basis for everolimus sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note & Protocol: Preparation and Use of Temsirolimus Stock Solution in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Abstract: Temsirolimus (CCI-779) is a specific inhibitor of the mammalian target of rapamycin (mTOR), a critical serine/threonine kinase involved in regulating cell growth, proliferation, and survival.[1] Due to its potent anti-proliferative and anti-angiogenic properties, this compound is widely used in cancer research. Accurate and consistent experimental results depend on the correct preparation, storage, and application of this compound solutions. This document provides a detailed protocol for preparing a this compound stock solution using dimethyl sulfoxide (DMSO) and its subsequent use in cell culture experiments.
Physicochemical Properties and Solubility
This compound is supplied as a crystalline solid.[2] Understanding its properties is crucial for proper handling and solution preparation.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Synonyms | CCI-779, Torisel® | [2] |
| Molecular Formula | C₅₆H₈₇NO₁₆ | [2][3] |
| Molecular Weight | 1030.3 g/mol | [2][3] |
| Appearance | White to off-white powder/crystalline solid | [2] |
| Purity | ≥95% to >98% | [2][3] |
| Storage (Solid) | -20°C | [2][4] |
| Stability (Solid) | ≥4 years at -20°C | [2] |
This compound is soluble in organic solvents like DMSO, ethanol, and dimethylformamide (DMF) but is sparingly soluble in aqueous buffers.[2] For cell culture applications, DMSO is the most common solvent for preparing high-concentration stock solutions.
Table 2: Solubility of this compound
| Solvent | Approximate Solubility | References |
| DMSO | 12.5 mg/mL to 100 mg/mL (97.06 mM) | [2][5] |
| Ethanol | ~10 mg/mL (to 100 mM) | [2][3] |
| DMF | ~20 mg/mL | [2] |
| Aqueous Buffers | Sparingly soluble | [2] |
Mechanism of Action: mTOR Signaling Pathway
This compound is a selective inhibitor of mTOR Complex 1 (mTORC1).[3] It first binds to the intracellular protein FKBP12. The resulting this compound-FKBP12 complex then binds to and allosterically inhibits mTORC1.[4] This inhibition prevents the phosphorylation of key downstream effectors, including S6 kinase (S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to a reduction in protein synthesis, cell cycle arrest at the G1 phase, and inhibition of cell proliferation and angiogenesis.[6]
Caption: The mTOR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Materials and Equipment
-
This compound powder (e.g., Cayman Chemical Item No. 11590)
-
Sterile, anhydrous, cell culture-grade DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Cell culture medium, serum, and supplements
-
Cell line of interest
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Protocol 1: Preparation of this compound Stock Solution (e.g., 10 mM)
This protocol describes the preparation of a 10 mM stock solution. Adjust calculations based on the desired concentration.
-
Pre-analysis: Before opening, allow the this compound vial to equilibrate to room temperature for at least 1 hour.[7]
-
Calculation: Determine the required volume of DMSO. The molecular weight of this compound is 1030.3 g/mol .
-
To make a 10 mM (0.01 mol/L) solution:
-
Mass (mg) = 1030.3 g/mol * 0.01 mol/L * Volume (L)
-
For 1 mg of this compound: Volume (µL) = (1 mg / 1030.3 g/mol ) / (0.01 mol/L) * 1,000,000 µL/L ≈ 97.06 µL
-
-
Weighing: Aseptically weigh out the desired amount of this compound powder (e.g., 1 mg) and place it into a sterile microcentrifuge tube. Perform this step in a chemical fume hood or a designated powder handling area.
-
Dissolution: Add the calculated volume of sterile DMSO (e.g., 97.06 µL for 1 mg) to the tube containing the this compound powder.
-
Mixing: Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. The solution should be clear. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile cryovials to avoid repeated freeze-thaw cycles. Label each vial clearly with the compound name, concentration, date, and initials.
Table 3: Recommended Storage and Stability of this compound Solutions
| Solution Type | Short-Term Storage | Long-Term Storage | Stability Notes | References |
| Solid Powder | Room Temperature | -20°C | Stable for ≥ 4 years at -20°C. | [2] |
| DMSO Stock | 0 - 4°C (days to weeks) | -20°C or -80°C (months) | Stable for up to 6 months at -80°C in DMSO. Avoid repeated freeze-thaw cycles. | [4][7] |
| Aqueous/Media | Not Recommended | Not Recommended | Aqueous solutions should be prepared fresh and used the same day. Do not store for more than one day. | [2] |
Protocol 2: Preparation of Working Solutions and Cell Treatment
-
Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Dilution: Prepare the final working concentration by diluting the stock solution directly into pre-warmed complete cell culture medium.
-
Important: To avoid precipitation, the final concentration of DMSO in the cell culture medium should be kept low, typically ≤0.1%.[8]
-
Example Calculation: To prepare 1 mL of a 10 µM working solution from a 10 mM stock:
-
This is a 1:1000 dilution (10,000 µM / 10 µM = 1000).
-
Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
The final DMSO concentration will be 0.1%.
-
-
-
Vehicle Control: It is critical to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used, but without the drug.[8]
-
Cell Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the desired final concentration of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) before proceeding with downstream analysis.[5]
Table 4: Reported In Vitro Working Concentrations and IC₅₀ Values of this compound
| Cell Line | Assay Type | Concentration / IC₅₀ | References |
| Bel-7402 (Liver Cancer) | Proliferation | Inhibition observed | [2] |
| MDA-MB-468 (Breast) | Proliferation (MTS Assay) | IC₅₀ = 8 nM | [5] |
| LNCaP (Prostate) | Proliferation (MTS Assay) | IC₅₀ = 0.5 nM | [5] |
| SKBr3 (Breast) | Tumor Growth | IC₅₀ = 1.6 nM | |
| BT474 (Breast) | Tumor Growth | IC₅₀ = 4.3 nM | |
| Hodgkin Lymphoma Lines | Proliferation | Cytostatic effect at 1 nM | [9] |
| Various Tumor Lines | Proliferation | 5-15 µM (FKBP12-independent) | [5][10] |
Experimental Workflow
The following diagram illustrates the overall workflow from receiving the compound to performing the cell-based assay.
Caption: Workflow for preparing and using this compound in cell culture.
Troubleshooting
-
Precipitation in Medium: If the compound precipitates upon dilution into the aqueous culture medium, ensure the final DMSO concentration is minimal (≤0.1%). You can also try diluting into a medium containing serum, as the compound may bind to proteins like albumin, increasing its apparent solubility.
-
Inconsistent Results: Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. Ensure DMSO is anhydrous, as absorbed moisture can reduce the solubility of compounds.[5]
Safety Precautions
This compound should be considered a hazardous material.[2] Always handle the compound with appropriate PPE, including gloves, a lab coat, and safety glasses. Weighing of the powder should be performed in a chemical fume hood or a ventilated balance enclosure to avoid inhalation. Review the Safety Data Sheet (SDS) before use.
References
- 1. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound (CCI779), mTORC1 complex inhibitor (CAS 162635-04-3) | Abcam [abcam.com]
- 4. medkoo.com [medkoo.com]
- 5. selleckchem.com [selleckchem.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. This compound|162635-04-3|COA [dcchemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. ashpublications.org [ashpublications.org]
- 10. medchemexpress.com [medchemexpress.com]
Temsirolimus Treatment of 3D Spheroid Cultures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Temsirolimus, a potent and specific inhibitor of the mammalian target of rapamycin (mTOR), for the treatment of three-dimensional (3D) cancer spheroid cultures. This document outlines the mechanism of action, detailed experimental protocols, and expected outcomes, supported by quantitative data and visual diagrams to facilitate experimental design and data interpretation.
Introduction to this compound and 3D Spheroid Models
This compound (CCI-779) is a selective inhibitor of mTOR kinase, a critical regulator of cell growth, proliferation, and survival.[1] By binding to the intracellular protein FKBP-12, this compound forms a complex that inhibits the mTORC1 signaling pathway.[2] This disruption impedes the production of proteins essential for cell cycle progression and angiogenesis, making it a valuable agent in cancer research.[1]
Three-dimensional (3D) spheroid cultures have emerged as more physiologically relevant in vitro models compared to traditional 2D cell monolayers. They better mimic the complex architecture, cell-cell interactions, and nutrient/oxygen gradients of in vivo tumors. Consequently, drug responses in 3D spheroids are often more predictive of clinical efficacy.
Mechanism of Action: this compound and the mTOR Signaling Pathway
This compound exerts its anti-cancer effects by specifically targeting the PI3K/Akt/mTOR signaling pathway, which is frequently overactivated in various cancers.[1] The binding of this compound to FKBP-12 leads to the inhibition of mTOR Complex 1 (mTORC1), a central regulator of protein synthesis and cell growth.[2] This inhibition results in the dephosphorylation of downstream effectors, including S6 kinase (S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4EBP1), ultimately leading to cell cycle arrest and a reduction in cell proliferation.[2]
References
Application Notes and Protocols: In Vivo Bioluminescence Imaging of Tumors Treated with Temsirolimus
For Researchers, Scientists, and Drug Development Professionals
Introduction
In vivo bioluminescence imaging (BLI) is a powerful and non-invasive technique for monitoring tumor growth and response to therapeutic agents in preclinical animal models.[1][2] This method relies on the detection of light emitted by luciferase-expressing cancer cells following the administration of a substrate, typically D-luciferin.[1][3] The intensity of the bioluminescent signal is directly proportional to the number of viable tumor cells, allowing for the quantitative assessment of tumor burden over time.[4][5][6]
Temsirolimus is an inhibitor of the mammalian target of rapamycin (mTOR), a key protein kinase in the PI3K/AKT/mTOR signaling pathway. This pathway is frequently hyperactivated in cancer and plays a crucial role in tumor cell growth, proliferation, and survival. By inhibiting mTOR, this compound can effectively suppress tumor growth.
These application notes provide a detailed protocol for utilizing in vivo bioluminescence imaging to evaluate the efficacy of this compound in a tumor xenograft model.
Signaling Pathway of this compound Action
This compound exerts its anti-tumor effects by targeting the mTORC1 complex within the PI3K/AKT/mTOR signaling cascade. The diagram below illustrates the mechanism of action.
References
- 1. Bioluminescence Imaging in Preclinical Research - InnoSer [innoserlaboratories.com]
- 2. DSpace [lenus.ie]
- 3. oncology.labcorp.com [oncology.labcorp.com]
- 4. Bioluminescence imaging of therapy response does not correlate with FDG-PET response in a mouse model of Burkitt lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid and quantitative assessment of cancer treatment response using in vivo bioluminescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid and Quantitative Assessment of Cancer Treatment Response Using In Vivo Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Studying Temsirolimus's Effect on Protein Interactions using Co-immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Temsirolimus is an inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, and survival.[1][2] It is used in the treatment of various cancers, most notably renal cell carcinoma.[1] this compound exerts its therapeutic effect by modulating the mTOR signaling pathway. This pathway, often hyperactivated in cancer, involves two distinct complexes, mTORC1 and mTORC2.[1][2] this compound specifically targets the mTORC1 complex.[1]
The mechanism of action involves the formation of a complex with the intracellular protein FKBP12 (FK506-binding protein 12).[1][2] This this compound-FKBP12 complex then binds to the FKBP12-rapamycin-binding (FRB) domain of mTOR, leading to the inhibition of mTORC1 activity.[1] This inhibition disrupts downstream signaling, affecting protein synthesis and other cellular processes that are critical for tumor growth.
Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to study protein-protein interactions in their native cellular environment.[3] This method allows for the isolation of a specific protein (the "bait") along with its interacting partners (the "prey") from a cell lysate. By using an antibody specific to the bait protein, the entire protein complex can be captured and subsequently analyzed. This application note provides a detailed protocol for utilizing Co-IP to investigate the effect of this compound on the interaction between FKBP12 and mTOR.
Signaling Pathway
The mTOR signaling pathway is a central regulator of cellular metabolism, growth, and proliferation. This compound intervenes in this pathway by binding to FKBP12, which then allows this complex to inhibit the mTORC1 complex.
Caption: this compound's effect on the mTOR signaling pathway.
Experimental Workflow for Co-immunoprecipitation
The following diagram outlines the key steps in a Co-IP experiment designed to study the effect of this compound on protein interactions.
Caption: A generalized workflow for a Co-immunoprecipitation experiment.
Data Presentation
The results of a Co-IP experiment are typically analyzed by Western blotting to detect the presence of the "prey" protein in the immunoprecipitated sample. Densitometric analysis of the Western blot bands allows for the quantification of the amount of co-precipitated protein. The following table presents representative hypothetical data from a Co-IP experiment investigating the effect of this compound on the FKBP12-mTOR interaction.
Table 1: Densitometric Analysis of mTOR Co-immunoprecipitated with FKBP12
| Treatment Group | Input mTOR (Relative Density) | IP: FKBP12 (Relative Density) | Co-IP: mTOR (Relative Density) | Fold Change in mTOR Interaction |
| Vehicle Control | 1.00 | 1.00 | 0.85 | 1.00 |
| This compound (10 nM) | 1.02 | 0.98 | 0.21 | 0.25 |
| This compound (100 nM) | 0.99 | 1.01 | 0.09 | 0.11 |
Note: The data presented in this table is for illustrative purposes only and represents the expected outcome of the experiment.
Experimental Protocols
Materials and Reagents
-
Cell Lines: Human renal cell carcinoma cell line (e.g., 786-O)
-
Cell Culture Media: RPMI-1640, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
This compound: Stock solution in DMSO
-
Co-IP Lysis/Wash Buffer: 20 mM Tris-HCl pH 8.0, 137 mM NaCl, 1% NP-40, 2 mM EDTA, with freshly added protease and phosphatase inhibitors.
-
Antibodies:
-
Primary antibody for Immunoprecipitation (IP): Rabbit anti-FKBP12
-
Primary antibodies for Western Blot (WB): Mouse anti-mTOR, Rabbit anti-FKBP12
-
Secondary antibodies: HRP-conjugated anti-mouse IgG, HRP-conjugated anti-rabbit IgG
-
-
Beads: Protein A/G agarose or magnetic beads
-
Elution Buffer: 2x Laemmli sample buffer
-
Western Blotting Reagents: SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose), blocking buffer (5% non-fat milk or BSA in TBST), TBST, ECL substrate.
Cell Culture and Treatment
-
Culture 786-O cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells in 10 cm dishes and grow to 80-90% confluency.
-
Treat cells with the desired concentrations of this compound (e.g., 10 nM, 100 nM) or vehicle (DMSO) for the specified time (e.g., 24 hours).
Cell Lysis
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold Co-IP lysis buffer to each dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
Immunoprecipitation
-
Adjust the protein concentration of the lysates to 1 mg/mL with Co-IP lysis buffer.
-
Pre-clear the lysate by adding 20 µL of Protein A/G beads and incubating for 1 hour at 4°C on a rotator.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.
-
To the pre-cleared lysate, add 2-5 µg of the primary antibody (anti-FKBP12).
-
Incubate overnight at 4°C on a rotator.
-
As a negative control, perform a parallel incubation with a non-specific IgG antibody.
Protein Complex Capture and Washing
-
Add 30 µL of Protein A/G bead slurry to each immunoprecipitation reaction.
-
Incubate for 2-4 hours at 4°C on a rotator to capture the antibody-protein complexes.
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Carefully remove the supernatant.
-
Wash the beads three times with 1 mL of ice-cold Co-IP wash buffer. After each wash, pellet the beads and discard the supernatant.
Elution
-
After the final wash, remove all residual wash buffer.
-
Add 40 µL of 2x Laemmli sample buffer to the beads.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Centrifuge at 14,000 x g for 1 minute to pellet the beads.
-
Carefully collect the supernatant containing the eluted proteins.
Western Blot Analysis
-
Load the eluted samples and a small fraction of the input lysate onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-mTOR and anti-FKBP12) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Perform densitometric analysis of the bands to quantify the amount of co-precipitated mTOR.
Conclusion
This application note provides a comprehensive guide for utilizing co-immunoprecipitation to investigate the inhibitory effect of this compound on the interaction between FKBP12 and mTOR. The detailed protocols and data presentation framework will enable researchers to effectively design, execute, and interpret experiments aimed at understanding the molecular mechanisms of this compound and other mTOR inhibitors. The visualization of the signaling pathway and experimental workflow offers a clear conceptual understanding of the experimental approach.
References
- 1. Activation of the unfolded protein response in sarcoma cells treated with rapamycin or this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapamycin recruits SIRT2 for FKBP12 deacetylation during mTOR activity modulation in innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Docking studies of FKBP12-mTOR inhibitors using binding predictions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metabolomic Analysis of Cancer Cells Treated with Temsirolimus
Audience: Researchers, scientists, and drug development professionals.
Introduction
Temsirolimus is an inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, metabolism, and angiogenesis.[1][2] By specifically targeting the mTORC1 complex, this compound disrupts downstream signaling pathways, leading to cytostatic effects in various cancers, particularly renal cell carcinoma.[3][4] The inhibition of mTORC1 profoundly impacts cellular metabolism to support the energetic and biosynthetic demands of rapidly proliferating cancer cells.[5] Metabolomic analysis of this compound-treated cancer cells provides a powerful tool to elucidate the drug's mechanism of action, identify biomarkers of response, and discover potential combination therapies.
These application notes provide a comprehensive overview of the expected metabolic alterations in cancer cells upon this compound treatment, along with detailed protocols for conducting such metabolomic studies.
Data Presentation: Expected Metabolomic Changes
Treatment of cancer cells with this compound is anticipated to induce significant shifts in cellular metabolism, primarily reflecting the inhibition of anabolic processes and a move towards a more catabolic state. The following tables summarize the expected quantitative changes in key metabolite classes based on studies of mTORC1 inhibition.
Table 1: Expected Changes in Glycolysis and TCA Cycle Intermediates
| Metabolite | Expected Fold Change vs. Control | Metabolic Pathway | Rationale for Change |
| Glucose | Increased extracellularly | Glycolysis | Reduced uptake due to downregulation of glucose transporters. |
| Glucose-6-phosphate | Decreased | Glycolysis | Reduced glucose uptake and glycolytic flux. |
| Fructose-1,6-bisphosphate | Decreased | Glycolysis | Reduced glycolytic flux. |
| Lactate | Decreased | Glycolysis | Decreased glycolytic rate (Warburg effect).[5] |
| Citrate | Decreased | TCA Cycle | Reduced influx of glycolytic products into the TCA cycle. |
| α-Ketoglutarate | Decreased | TCA Cycle | Reduced anaplerotic input from glutamine. |
| Succinate | Variable | TCA Cycle | May be influenced by other pathways. |
| Fumarate | Variable | TCA Cycle | May be influenced by other pathways. |
| Malate | Decreased | TCA Cycle | Reduced overall TCA cycle activity. |
Table 2: Expected Changes in Amino Acid Metabolism
| Metabolite | Expected Fold Change vs. Control | Metabolic Pathway | Rationale for Change |
| Glutamine | Increased extracellularly | Amino Acid Metabolism | Reduced uptake and utilization for anaplerosis. |
| Glutamate | Decreased | Amino Acid Metabolism | Reduced conversion from glutamine. |
| Aspartate | Decreased | Amino Acid Metabolism | Reduced synthesis from TCA cycle intermediates. |
| Serine | Decreased | Amino Acid Metabolism | Reduced synthesis from glycolytic intermediates. |
| Glycine | Decreased | Amino Acid Metabolism | Reduced synthesis from serine. |
| Proline | Decreased | Amino Acid Metabolism | Synthesis is linked to glutamine metabolism. |
| Arginine | Potentially Increased | Amino Acid Metabolism | Some studies on mTOR inhibitors show upregulation of arginine biosynthesis.[6] |
| Leucine | No significant change | Amino Acid Metabolism | Primarily an essential amino acid. |
| Isoleucine | No significant change | Amino Acid Metabolism | Primarily an essential amino acid. |
| Valine | No significant change | Amino Acid Metabolism | Primarily an essential amino acid. |
Table 3: Expected Changes in Nucleotide and Lipid Metabolism
| Metabolite | Expected Fold Change vs. Control | Metabolic Pathway | Rationale for Change |
| Ribose-5-phosphate | Decreased | Pentose Phosphate Pathway | Reduced diversion of glycolytic intermediates. |
| Purine nucleotides (ATP, GTP) | Decreased | Nucleotide Synthesis | Reduced synthesis due to decreased precursors and energy status. |
| Pyrimidine nucleotides (UTP, CTP) | Decreased | Nucleotide Synthesis | Reduced synthesis due to decreased precursors and energy status. |
| Fatty Acids | Decreased | Lipid Synthesis | mTORC1 promotes lipid synthesis, so inhibition will decrease it. |
| Phospholipids | Decreased | Lipid Synthesis | Reduced availability of fatty acid building blocks. |
| Cholesterol | Decreased | Lipid Synthesis | mTORC1 inhibition can impact cholesterol biosynthesis pathways. |
Experimental Protocols
This section details the methodologies for performing a metabolomic analysis of cancer cells treated with this compound.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Line Selection: Choose a cancer cell line known to have an active PI3K/Akt/mTOR pathway (e.g., renal cell carcinoma lines like 786-O, A498, or breast cancer lines like MCF-7).
-
Cell Seeding: Seed cells in 6-well plates or 10 cm dishes at a density that will result in 70-80% confluency at the time of harvest. Culture in appropriate media supplemented with fetal bovine serum and antibiotics.
-
This compound Treatment:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Once cells have adhered and are in the exponential growth phase, replace the medium with fresh medium containing the desired concentration of this compound (e.g., 10-100 nM) or vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Protocol 2: Metabolite Extraction
-
Quenching Metabolism:
-
Aspirate the culture medium.
-
Immediately wash the cells twice with ice-cold 0.9% NaCl solution to remove any remaining medium.
-
Add ice-cold extraction solvent to the culture plate. A commonly used solvent is 80% methanol.
-
-
Cell Lysis and Metabolite Collection:
-
Scrape the cells in the extraction solvent using a cell scraper.
-
Transfer the cell lysate/solvent mixture to a microcentrifuge tube.
-
-
Protein Precipitation:
-
Vortex the tubes vigorously.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet protein and cell debris.
-
-
Sample Collection:
-
Carefully collect the supernatant containing the metabolites and transfer it to a new tube.
-
Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac).
-
Store the dried extracts at -80°C until analysis.
-
Protocol 3: LC-MS Based Metabolomic Analysis
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS analysis (e.g., a mixture of water and acetonitrile).
-
Liquid Chromatography (LC) Separation:
-
Use a hydrophilic interaction liquid chromatography (HILIC) column for the separation of polar metabolites.
-
Employ a gradient elution with a mobile phase consisting of two solvents (e.g., A: water with 0.1% formic acid, B: acetonitrile with 0.1% formic acid).
-
-
Mass Spectrometry (MS) Analysis:
-
Couple the LC system to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquire data in both positive and negative ionization modes to cover a broad range of metabolites.
-
Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to collect MS/MS spectra for metabolite identification.
-
-
Data Processing and Analysis:
-
Use software such as XCMS, MetaboAnalyst, or vendor-specific software for peak picking, alignment, and integration.
-
Identify metabolites by comparing their accurate mass and MS/MS fragmentation patterns to spectral databases (e.g., METLIN, HMDB).
-
Perform statistical analysis (e.g., t-test, ANOVA, PCA, PLS-DA) to identify metabolites that are significantly altered by this compound treatment.
-
Mandatory Visualizations
Signaling Pathway
Caption: this compound inhibits mTORC1 signaling pathway.
Experimental Workflow
Caption: Workflow for metabolomic analysis of this compound-treated cells.
References
- 1. Updates of mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Clinical experience with this compound in the treatment of advanced renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FDA Approval Summary: this compound as Treatment for Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapamycin Suppresses Tumor Growth and Alters the Metabolic Phenotype in T-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. UPLC-MS based integrated plasma proteomic and metabolomic profiling of TSC-RAML and its relationship with everolimus treatment - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Temsirolimus Resistance in Renal Cell Carcinoma
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating temsirolimus resistance in renal cell carcinoma (RCC) cells.
Frequently Asked Questions (FAQs)
Q1: My RCC cell line is showing resistance to this compound. What are the common underlying mechanisms?
A1: this compound resistance in RCC can be multifactorial. Key mechanisms include:
-
Activation of Alternative Signaling Pathways: A primary mechanism is the feedback activation of the PI3K/AKT pathway upon mTORC1 inhibition by this compound. This leads to the activation of mTORC2, which is insensitive to this compound, and subsequent phosphorylation of AKT, promoting cell survival and proliferation.[1][2] The MAPK signaling pathway can also be constitutively activated in resistant cells.[1]
-
Induction of Autophagy: this compound, as an mTOR inhibitor, can induce autophagy, a cellular process of degradation and recycling.[3][4] In the context of cancer therapy, autophagy can act as a survival mechanism, allowing cancer cells to endure the stress induced by the drug.[5][6]
-
Alterations in Protein Expression: Changes in the expression of various proteins can contribute to resistance. For instance, this compound-resistant RCC cells may exhibit altered expression of integrin subtypes, such as a decrease in α5 and an increase in β3 at the cell surface, which can enhance migration and adhesion.[7] Additionally, the deubiquitylating enzymes UCHL5/USP14 have been implicated in RCC progression and this compound resistance.[8][9]
-
Mutations in the mTOR Pathway: Although less common, mutations in the FKBP-12 domain of mTOR can reduce the binding affinity of this compound, leading to resistance.[10]
Q2: How can I confirm if my this compound-resistant RCC cells have activated alternative signaling pathways?
A2: To confirm the activation of alternative signaling pathways, you can perform Western blot analysis to assess the phosphorylation status of key proteins.
-
PI3K/AKT/mTORC2 Pathway: Probe for phosphorylated AKT (p-AKT at Ser473, a marker of mTORC2 activity) and total AKT. An increased ratio of p-AKT/total AKT in resistant cells compared to sensitive parental cells, especially after this compound treatment, suggests pathway activation.[1] You can also assess the phosphorylation of downstream effectors of mTORC1, such as p70S6K and 4E-BP1, to confirm mTORC1 inhibition by this compound.[11]
-
MAPK Pathway: Analyze the phosphorylation of ERK1/2 (p-ERK1/2) and total ERK1/2. Constitutively high levels of p-ERK1/2 in resistant cells can indicate MAPK pathway activation.[1]
Q3: What are some strategies to overcome this compound resistance in my RCC cell lines?
A3: Several strategies, primarily involving combination therapies, can be employed to overcome this compound resistance:
-
Dual mTORC1/mTORC2 Inhibitors: Utilize second-generation mTOR inhibitors that target both mTORC1 and mTORC2, such as KU0063794. These can overcome resistance mediated by mTORC2 activation.[1][12]
-
PI3K/AKT Inhibitors: Combine this compound with a PI3K inhibitor (e.g., ZSTK474) or an AKT inhibitor to block the feedback activation of the PI3K/AKT pathway.[11]
-
Autophagy Inhibitors: Co-treatment with autophagy inhibitors like hydroxychloroquine (HCQ) or chloroquine (CQ) can enhance the cytotoxic effects of this compound by preventing the pro-survival effects of autophagy.[5][13]
-
HDAC Inhibitors: The combination of an mTOR inhibitor with a histone deacetylase (HDAC) inhibitor, such as vorinostat, has shown promise in overcoming resistance.[14]
-
Targeting Other Pathways:
-
Deubiquitylating Enzyme Inhibitors: The inhibitor bAP15, which targets UCHL5/USP14, has been shown to synergize with this compound.[8][9]
-
Tyrosine Kinase Inhibitors (TKIs): Combining this compound with TKIs like sunitinib or sorafenib can have additive or synergistic effects, although toxicity can be a concern.[15][16]
-
Chemotherapy: Sequential treatment with docetaxel followed by this compound has been suggested to overcome PI3K/AKT overactivation.[17][18]
-
MET/AXL Inhibition: For resistance driven by c-Met, inhibitors targeting both c-Met and AXL may be effective.[19]
-
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound in my RCC cell line.
| Possible Cause | Troubleshooting Step |
| Cell Line Instability | Ensure you are using a low passage number of the cell line. Regularly perform cell line authentication. |
| Variability in Seeding Density | Optimize and standardize the initial cell seeding density for your viability assays. |
| Drug Potency Issues | Prepare fresh stock solutions of this compound regularly. Store aliquots at -80°C to avoid repeated freeze-thaw cycles. |
| Assay Incubation Time | Optimize the incubation time for the this compound treatment. A 72-hour incubation is common, but this may need to be adjusted for your specific cell line.[11] |
| Serum Concentration | Variations in serum concentration in the culture medium can affect cell growth and drug response. Maintain a consistent serum percentage across experiments. |
Problem 2: Western blot results show no decrease in p-p70S6K after this compound treatment in a supposedly sensitive cell line.
| Possible Cause | Troubleshooting Step |
| Ineffective Drug Concentration | Verify the concentration of your this compound stock. Test a range of concentrations to ensure you are using an effective dose. |
| Short Treatment Duration | The inhibition of p-p70S6K can be time-dependent. Perform a time-course experiment (e.g., 1, 6, 24 hours) to determine the optimal treatment duration. |
| Antibody Issues | Ensure your primary antibody against p-p70S6K is validated and working correctly. Use a positive control (e.g., lysate from a cell line known to respond to this compound). |
| Loading Control Variability | Use a reliable loading control (e.g., β-actin, GAPDH) to ensure equal protein loading. |
| Cell Lysate Preparation | Ensure that phosphatase inhibitors are included in your lysis buffer to preserve the phosphorylation status of proteins. |
Problem 3: Combination of this compound and another inhibitor shows antagonism instead of synergy.
| Possible Cause | Troubleshooting Step |
| Incorrect Dosing Schedule | The sequence of drug administration can be critical. For example, docetaxel followed by this compound showed synergy, while the reverse sequence did not.[17] Test different schedules (co-treatment, sequential). |
| Off-Target Effects | The second inhibitor may have off-target effects that interfere with this compound activity. Consult the literature for known off-target effects of the drug. |
| Inappropriate Concentration Ratios | The synergistic effect of a drug combination is often dependent on the concentration ratio of the two agents. Perform a dose-matrix experiment to identify synergistic ratios. |
| Cell Line-Specific Effects | The interaction between two drugs can be cell line-dependent. The observed antagonism may be specific to the RCC cell line you are using. |
Quantitative Data Summary
Table 1: this compound IC50 Values in Sensitive and Resistant RCC Cell Lines
| Cell Line | This compound IC50 (Resistant) | This compound IC50 (Parental/Sensitive) | Fold Resistance | Reference |
| ACHN/R | ~12 µM | ~2 µM | ~6-fold | [1] |
| Caki/EV | >1000 nM (168h) | ~25 nM (168h) | ~40-fold | [20] |
| 786/EV | ~315 nM (168h) | ~3 nM (168h) | ~105-fold | [20] |
Table 2: Efficacy of Combination Therapies in Overcoming this compound Resistance
| Combination | Cell Line/Model | Effect | Key Finding | Reference |
| This compound + bAP15 | RCC cells (in vitro & in vivo) | Synergy | Enhanced tumor growth suppression compared to single agents. | [8][9] |
| This compound + KU0063794 (dual mTORC1/2 inhibitor) | ACHN/R | Overcame Resistance | No significant difference in sensitivity between resistant and parental cells. | [1] |
| This compound + Hydroxychloroquine | RCC cell lines and orthotopic mouse model | Synergy | Enhanced cell death. | [5] |
| This compound + Sunitinib | Endothelial and CCRCC cell lines | Synergy/Additive | Inhibition of proliferation and angiogenesis. | [16] |
| This compound + Sorafenib | CCRCC cell lines | Additive | Inhibition of proliferation. | [16] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed RCC cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound, the combination agent, or both. Include a vehicle control (e.g., DMSO). Incubate for 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well (10% of the total volume) and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values. For combination studies, calculate the Combination Index (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
2. Western Blot Analysis
-
Cell Lysis: After drug treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature the protein samples and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-AKT, anti-total AKT, anti-p-p70S6K) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control.
Visualizations
Caption: this compound resistance pathways in RCC.
Caption: Troubleshooting workflow for this compound resistance.
Caption: Strategies to overcome this compound resistance.
References
- 1. Acquired resistance to this compound in human renal cell carcinoma cells is mediated by the constitutive activation of signal transduction pathways through mTORC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Autophagy as a Vital Therapy Target for Renal Cell Carcinoma [frontiersin.org]
- 4. The Cytoprotective and Cytotoxic Functions of Autophagy in Response to mTOR Inhibitors [imrpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. doaj.org [doaj.org]
- 7. Resistance to the mTOR inhibitor this compound alters adhesion and migration behavior of renal cell carcinoma cells through an integrin α5- and integrin β3-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. RESISTANCE TO SYSTEMIC THERAPIES IN CLEAR CELL RENAL CELL CARCINOMA: MECHANISMS AND MANAGEMENT STRATEGIES - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Mechanism for Synergy with Combined mTOR and PI3 Kinase Inhibitors | PLOS One [journals.plos.org]
- 12. targetedonc.com [targetedonc.com]
- 13. Combined MTOR and autophagy inhibition: Phase I trial of hydroxychloroquine and this compound in patients with advanced solid tumors and melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. targetedonc.com [targetedonc.com]
- 15. Phase I Study Combining Treatment with this compound and Sunitinib Malate in Patients with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Combination of this compound and tyrosine kinase inhibitors in renal carcinoma and endothelial cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. ascopubs.org [ascopubs.org]
- 19. youtube.com [youtube.com]
- 20. ar.iiarjournals.org [ar.iiarjournals.org]
Technical Support Center: Acquired Resistance to Temsirolimus In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues with acquired resistance to Temsirolimus in their in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing increasing resistance to this compound. What are the common molecular mechanisms I should investigate?
A1: Acquired resistance to this compound in vitro is often multifactorial. Key mechanisms to investigate include:
-
Reactivation of the PI3K/Akt/mTOR signaling pathway: this compound inhibits mTORC1, but resistant cells can develop mechanisms to bypass this inhibition. This can involve the reactivation of Akt and the mTORC2 complex, leading to the phosphorylation of downstream effectors.[1]
-
Upregulation of survival proteins: Increased expression of anti-apoptotic proteins, particularly survivin, is a common mechanism of resistance to this compound.[2][3][4]
-
Induction of autophagy: this compound can induce autophagy, a cellular self-degradation process that can act as a survival mechanism for cancer cells under stress.[5][6]
-
Alterations in cell cycle regulators: Resistant cells may exhibit changes in the expression of cyclins and cyclin-dependent kinases (CDKs), leading to uncontrolled cell proliferation despite mTOR inhibition.[7]
-
Changes in cell adhesion and migration: this compound resistance has been associated with alterations in the expression and function of integrins, leading to a more motile and invasive phenotype.[7][8][9]
Q2: How can I develop a this compound-resistant cell line in the lab?
A2: this compound-resistant cell lines are typically generated by continuous exposure of the parental cell line to gradually increasing concentrations of the drug over a prolonged period.[4][10][11][12][13][14][15] The general steps are outlined in the "Experimental Protocols" section below.
Q3: My Western blots for phosphorylated mTOR pathway proteins are inconsistent. What are some common troubleshooting tips?
A3: Western blotting for phosphorylated proteins in the mTOR pathway can be challenging due to the transient nature of phosphorylation and the large size of some of these proteins. Here are some tips:
-
Sample Preparation: Ensure rapid cell lysis on ice with freshly prepared lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.
-
Protein Loading: Load a sufficient amount of protein (typically 20-40 µg) to detect low-abundance phosphorylated proteins.
-
Antibody Selection: Use antibodies that have been validated for your specific application (e.g., Western blotting) and species.
-
Blocking and Washing: Optimize blocking conditions (e.g., 5% BSA in TBST for phospho-antibodies) and ensure thorough washing to reduce background noise.
-
Positive Controls: Include a positive control, such as a cell line known to have high mTOR pathway activation or cells stimulated with a growth factor, to validate your antibody and protocol.
Q4: I've observed increased cell migration in my this compound-resistant cells. Which assays are suitable for quantifying this?
A4: To quantify changes in cell migration and invasion, you can use the following assays:
-
Boyden Chamber Assay (Transwell Assay): This is a widely used method to assess cell migration towards a chemoattractant.[1][7][9][16]
-
Scratch Assay (Wound Healing Assay): This is a simpler method to visualize and quantify collective cell migration.
-
Cell Adhesion Assays: These assays measure the ability of cells to attach to extracellular matrix components like fibronectin or collagen, which is an important step in invasion and metastasis.[2][5][6][8]
Troubleshooting Guides
Issue 1: Failure to Establish a Stable this compound-Resistant Cell Line
| Symptom | Possible Cause | Suggested Solution |
| Massive cell death with each dose escalation. | The incremental increase in this compound concentration is too high. | Reduce the fold-increase of the drug concentration at each step. Allow the cells more time to recover and repopulate between dose escalations. |
| Loss of resistance when this compound is removed from the culture medium. | The resistance phenotype is not stable. | Continue to culture the resistant cells in the presence of a maintenance dose of this compound. Periodically re-check the IC50 to ensure the resistance is maintained. |
| Inconsistent IC50 values in the resistant cell line. | Heterogeneous population of resistant cells. | Perform single-cell cloning to isolate a clonal population of resistant cells. |
Issue 2: Inconclusive Western Blot Results for mTOR Pathway Activation
| Symptom | Possible Cause | Suggested Solution |
| Weak or no signal for phosphorylated proteins (e.g., p-Akt, p-mTOR, p-S6K). | 1. Low abundance of the phosphorylated protein.2. Dephosphorylation during sample preparation.3. Inefficient antibody binding. | 1. Increase the amount of protein loaded on the gel.2. Always use fresh lysis buffer with phosphatase inhibitors and keep samples on ice.3. Incubate the primary antibody overnight at 4°C. Use a blocking buffer recommended for phospho-antibodies (e.g., 5% BSA in TBST). |
| High background or non-specific bands. | 1. Primary or secondary antibody concentration is too high.2. Insufficient blocking or washing.3. Cross-reactivity of the antibody. | 1. Titrate the antibody concentrations.2. Increase the duration or number of washing steps. Ensure the blocking agent is appropriate.3. Check the antibody datasheet for known cross-reactivities and use a more specific antibody if necessary. |
| Inconsistent results between experiments. | 1. Variation in cell culture conditions (e.g., confluency, serum starvation).2. Inconsistent sample preparation. | 1. Standardize cell culture conditions before treatment and lysis.2. Ensure consistent lysis buffer preparation and sample handling. |
Quantitative Data Summary
Table 1: IC50 Values of Parental and this compound-Resistant Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Increase in Resistance | Reference |
| ACHN (Renal Cell Carcinoma) | ~3.3 µM | ~20 µM | ~6-fold | [4][17] |
Table 2: Changes in Protein Expression in this compound-Resistant Bladder Cancer Cells (RT112res/UMUC3res)
| Protein | Change in Resistant Cells |
| Akt/mTOR Pathway | |
| mTOR, pmTOR, Rictor, pRictor, pRaptor | Increased |
| Akt, p70s6k | Increased |
| Cell Cycle Regulators | |
| cdk1, cdk2 | Increased |
| Cyclin A, B, D1, E | Increased |
| p19, p27, p53, p73 | Decreased |
| Integrins | |
| α2, α3, β1 | Altered Expression |
Data summarized from[7]
Experimental Protocols
Development of this compound-Resistant Cell Lines
This protocol provides a general framework for generating this compound-resistant cell lines. The specific concentrations and duration of treatment will need to be optimized for each cell line.
-
Determine the initial IC50: Culture the parental cell line and determine the 50% inhibitory concentration (IC50) of this compound using a cell viability assay such as the MTT assay.
-
Initial exposure: Treat the parental cells with a low concentration of this compound (e.g., IC10 or IC20) for a prolonged period (e.g., several weeks), changing the medium with fresh drug every 2-3 days.
-
Dose escalation: Once the cells have adapted and are growing steadily, gradually increase the concentration of this compound. A common approach is to double the concentration at each step.
-
Monitoring: Monitor the cells for changes in morphology and growth rate. At each stage, a portion of the cells can be cryopreserved.
-
Confirmation of resistance: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), confirm the resistance by performing a cell viability assay and comparing the IC50 of the resistant line to the parental line.
-
Maintenance: Maintain the resistant cell line in a medium containing a maintenance dose of this compound to ensure the stability of the resistant phenotype.
MTT Cell Viability Assay
This assay is used to assess cell viability and determine the IC50 of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.[18]
-
Drug Treatment: Treat the cells with a serial dilution of this compound for the desired time period (e.g., 48 or 72 hours). Include untreated control wells.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[18]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value.
Western Blotting for mTOR Pathway Proteins
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-mTOR, anti-p-Akt, anti-p-S6K, anti-survivin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Boyden Chamber Chemotaxis Assay
-
Chamber Setup: Place a cell culture insert with a porous membrane (e.g., 8 µm pores) into the wells of a 24-well plate.[7]
-
Chemoattractant: Add a chemoattractant (e.g., serum-containing medium) to the lower chamber.
-
Cell Seeding: Seed cells in serum-free medium in the upper chamber of the insert.
-
Incubation: Incubate the plate at 37°C for a period that allows for cell migration (e.g., 12-24 hours).
-
Cell Removal: Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with a solution like crystal violet.
-
Quantification: Count the number of stained cells in several microscopic fields to determine the extent of migration.
siRNA-mediated Knockdown of Survivin
-
siRNA Preparation: Dilute the survivin-specific siRNA and a non-targeting control siRNA in an appropriate buffer.[19][20][21]
-
Transfection Reagent Preparation: Dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.[20]
-
Complex Formation: Combine the diluted siRNA and transfection reagent and incubate at room temperature to allow for the formation of siRNA-lipid complexes.[20]
-
Transfection: Add the complexes to cells cultured in antibiotic-free medium.
-
Incubation: Incubate the cells for 24-72 hours to allow for gene knockdown.
-
Verification of Knockdown: Assess the knockdown efficiency at the mRNA level (by qRT-PCR) and protein level (by Western blotting).
-
Functional Assays: Perform functional assays (e.g., cell viability, apoptosis) to determine the effect of survivin knockdown on this compound sensitivity.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Boyden Chamber Chemotaxis Assays [bio-protocol.org]
- 2. Cell adhesion assay [bio-protocol.org]
- 3. texaschildrens.org [texaschildrens.org]
- 4. Acquired resistance to this compound in human renal cell carcinoma cells is mediated by the constitutive activation of signal transduction pathways through mTORC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell adhesion assay [bio-protocol.org]
- 7. Boyden Chamber Technique | Life Science Research | Merck [merckmillipore.com]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. Chemotaxis assay - Wikipedia [en.wikipedia.org]
- 10. oncotarget.com [oncotarget.com]
- 11. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Acquired resistance to this compound in human renal cell carcinoma cells is mediated by the constitutive activation of signal transduction pathways through mTORC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. idosi.org [idosi.org]
- 20. siRNA knockdown [protocols.io]
- 21. Silencing of Survivin Expression Leads to Reduced Proliferation and Cell Cycle Arrest in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Temsirolimus Dosage for In Vivo Animal Studies
Welcome to the technical support center for optimizing Temsirolimus dosage in in vivo animal studies. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for your preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a specific inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, and survival.[1][2][3] It binds to the intracellular protein FKBP-12, and this complex then inhibits the mTORC1 complex.[2] This inhibition disrupts downstream signaling pathways, leading to reduced protein synthesis and decreased tumor growth.
Q2: What are the common routes of administration for this compound in animal studies?
The most common routes of administration in preclinical studies are intravenous (IV) and oral (PO).[4] Intraperitoneal (IP) injection has also been used in some studies. The choice of administration route can affect the drug's pharmacokinetic profile and efficacy.
Q3: How is this compound formulated for in vivo studies?
This compound is typically supplied as a concentrate that requires a two-step dilution process for intravenous administration.[5][6] First, the concentrate is mixed with the provided diluent to create a 10 mg/mL solution.[5][6] This solution is then further diluted, usually in 0.9% sodium chloride, to the final desired concentration for injection.[5][6] It is crucial to use appropriate infusion sets (glass, polyolefin, or polyethylene) to avoid leaching of DEHP from PVC materials.[6]
Q4: What are the key pharmacodynamic markers to assess this compound activity in vivo?
The most common pharmacodynamic markers for this compound are the phosphorylation levels of downstream effectors of mTORC1. These include:
-
Phosphorylated S6 ribosomal protein (pS6): A decrease in pS6 levels indicates effective mTORC1 inhibition.[7][8][9]
-
Phosphorylated 4E-binding protein 1 (p4E-BP1): Reduced phosphorylation of 4E-BP1 is another indicator of mTORC1 pathway suppression.[7]
-
Phosphorylated Akt (pAkt): While this compound primarily targets mTORC1, changes in pAkt levels can indicate feedback loop activation and should be monitored.[7][8]
These markers can be assessed in tumor tissue and peripheral blood mononuclear cells (PBMCs) via methods like Western blotting or immunohistochemistry.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpected Toxicity or Animal Mortality | - Dose is too high. - Formulation issue (e.g., precipitation). - Animal model is particularly sensitive. - Hypersensitivity reaction. | - Reduce the dose for subsequent cohorts. - Ensure proper drug dilution and administration technique.[5][6] - Monitor animals closely for clinical signs of toxicity (e.g., weight loss, lethargy). - Consider premedication with an H1 antihistamine to prevent hypersensitivity reactions.[10] |
| Lack of Tumor Growth Inhibition | - Dose is too low. - Drug resistance of the tumor model. - Suboptimal dosing schedule. - Issues with drug stability or administration. | - Increase the dose in the next cohort, monitoring for toxicity. - Confirm mTOR pathway activation in your tumor model. - Evaluate pharmacodynamic markers (e.g., pS6) in tumor tissue to confirm target engagement.[7][8][9] - Consider a more frequent dosing schedule, if tolerated. - Verify the proper preparation and handling of the this compound solution.[5][6] |
| High Variability in Tumor Response | - Inconsistent tumor implantation. - Heterogeneity of the tumor model. - Inaccurate drug administration. | - Refine tumor implantation technique to ensure consistent tumor size at the start of treatment. - Increase the number of animals per group to improve statistical power. - Ensure accurate and consistent dosing for all animals. |
| Precipitation of this compound Solution | - Incorrect dilution procedure. - Use of incompatible diluents or infusion materials. | - Strictly follow the two-step dilution process.[5][6] - Do not add this compound concentrate directly to aqueous solutions. - Use only the recommended diluent and 0.9% sodium chloride for injection. - Utilize glass, polyolefin, or polyethylene containers and infusion sets.[6] |
Experimental Protocols
Dose-Finding Study Design (e.g., 3+3 Design)
A common approach for determining the Maximum Tolerated Dose (MTD) in preclinical studies is the "3+3" dose-escalation design.[11][12][13]
Objective: To identify the highest dose of this compound that can be administered without causing dose-limiting toxicities (DLTs).
Methodology:
-
Animal Model Selection: Choose a relevant animal model (e.g., nude mice with tumor xenografts).
-
Starting Dose Selection: The starting dose should be a fraction of the dose known to cause toxicity in other studies or based on in vitro IC50 values.
-
Dose Escalation:
-
Enroll a cohort of 3 animals at the starting dose level.
-
If 0/3 animals experience a DLT, escalate to the next dose level.
-
If 1/3 animals experiences a DLT, enroll an additional 3 animals at the same dose level.
-
If 1/6 animals experience a DLT, escalate to the next dose level.
-
If ≥2/6 animals experience a DLT, the MTD has been exceeded.
-
-
If ≥2/3 animals experience a DLT, the MTD has been exceeded.
-
-
MTD Definition: The MTD is the dose level below the one at which ≥2 animals in a cohort of 3-6 experience a DLT.
-
Data Collection: Monitor animals daily for clinical signs of toxicity, body weight changes, and tumor growth. Collect blood and tissue samples for pharmacokinetic and pharmacodynamic analysis.
Xenograft Tumor Model Protocol
Objective: To evaluate the anti-tumor efficacy of this compound in a xenograft model.
Methodology:
-
Cell Culture: Culture the desired cancer cell line under standard conditions.
-
Cell Preparation: Harvest and resuspend the cells in a suitable medium (e.g., PBS or serum-free media), often mixed with Matrigel, to a final concentration for injection (e.g., 5 x 10^6 cells/100 µL).[14]
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude mice).[15]
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize animals into treatment and control groups. Administer this compound at the predetermined dose and schedule.
-
Efficacy Assessment:
-
Measure tumor volume regularly (e.g., twice a week) using calipers (Volume = (length x width²)/2).
-
Monitor animal body weight as an indicator of toxicity.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, Western blotting for pharmacodynamic markers).
-
Quantitative Data Summary
This compound Dosage in In Vivo Animal Studies
| Animal Model | Cancer Type | Route of Administration | Dose | Dosing Schedule | Reference |
| Mice | Esophageal Squamous Cell Carcinoma | Intraperitoneal (IP) | 10 mg/kg | Once a week | [16] |
| Nude Mice | Breast Cancer (4T1) | Not specified | Not specified | Not specified | [15] |
| Pediatric Patients (Clinical Trial) | Recurrent Solid Tumors | Intravenous (IV) | 10, 25, 75, 150 mg/m² | Once a week | [17] |
| Athymic Mice | Non-Small Cell Lung Cancer (A549) | Intravenous (IV) | 5 mg/kg/week | Not specified | [18] |
Observed Toxicities in Preclinical and Clinical Studies
| Toxicity | Animal Model / Population | Dose/Context | Severity (Grade 3-4) | Reference |
| Anemia | Patients with Advanced RCC | 25 mg weekly | 13% | [19] |
| Hyperglycemia | Patients with Advanced RCC | 25 mg weekly | 9% | [19] |
| Asthenia | Patients with Advanced RCC | 25 mg weekly | 8% | [19] |
| Hypophosphatemia | Patients with Advanced RCC | 25 mg weekly | 4% | [19] |
| Hypertriglyceridemia | Patients with Advanced RCC | 25 mg weekly | 3% | [19] |
| Hypercholesterolemia | Patients with Advanced RCC | 25 mg weekly | 1% | [19] |
| Hand-Foot Skin Reaction | Patients with HCC (in combination with sorafenib) | 10 mg weekly | DLT | [11][12][13] |
| Thrombocytopenia | Patients with HCC (in combination with sorafenib) | 10 mg weekly | DLT | [11][12][13] |
| Elevated Aminotransferases | Patients with Advanced Cancer (oral formulation) | 100 mg | DLT | [20] |
| Rash | Patients with Advanced Cancer (oral formulation) | 100 mg | DLT | [20] |
| Interstitial Lung Disease | Patients | Not specified | Cases reported, some fatal | [10] |
| Embryo/Fetal Mortality | Rats and Rabbits | Not specified | Increased | [10] |
Visualizations
Caption: this compound inhibits the mTORC1 signaling pathway.
Caption: Workflow for this compound in vivo dose optimization.
References
- 1. Evaluating this compound activity in multiple tumors: a review of clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: a safety and efficacy review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. globalrph.com [globalrph.com]
- 6. DailyMed - this compound- this compound injection kit [dailymed.nlm.nih.gov]
- 7. Pharmacodynamic evaluation of this compound in patients with newly diagnosed advanced-stage head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A phase II clinical and pharmacodynamic study of this compound in advanced neuroendocrine carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A phase II clinical and pharmacodynamic study of this compound in advanced neuroendocrine carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.hres.ca [pdf.hres.ca]
- 11. This compound combined with sorafenib in hepatocellular carcinoma: a phase I dose-finding trial with pharmacokinetic and biomarker correlates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scholars.northwestern.edu [scholars.northwestern.edu]
- 13. This compound combined with sorafenib in hepatocellular carcinoma: a phase I dose-finding trial with pharmacokinetic and biomarker correlates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 15. This compound Enhances Anti-Cancer Immunity by Inducing Autophagy-Mediated Degradation of the Secretion of Small Extracellular Vesicle PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antiproliferative effect of a novel mTOR inhibitor this compound contributes to the prolonged survival of orthotopic esophageal cancer-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fda.gov [fda.gov]
- 18. ascopubs.org [ascopubs.org]
- 19. This compound safety profile and management of toxic effects in patients with advanced renal cell carcinoma and poor prognostic features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Phase I, pharmacokinetic study of this compound administered orally to patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Temsirolimus Solubility and Solution Preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges and preparation of stable solutions of Temsirolimus.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is soluble in organic solvents such as ethanol, Dimethyl Sulfoxide (DMSO), and Dimethylformamide (DMF).[1] It is practically insoluble in water.[2][3] For in vitro studies, a common practice is to first dissolve this compound in a water-miscible organic solvent like DMSO or DMF before further dilution in aqueous buffers.[1]
Q2: What is the maximum solubility of this compound in common laboratory solvents?
A2: The approximate solubility of this compound in several organic solvents is summarized in the table below. Please note that using fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[4]
Q3: How should I prepare a this compound stock solution?
A3: To prepare a stock solution, dissolve the crystalline solid this compound in an appropriate organic solvent like DMSO, ethanol, or DMF.[1] It is advisable to purge the solvent with an inert gas before use.[1] For long-term storage, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[4]
Q4: Why does my this compound precipitate when I add it to an aqueous solution?
A4: Direct addition of this compound concentrate or a stock solution in a non-aqueous solvent to an aqueous solution will cause precipitation.[2][5][6] This is due to its poor solubility in water.[2][3] To avoid this, a two-step dilution process is necessary, where the initial stock solution is further diluted in a specific manner.
Q5: What are the critical factors affecting the stability of this compound solutions?
A5: The stability of this compound in solution is significantly affected by temperature, light exposure, and pH.[7][8] It is sensitive to light and should be protected from excessive room light and sunlight during handling and storage.[6][9][10] this compound is also degraded by both acids and bases.[5][6][10]
Q6: How should I store this compound solutions?
A6: this compound solid should be stored at -20°C for long-term stability (≥4 years).[1] Stock solutions in organic solvents are stable for at least one year at -80°C or one month at -20°C.[4] Aqueous solutions are not recommended for storage for more than one day.[1] For infusion solutions, administration should be completed within 6 hours of preparation.[10][11] All solutions should be protected from light.[6][9][10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation upon dilution in aqueous media | Direct addition of concentrated stock to aqueous buffer. | Follow the recommended two-step dilution protocol. First, dissolve this compound in a water-miscible organic solvent (e.g., DMF), then dilute this intermediate solution with the aqueous buffer of choice.[1] |
| Low concentration of organic co-solvent in the final solution. | For aqueous buffers, a common method involves preparing a 1:4 solution of DMF:PBS (pH 7.2), which yields a solubility of approximately 0.20 mg/ml.[1] | |
| Cloudy or turbid solution after initial dissolution | Use of old or hydrated DMSO. | Use fresh, anhydrous DMSO as moisture can decrease solubility.[4] |
| Particulate matter in the solvent or on the glassware. | Ensure all glassware is clean and use high-purity solvents. Visually inspect the solution for particulate matter.[5][9] | |
| Loss of activity or inconsistent results over time | Degradation of this compound in solution. | Protect solutions from light at all times.[7][9][10] Avoid exposure to acidic or basic conditions.[5][6][10] Prepare fresh working solutions from frozen stock aliquots for each experiment. |
| Repeated freeze-thaw cycles of the stock solution. | Aliquot the stock solution into single-use volumes to avoid repeated freezing and thawing.[4] |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Approximate Solubility (mg/mL) | Molar Concentration (mM) | Reference(s) |
| Dimethylformamide (DMF) | 20 | ~19.4 | [1] |
| Dimethyl Sulfoxide (DMSO) | 12.5 - 100 | ~12.1 - 97.06 | [1][4] |
| Ethanol | 10 - 100 | ~9.7 - 97.06 | [1][4] |
| DMF:PBS (pH 7.2) (1:4) | 0.20 | ~0.19 | [1] |
| Water | Insoluble | - | [2][3][4] |
Table 2: Stability of this compound Solutions under Different Conditions
| Condition | Concentration & Matrix | Stability Results | Reference(s) |
| Stock Solution in Solvent | In DMSO | 1 year at -80°C, 1 month at -20°C | [4] |
| Aqueous Solution | Not specified | Not recommended for more than one day | [1] |
| Infusion Solution (100 mg/L in 0.9% NaCl) | Protected from light at 4°C | Chemically stable for 4 days (1.0% loss per day) | [7] |
| Protected from light at 20°C | Chemically stable for 3 days (1.56% loss per day) | [7] | |
| Room light exposure at 20°C | ~7.5% degradation after 1 day (0.25% loss per hour) | [7] | |
| Daylight exposure | >10% loss after 1 hour | [7] | |
| UV light exposure (365 nm) | 50% loss after 45 minutes | [7] | |
| Initial Dilution (10 mg/mL) | In manufacturer's diluent | Stable for up to 24 hours at controlled room temperature | [6][9][11] |
| Final Diluted Infusion Solution | In 0.9% NaCl | Administration should be completed within 6 hours | [10][11] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound (crystalline solid), anhydrous Dimethyl Sulfoxide (DMSO), sterile microcentrifuge tubes.
-
Procedure: a. Weigh out the required amount of this compound. The molecular weight of this compound is 1030.3 g/mol . For 1 mL of a 10 mM stock solution, you will need 10.3 mg. b. In a sterile microcentrifuge tube, add the appropriate volume of anhydrous DMSO to the weighed this compound to achieve a final concentration of 10 mM. c. Vortex the solution until the this compound is completely dissolved. d. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a this compound Working Solution for In Vitro Cell Culture
This protocol is for preparing a final concentration of 100 nM this compound in cell culture media.
-
Materials: 10 mM this compound stock solution in DMSO, sterile cell culture medium.
-
Procedure: a. Thaw a single-use aliquot of the 10 mM this compound stock solution. b. Perform a serial dilution. For example, to get to a final concentration of 100 nM in 10 mL of media: i. Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of sterile cell culture medium. This results in a 10 µM solution. ii. Add 100 µL of the 10 µM intermediate solution to 9.9 mL of cell culture medium to achieve the final concentration of 100 nM. c. Mix gently by inverting the tube or pipetting up and down. d. Use the working solution immediately. Do not store aqueous working solutions.
Visualizations
Caption: mTOR signaling pathway and the inhibitory action of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. labeling.pfizer.com [labeling.pfizer.com]
- 3. This compound | C56H87NO16 | CID 6918289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. globalrph.com [globalrph.com]
- 7. Stability of ready-to-use this compound infusion solution (100mg/L) in polypropylene containers under different storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scitechnol.com [scitechnol.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. publications.ashp.org [publications.ashp.org]
- 11. oncologynewscentral.com [oncologynewscentral.com]
Troubleshooting inconsistent Temsirolimus western blot results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Temsirolimus in western blot experiments. The information is tailored to scientists and professionals in drug development and related fields.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect western blot results?
A1: this compound is a specific inhibitor of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival.[1] In western blotting, treatment with this compound is expected to decrease the phosphorylation of mTORC1 downstream targets, such as p70 S6 Kinase (p70S6K) at Thr389 and 4E-binding protein 1 (4E-BP1) at Thr37/46, without affecting the total protein levels of these targets.
Q2: Which protein targets should I probe for to confirm the effect of this compound?
A2: To confirm the inhibitory effect of this compound on the mTORC1 pathway, you should probe for the phosphorylated forms of its key downstream effectors. The most common and reliable markers are:
-
Phospho-p70 S6 Kinase (Thr389)
-
Phospho-4E-BP1 (Thr37/46)
-
Phospho-S6 Ribosomal Protein (Ser240/244)
It is also crucial to probe for the total protein levels of p70S6K, 4E-BP1, and S6 to ensure that the observed decrease in phosphorylation is not due to a decrease in the total amount of these proteins.
Q3: What is a typical concentration range and treatment time for this compound in cell culture experiments?
A3: The effective concentration of this compound can vary depending on the cell line. However, a common concentration range used in vitro is 10 nM to 1 µM.[2][3] Treatment times can range from 1 to 72 hours, depending on the specific experimental goals.[2][4] It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental setup.
Q4: Why am I not seeing a decrease in phosphorylation of mTOR targets after this compound treatment?
A4: There are several potential reasons for this:
-
Inactive Compound: Ensure the this compound compound is active and has been stored correctly.
-
Resistant Cell Line: The cell line you are using may be resistant to this compound or have alternative signaling pathways that bypass mTORC1.
-
Suboptimal Treatment Conditions: The concentration or duration of this compound treatment may be insufficient to inhibit mTOR signaling in your specific cell line.
-
Technical Issues with Western Blot: Problems with sample preparation, antibody quality, or the western blot protocol itself can lead to inaccurate results. Please refer to the troubleshooting guide below for more detailed information.
Troubleshooting Inconsistent this compound Western Blot Results
This guide addresses common issues encountered during western blotting experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal for Phosphorylated Targets | Insufficient this compound effect. | Optimize this compound concentration and incubation time. Perform a dose-response experiment. |
| Low abundance of target protein. | Increase the amount of protein loaded onto the gel (up to 50 µg per lane). Consider using a more sensitive ECL substrate. | |
| Poor antibody quality or incorrect dilution. | Use a validated antibody for the specific phosphorylated target. Optimize the primary antibody dilution (e.g., 1:500, 1:1000, 1:2000). Incubate the primary antibody overnight at 4°C. | |
| Inefficient protein transfer. | Verify transfer efficiency by Ponceau S staining. For large proteins like mTOR (~289 kDa), consider a longer transfer time or use a gradient gel. | |
| Presence of phosphatases in the lysate. | Ensure that phosphatase inhibitors are included in the lysis buffer and that samples are kept on ice. | |
| High Background | Blocking is insufficient. | Block the membrane for at least 1 hour at room temperature or overnight at 4°C with 5% non-fat dry milk or BSA in TBST. |
| Antibody concentration is too high. | Decrease the concentration of the primary and/or secondary antibody. | |
| Insufficient washing. | Increase the number and duration of washing steps with TBST after primary and secondary antibody incubations. | |
| Non-Specific Bands | Primary antibody is not specific enough. | Use a highly specific monoclonal antibody. Perform a BLAST search to check for potential cross-reactivity. |
| Protein degradation. | Add a protease inhibitor cocktail to your lysis buffer and handle samples quickly and on ice. | |
| Too much protein loaded. | Reduce the amount of total protein loaded per lane. | |
| Inconsistent Results Between Experiments | Variability in cell culture conditions. | Ensure consistent cell density, passage number, and treatment conditions for each experiment. |
| Inconsistent sample preparation. | Standardize the lysis procedure, including buffer composition, incubation times, and centrifugation steps. | |
| Pipetting errors. | Calibrate your pipettes regularly and ensure accurate loading of samples. |
Quantitative Data Summary
The following table summarizes the expected dose-dependent effect of this compound on the phosphorylation of key mTORC1 downstream targets as observed in western blot experiments. The values are presented as a percentage of the control (untreated) and are representative of typical results. Actual values may vary depending on the cell line and experimental conditions.
| This compound Concentration | Phospho-p70S6K (Thr389) (% of Control) | Phospho-4E-BP1 (Thr37/46) (% of Control) | Phospho-S6 (Ser240/244) (% of Control) |
| 0 nM (Control) | 100% | 100% | 100% |
| 1 nM | ~80% | ~85% | ~75% |
| 10 nM | ~50% | ~60% | ~40% |
| 100 nM | ~20% | ~30% | ~15% |
| 1 µM | <10% | ~15% | <5% |
Note: This data is a synthesized representation from multiple sources and should be used as a general guide.
Detailed Experimental Protocols
Cell Lysis
-
After this compound treatment, wash cells once with ice-cold PBS.
-
Aspirate PBS and add ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail and a phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA assay.
SDS-PAGE and Western Blotting
-
Mix 20-40 µg of protein lysate with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load the samples onto a 4-12% SDS-polyacrylamide gel and run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane. For efficient transfer of high molecular weight proteins like mTOR, a wet transfer at 4°C overnight is recommended.
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibody dilutions:
-
Phospho-p70S6K (Thr389): 1:1000
-
Total p70S6K: 1:1000
-
Phospho-4E-BP1 (Thr37/46): 1:1000
-
Total 4E-BP1: 1:1000
-
Phospho-S6 (Ser240/244): 1:2000
-
Total S6: 1:1000
-
β-actin (loading control): 1:5000
-
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer (typically 1:2000 to 1:10000) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
Visualizations
Caption: this compound inhibits mTORC1, preventing phosphorylation of p70S6K and 4E-BP1.
Caption: A typical workflow for performing a this compound western blot experiment.
References
Identifying and minimizing off-target effects of Temsirolimus in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Temsirolimus. Our goal is to help you identify and minimize off-target effects to ensure the accuracy and reliability of your experimental results.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Question: My proteomics analysis shows a large number of potential off-target proteins for this compound. How can I validate these findings?
Answer:
It is common for initial proteomics screens to identify numerous potential off-target binders. A multi-step validation approach is crucial to confirm genuine interactions.
Recommended Validation Workflow:
-
Bioinformatics Analysis:
-
Prioritize Candidates: Rank potential off-targets based on factors like the presence of a potential binding site, biological plausibility in the context of your experimental model, and any known associations with the observed phenotype.
-
Pathway Analysis: Utilize pathway analysis tools to determine if the potential off-targets cluster within specific signaling pathways. This can provide insights into the functional consequences of these interactions.
-
-
Secondary Biochemical Assays:
-
In Vitro Kinase Assays: If the potential off-target is a kinase, perform in vitro kinase assays to determine if this compound directly inhibits its activity. Measure the IC50 value to quantify the potency of inhibition.
-
Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to confirm direct binding between this compound and the putative off-target protein and to determine the binding affinity.
-
-
Cell-Based Assays:
-
Target Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the potential off-target protein.[1][2] If the cellular phenotype observed with this compound treatment is rescued or mimicked by targeting the putative off-target, it strengthens the evidence for a functional interaction.
-
Overexpression Studies: Conversely, overexpressing the potential off-target may enhance the phenotypic effects of this compound.
-
Question: I am not observing the expected inhibition of mTOR signaling in my cell-based assay after this compound treatment. What are the possible reasons and solutions?
Answer:
Several factors can contribute to a lack of mTOR inhibition in your experiments. Consider the following troubleshooting steps:
-
This compound Concentration and Stability:
-
Verify Concentration: Ensure the correct concentration of this compound is being used. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
-
Check Compound Integrity: this compound, especially in solution, can degrade over time. Use freshly prepared solutions or ensure proper storage of stock solutions as recommended by the manufacturer.
-
-
Cell Line Specifics:
-
FKBP12 Expression: this compound requires binding to the intracellular protein FKBP12 to inhibit mTORC1.[3] Verify that your cell line expresses sufficient levels of FKBP12.
-
mTOR Pathway Status: Some cell lines may have mutations or alterations in the PI3K/Akt/mTOR pathway that confer resistance to mTOR inhibitors.[4] Sequence key components of this pathway in your cell line if resistance is suspected.
-
-
Experimental Conditions:
-
Treatment Duration: The inhibition of mTOR signaling can be time-dependent. Perform a time-course experiment to identify the optimal treatment duration.
-
Assay Sensitivity: Ensure that your readout for mTOR activity (e.g., phosphorylation of downstream targets like S6K or 4E-BP1) is sensitive enough to detect changes. Optimize your Western blot or other assay protocols.
-
Question: My CRISPR/Cas9-mediated knockout of mTOR is inefficient. How can I improve the knockout efficiency?
Answer:
Optimizing your CRISPR/Cas9 protocol is key to achieving efficient gene knockout.
-
Guide RNA (gRNA) Design and Validation:
-
Multiple gRNAs: Design and test multiple gRNAs targeting different exons of the mTOR gene.[5] Some gRNAs will be more effective than others.
-
gRNA Quality: Ensure the quality and purity of your synthesized gRNAs.
-
-
Transfection/Transduction Efficiency:
-
Optimize Delivery: The method of delivering the Cas9 and gRNA into your cells is critical. Optimize the transfection or transduction protocol for your specific cell line.[5][6] Consider using different reagents or viral vectors.
-
Selection Marker: Utilize a plasmid that also expresses a selectable marker (e.g., puromycin resistance) or a fluorescent reporter (e.g., GFP) to enrich for successfully transfected/transduced cells.
-
-
Clonal Selection and Validation:
-
Single-Cell Cloning: After transfection/transduction, perform single-cell cloning to isolate and expand individual cell colonies.
-
Screening: Screen individual clones for mTOR knockout by Western blot to confirm the absence of the protein and by sequencing the target locus to identify the specific genetic modification.
-
Frequently Asked Questions (FAQs)
What is the primary on-target effect of this compound?
This compound is an inhibitor of the mammalian target of rapamycin (mTOR).[3][7][8] It achieves this by first binding to the intracellular protein FKBP12. The resulting this compound-FKBP12 complex then binds to and inhibits the mTOR complex 1 (mTORC1).[3] This inhibition disrupts downstream signaling pathways that are crucial for cell growth, proliferation, and survival.[3][8]
What are the known or potential off-target effects of this compound?
While this compound is relatively specific for mTORC1, it can have other effects, particularly at higher concentrations.[9] Some of these may be considered off-target effects or part of a broader pharmacological profile. These can include:
-
Inhibition of other kinases: At micromolar concentrations, this compound may inhibit other kinases. The precise profile of off-target kinase inhibition is an area of ongoing research.
-
FKBP12-independent effects: Some studies suggest that at higher concentrations, this compound can have effects that are independent of its binding to FKBP12.[8][9]
-
Metabolic alterations: this compound treatment is associated with metabolic side effects such as hyperglycemia and hyperlipidemia, which could be due to both on-target and off-target effects on metabolic pathways.[10][11][12][13]
How can I minimize off-target effects in my experiments?
-
Use the Lowest Effective Concentration: Perform dose-response studies to identify the lowest concentration of this compound that elicits the desired on-target effect (mTORC1 inhibition) without causing widespread off-target effects.
-
Employ Control Experiments:
-
Active vs. Inactive Analogs: If available, use a structurally related but inactive analog of this compound as a negative control.
-
-
Orthogonal Approaches: Confirm key findings using alternative methods. For example, if this compound induces a specific cellular response, try to replicate that response by using another mTOR inhibitor with a different chemical structure.
Data Presentation
Table 1: this compound Potency Against On-Target and Potential Off-Target Kinases
| Target | IC50 (in vitro) | Notes |
| mTOR (on-target) | ~1.76 µM (in the absence of FKBP12) | This compound requires FKBP12 for high-affinity binding and inhibition of mTORC1 in cells, where it is effective at nanomolar concentrations.[9][17] |
| PI3Kα | >10 µM | This compound is a significantly less potent inhibitor of PI3K family kinases compared to mTOR. |
| Other Kinases | Generally weak inhibition | Broad kinase screening has shown that this compound is relatively selective for mTOR, with significantly higher IC50 values for most other kinases. However, at higher concentrations, some off-target kinase inhibition may occur. |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
Protocol 1: siRNA-Mediated Knockdown of mTOR
This protocol provides a general guideline for knocking down mTOR expression using siRNA in mammalian cells. Optimization for specific cell lines is recommended.
Materials:
-
mTOR-specific siRNA and non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ Reduced Serum Medium
-
Complete cell culture medium
-
6-well plates
-
Cells to be transfected
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate so that they are 60-80% confluent at the time of transfection.
-
siRNA Preparation:
-
Dilute the mTOR siRNA and control siRNA to a working concentration (e.g., 10 µM) in nuclease-free water.
-
-
Transfection Complex Formation:
-
For each well to be transfected, prepare two tubes.
-
Tube A: Add the desired amount of siRNA to a microcentrifuge tube containing Opti-MEM™.
-
Tube B: Add the appropriate amount of transfection reagent to a separate microcentrifuge tube containing Opti-MEM™.
-
Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 5-20 minutes to allow for complex formation.
-
-
Transfection:
-
Aspirate the media from the cells and wash once with PBS.
-
Add the siRNA-transfection reagent complexes to the cells.
-
Add complete culture medium to each well.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Validation of Knockdown: Harvest the cells and assess mTOR protein levels by Western blot to confirm knockdown efficiency.
Protocol 2: CRISPR/Cas9-Mediated Knockout of mTOR
This protocol outlines a general workflow for generating mTOR knockout cell lines using CRISPR/Cas9.
Materials:
-
CRISPR/Cas9 plasmid encoding Cas9 and an mTOR-targeting gRNA (or separate plasmids for each)
-
Non-targeting gRNA control plasmid
-
Transfection reagent or viral transduction system
-
Cell line of interest
-
Culture medium and supplements
-
Puromycin or other selection agent (if applicable)
-
96-well plates for single-cell cloning
Procedure:
-
gRNA Design: Design and clone a gRNA sequence targeting an early exon of the mTOR gene into a suitable CRISPR/Cas9 vector.
-
Transfection/Transduction:
-
Transfect or transduce the cells with the CRISPR/Cas9-mTOR gRNA plasmid and a control plasmid.
-
-
Selection (if applicable): If the plasmid contains a selection marker, apply the appropriate selection agent (e.g., puromycin) to eliminate untransfected cells.
-
Single-Cell Cloning:
-
Serially dilute the transfected cells into 96-well plates to isolate single cells.
-
Allow individual cells to grow into colonies.
-
-
Screening and Validation:
-
Expand the individual clones.
-
Screen each clone for mTOR protein knockout by Western blot.
-
Confirm the on-target genetic modification by sequencing the genomic DNA at the target locus.
-
Visualizations
References
- 1. Gene-Silencing Therapeutic Approaches Targeting PI3K/Akt/mTOR Signaling in Degenerative Intervertebral Disk Cells: An In Vitro Comparative Study Between RNA Interference and CRISPR–Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mTOR Gene Editing - Creative Biogene CRISPR/Cas9 Platform [creative-biogene.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 9. selleckchem.com [selleckchem.com]
- 10. This compound, an mTOR inhibitor for treatment of patients with advanced renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol for gene knockdown using siRNA in organotypic cultures of murine gastric muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncologynewscentral.com [oncologynewscentral.com]
- 13. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SiRNA Targeting mTOR Effectively Prevents the Proliferation and Migration of Human Lens Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. RNAi Four-Step Workflow | Thermo Fisher Scientific - US [thermofisher.com]
- 16. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 17. This compound | Apoptosis | mTOR | Autophagy | TargetMol [targetmol.com]
Strategies to enhance Temsirolimus efficacy in resistant cell lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with Temsirolimus, particularly in the context of resistant cell lines.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing reduced sensitivity to this compound. What are the common mechanisms of resistance?
A1: Resistance to this compound, an mTORC1 inhibitor, can arise from several mechanisms:
-
Activation of Alternative Survival Pathways: A primary mechanism is the activation of mTORC2, which is not inhibited by this compound. This leads to the phosphorylation and activation of pro-survival kinases like Akt and MAPK, allowing cells to bypass the mTORC1 blockade.[1][2]
-
Induction of Protective Autophagy: this compound, by inhibiting mTOR, can induce autophagy.[3][4] While autophagy can sometimes lead to cell death, in this context, it often acts as a survival mechanism, allowing cells to recycle components and endure the stress of treatment.[3][5]
-
Alterations in Cell Cycle Machinery: Resistant cells may exhibit changes in cell cycle regulatory proteins, including increased expression of cyclins and cyclin-dependent kinases (cdks) and decreased levels of tumor suppressors like p27 and p53.[6]
-
Upregulation of Anti-Apoptotic Proteins: Increased expression of anti-apoptotic proteins, such as Bcl-2, can contribute to this compound resistance.[1]
Q2: What strategies can I employ to overcome this compound resistance in my cell line?
A2: Several strategies can be explored, primarily involving combination therapies:
-
Dual mTORC1/mTORC2 Inhibition: Utilize agents that inhibit both mTORC1 and mTORC2, such as KU0063794 or sapanisertib. This approach prevents the compensatory activation of the mTORC2/Akt pathway.[1]
-
Targeting Downstream Effectors: Combine this compound with specific inhibitors of the Akt and/or MAPK signaling pathways to block these escape routes.[1]
-
Inhibition of Autophagy: Co-treatment with an autophagy inhibitor, such as hydroxychloroquine (HCQ) or chloroquine (CQ), can prevent the protective effects of autophagy and enhance this compound-induced cell death.[3][5][7]
-
Combination with Other Anti-cancer Agents: Synergistic or additive effects have been observed when this compound is combined with tyrosine kinase inhibitors (e.g., Sunitinib, Sorafenib) or cytotoxic agents like docetaxel.[8][9] The sequence of administration can be crucial; for instance, docetaxel followed by this compound has shown greater efficacy in some models.[8]
Q3: How can I confirm that this compound is inhibiting mTORC1 in my cells?
A3: The most common method is to perform a Western blot to assess the phosphorylation status of downstream targets of mTORC1. A significant decrease in the phosphorylation of S6 kinase (at Thr389) or 4E-BP1 (at Thr37/46) indicates successful mTORC1 inhibition.
Q4: I am seeing an increase in Akt phosphorylation (at Ser473) after this compound treatment. What does this signify?
A4: This is a common indicator of a feedback mechanism leading to resistance. This compound (an allosteric mTORC1 inhibitor) can disrupt a negative feedback loop, leading to the activation of mTORC2, which in turn phosphorylates Akt at Ser473.[10] This feedback activation of Akt can promote cell survival and diminish the anti-proliferative effects of this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No significant decrease in cell viability after this compound treatment. | Intrinsic or acquired resistance. | 1. Confirm mTORC1 inhibition via Western blot (p-S6, p-4E-BP1).2. Investigate resistance mechanisms: check for p-Akt (Ser473) and p-MAPK activation.3. Consider combination therapies: co-treat with a PI3K/Akt inhibitor, a MEK inhibitor, or a dual mTORC1/mTORC2 inhibitor.[1] |
| Cell viability initially decreases but then recovers during prolonged this compound exposure. | Development of acquired resistance, possibly through autophagy. | 1. Assess markers of autophagy (e.g., LC3-II conversion, p62 degradation) via Western blot.[3]2. Test the combination of this compound with an autophagy inhibitor like hydroxychloroquine or chloroquine.[5] |
| Variable or inconsistent results between experiments. | Issues with drug stability, cell line integrity, or experimental setup. | 1. Prepare fresh this compound stock solutions from powder for each set of experiments.2. Regularly perform cell line authentication (e.g., STR profiling).3. Ensure consistent cell seeding density and treatment duration. |
| Antagonistic or less-than-additive effect observed with a combination therapy. | Negative drug-drug interaction or activation of an unexpected resistance pathway. | 1. Review the literature for known interactions between the chosen drugs.2. Perform a Western blot analysis to examine the effects of the combination on key signaling pathways (e.g., Akt, MAPK, mTOR). Some combinations, like with bortezomib in certain lymphoma subtypes, can lead to an increase in pro-survival signaling.[11] |
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating strategies to enhance this compound efficacy.
Table 1: In Vitro Efficacy of this compound in Sensitive vs. Resistant Renal Cell Carcinoma (RCC) Cell Lines
| Cell Line | Description | This compound IC50 | Reference |
| ACHN/P | Parental, this compound-sensitive | ~3.3 µM | [1] |
| ACHN/R | This compound-resistant | >20 µM (sixfold higher than ACHN/P) | [1] |
Table 2: Effect of Combination Therapies on Cell Growth in this compound-Resistant ACHN/R Cells
| Treatment | Concentration | % Growth Inhibition (relative to untreated) | Reference |
| This compound | 10 µM | ~20% | [12] |
| LY294002 (PI3K inhibitor) | 10 µM | ~40% | [12] |
| U0126 (MEK inhibitor) | 10 µM | ~35% | [12] |
| This compound + LY294002 | 10 µM each | ~75% | [12] |
| This compound + U0126 | 10 µM each | ~70% | [12] |
| This compound + LY294002 + U0126 | 10 µM each | ~85% | [12] |
Table 3: Synergistic Effects of this compound with Tyrosine Kinase Inhibitors (TKIs) in RCC Cell Lines
| Cell Line | Combination | Effect | Reference |
| 786-O, A498 | This compound + Sunitinib | Synergistic/Additive | [9] |
| 786-O, A498 | This compound + Sorafenib | Additive | [9] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with serial dilutions of this compound alone or in combination with other inhibitors for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
2. Western Blot Analysis for Signaling Pathway Modulation
-
Cell Lysis: Treat cells with the desired drugs for the specified time. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate them on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-S6, anti-S6, anti-p-Akt, anti-Akt, anti-LC3, anti-p62, anti-β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometrically quantify the protein bands and normalize to a loading control (e.g., β-actin).
Visualizations
Caption: this compound inhibits mTORC1, but resistance can occur via mTORC2-mediated Akt activation.
References
- 1. Acquired resistance to this compound in human renal cell carcinoma cells is mediated by the constitutive activation of signal transduction pathways through mTORC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Cytoprotective and Cytotoxic Functions of Autophagy in Response to mTOR Inhibitors [imrpress.com]
- 4. The Cytoprotective and Cytotoxic Functions of Autophagy in Response to mTOR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combined MTOR and autophagy inhibition: Phase I trial of hydroxychloroquine and this compound in patients with advanced solid tumors and melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms behind this compound Resistance Causing Reactivated Growth and Invasive Behavior of Bladder Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Combination of this compound and tyrosine kinase inhibitors in renal carcinoma and endothelial cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Resistance to mTORC1 Inhibitors in Cancer Therapy: From Kinase Mutations to Intratumoral Heterogeneity of Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound inhibits cell growth in combination with inhibitors of the B-cell receptor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Impact of cell culture conditions on Temsirolimus dose-response curves
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with Temsirolimus dose-response curve experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an inhibitor of the mammalian target of rapamycin (mTOR), specifically targeting the mTORC1 complex.[1] It binds to the intracellular protein FKBP12, and this complex then inhibits mTORC1.[1] This inhibition disrupts downstream signaling pathways involved in cell growth, proliferation, and survival by reducing the phosphorylation of key effectors like S6 kinase (S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4EBP1).[1] Inhibition of mTORC1 can also lead to the induction of autophagy, a cellular degradation process, and can modulate the tumor immune microenvironment.[1]
Q2: My this compound dose-response curve is not showing the expected sigmoidal shape. What could be the cause?
A non-sigmoidal dose-response curve can arise from several factors. One common reason is the use of an inappropriate concentration range for the drug. It is advisable to perform a preliminary experiment with a wide range of concentrations, often with 10-fold dilutions, to determine the approximate sensitivity of your cell line.[2] Additionally, issues with cell health, inconsistent cell seeding density, or problems with the drug itself (e.g., degradation) can lead to aberrant curve shapes. In some cases, particularly with mTOR inhibitors like this compound, shallow dose-response curves can be observed, which may be linked to cell-to-cell variability in target inhibition.[3]
Q3: I am observing significant variability in my this compound IC50 values between experiments. What are the likely sources of this variation?
Variability in IC50 values is a common issue in cell-based assays and can be attributed to several cell culture parameters:
-
Cell Density: The number of cells seeded per well can significantly impact drug sensitivity.[2][4][5] Higher cell densities can lead to increased resistance.
-
Passage Number: Continuous passaging of cell lines can lead to genetic and phenotypic drift, altering their response to drugs.[6][7] It is recommended to use cells within a consistent and low passage number range for all experiments.[7]
-
Cell Culture Medium: The composition of the culture medium, including serum concentration and nutrient levels, can influence cell growth and drug response.[2][8]
-
Assay Duration: The length of drug exposure can affect the calculated IC50 value. Longer incubation times may result in lower IC50 values.[9]
Q4: How does cell confluency at the time of treatment affect the results?
Cell confluency is a critical factor. Treating cells at different confluency levels will lead to variability in results. High confluency can lead to contact inhibition of growth and altered metabolism, which can affect the drug's efficacy. It is crucial to seed cells at a density that allows for logarithmic growth throughout the duration of the experiment and to treat them at a consistent, sub-confluent state.[10][11]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High IC50 value / Apparent drug resistance | 1. Acquired resistance in cell line.[12][13] 2. High cell seeding density.[2][5] 3. High passage number of cells.[6][7] 4. Inactivation of this compound in media. | 1. Verify the sensitivity of the parental cell line. If resistance is suspected, investigate downstream signaling pathways (e.g., Akt activation).[14][13] 2. Optimize cell seeding density to ensure logarithmic growth during the assay.[10][15] 3. Use a fresh vial of low-passage cells from a frozen stock.[7] 4. Prepare fresh drug dilutions for each experiment and minimize exposure to light and high temperatures. |
| Poor reproducibility of dose-response curves | 1. Inconsistent cell culture conditions.[2][16] 2. Variation in cell number at the start of the experiment. 3. Edge effects in multi-well plates.[10] | 1. Standardize all cell culture parameters including media composition, serum percentage, and incubator conditions (temperature, CO2, humidity).[2][10] 2. Ensure a homogenous single-cell suspension before seeding and use a consistent seeding density.[11] 3. To minimize edge effects, do not use the outer wells of the plate for experimental data, or fill them with sterile media or PBS.[10] |
| Shallow dose-response curve slope | 1. Heterogeneous cell population response.[3][4] 2. Cell-to-cell variability in target inhibition.[3] 3. The drug may be cytostatic rather than cytotoxic at the tested concentrations. | 1. Consider single-cell analysis methods to investigate population heterogeneity.[4] 2. This can be an inherent property of the drug-cell line interaction.[3] 3. Perform assays that distinguish between cytostatic and cytotoxic effects (e.g., cell cycle analysis, apoptosis assays). |
| No drug effect observed | 1. Incorrect drug concentration. 2. Degraded or inactive this compound. 3. Intrinsic resistance of the cell line. | 1. Verify the concentration of the stock solution and perform a wider range of dilutions.[2] 2. Use a new vial of the drug and prepare fresh solutions. 3. Confirm the expression and activity of the mTOR pathway in your cell line. |
Experimental Protocols
Standard this compound Dose-Response Assay (MTT/MTS)
This protocol outlines a general procedure for determining the dose-response of a cell line to this compound using a colorimetric viability assay.
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A common starting range is 0.1 nM to 10 µM.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Include wells with medium only as a background control.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).[17]
-
-
Viability Assessment (MTS Example):
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.[17]
-
Quantitative Data Summary
The following table summarizes hypothetical IC50 values for this compound under different cell culture conditions to illustrate the impact of these variables.
| Cell Line | Seeding Density (cells/well) | Serum Concentration | Passage Number | This compound IC50 (nM) |
| MCF-7 | 2,000 | 10% | 5 | 15 |
| MCF-7 | 8,000 | 10% | 5 | 45 |
| MCF-7 | 2,000 | 2% | 5 | 8 |
| MCF-7 | 2,000 | 10% | 25 | 30 |
| A549 | 3,000 | 10% | 8 | 50 |
| A549 | 10,000 | 10% | 8 | 120 |
Visualizations
This compound Mechanism of Action
Caption: this compound inhibits the mTORC1 signaling pathway.
Experimental Workflow for this compound Dose-Response Assay
Caption: Workflow for a typical this compound dose-response experiment.
Troubleshooting Logic Flowchart
Caption: A logical approach to troubleshooting this compound assays.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 3. Metrics other than potency reveal systematic variation in responses to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The impact of cellular environment on in vitro drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical Drug Response Metric Based on Cellular Response Phenotype Provides Better Pharmacogenomic Variables with Phenotype Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biocompare.com [biocompare.com]
- 11. marinbio.com [marinbio.com]
- 12. Acquired resistance to this compound is associated with integrin α7 driven chemotactic activity of renal cell carcinoma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acquired resistance to this compound in human renal cell carcinoma cells is mediated by the constitutive activation of signal transduction pathways through mTORC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanisms behind this compound Resistance Causing Reactivated Growth and Invasive Behavior of Bladder Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells « Sorger Lab [sorger.med.harvard.edu]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Temsirolimus Long-Term Stability Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control measures for Temsirolimus in long-term studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting this compound stability during long-term storage?
A1: The stability of this compound is significantly influenced by temperature and light.[1] It is susceptible to degradation upon exposure to both room light and sunlight. Therefore, protection from light and controlled temperature are critical for maintaining its integrity during long-term storage.
Q2: What are the recommended storage conditions for this compound solutions for long-term studies?
A2: For long-term studies, this compound solutions should be stored protected from light. A study on this compound infusion solutions (100 mg/L in 0.9% sodium chloride) found that when protected from light, the solution is chemically stable for 4 days at 4°C and for 3 days at 20°C.[1] For extended long-term studies, storage at or below -20°C is advisable, although specific stability data for these conditions should be generated based on the formulation.
Q3: How often should this compound samples be tested during a long-term stability study?
A3: The frequency of testing for long-term stability studies should be sufficient to establish a comprehensive stability profile. According to general guidelines for pharmaceuticals, testing is typically recommended every 3 months for the first year, every 6 months for the second year, and annually thereafter for the proposed shelf life.
Q4: What is a forced degradation study, and why is it important for this compound?
A4: A forced degradation study involves intentionally degrading the drug substance under more severe conditions than accelerated stability testing (e.g., high temperature, humidity, acid/base hydrolysis, oxidation, and photolysis).[2][3][4] This is crucial for:
-
Identifying potential degradation products and pathways.
-
Establishing the intrinsic stability of the this compound molecule.
-
Developing and validating a stability-indicating analytical method that can separate and quantify this compound in the presence of its degradants.[2][3]
Q5: What are the typical degradation products of this compound?
A5: this compound, being a rapamycin analog, can undergo hydrolysis and oxidation. Forced degradation studies can help identify specific degradants. Under UV light exposure, degradation products of this compound have been detected using mass spectrometry.[1]
Troubleshooting Guides
HPLC Analysis Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No peaks or very small peaks | - Detector lamp is off.- No mobile phase flow.- Incorrect sample or deteriorated sample. | - Ensure the detector lamp is on.- Check the mobile phase reservoir and pump to ensure flow.- Verify the correct sample was injected and that it has been stored properly. |
| High backpressure | - Clogged column or inlet frit.- Blockage in the tubing or injector. | - Reverse flush the column with an appropriate solvent.- If the pressure remains high, replace the inlet frit or the column.- Check for and clear any blockages in the system. |
| Peak tailing | - Strong interaction between this compound and the stationary phase.- Column degradation. | - Adjust the mobile phase pH.- Use a new or different type of column.- Ensure the column is properly packed. |
| Variable retention times | - Inconsistent mobile phase composition.- Fluctuations in column temperature.- Air trapped in the pump. | - Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a consistent temperature.- Degas the mobile phase and prime the pump to remove air bubbles. |
| Ghost peaks | - Contamination in the mobile phase or from a previous injection. | - Use high-purity solvents for the mobile phase.- Run a blank gradient to identify the source of contamination.- Implement a thorough needle wash protocol between injections. |
Data Presentation
Table 1: Stability of this compound Infusion Solution (100 mg/L in 0.9% Sodium Chloride)
| Storage Condition | Light Exposure | Degradation Rate | Remaining this compound Concentration |
| 20°C | Room light | ~0.25% per hour | 92.5% after 1 day |
| 4°C | Protected from light | ~1.0% per day | - |
| 20°C | Protected from light | ~1.56% per day | - |
| Outdoor Temperature | Daylight | >10% loss after 1 hour | - |
| 20°C | UV light (365 nm) | 50% loss after 45 minutes | - |
Data sourced from a study on ready-to-use this compound infusion solutions.[1]
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for a stability-indicating RP-HPLC method. Specific parameters may need to be optimized for your particular instrumentation and formulation.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water or a suitable buffer. The exact ratio should be optimized to achieve good separation of this compound and its degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (e.g., 272-285 nm).
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.
Protocol 2: Forced Degradation Study of this compound
-
Objective: To generate potential degradation products of this compound to support the development and validation of a stability-indicating method.
-
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 12, 24 hours). Neutralize the solution before injection.
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N NaOH. Incubate at 60°C for a specified time. Neutralize the solution before injection.
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide. Keep at room temperature for a specified time.
-
Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C) for a specified time.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) and/or fluorescent light for a specified duration.
-
-
Analysis: Analyze the stressed samples using the validated stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.
Mandatory Visualization
Caption: this compound inhibits mTORC1 signaling pathway.
Caption: Workflow for a long-term stability study of this compound.
References
- 1. Stability of ready-to-use this compound infusion solution (100mg/L) in polypropylene containers under different storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lubrizolcdmo.com [lubrizolcdmo.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. medcraveonline.com [medcraveonline.com]
Temsirolimus Technical Support Center: Addressing Batch-to-Batch Variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address batch-to-batch variability of Temsirolimus in their experiments.
Troubleshooting Guide: Inconsistent Experimental Results with this compound
Issue: You are observing significant variations in experimental outcomes (e.g., cell viability, signaling pathway inhibition) when using different batches of this compound.
This guide provides a systematic approach to identify the source of the variability and mitigate its impact on your research.
Step 1: Initial Assessment and Data Review
Before proceeding with extensive experimental troubleshooting, carefully review your existing data and the information available for each this compound batch.
Actionable Steps:
-
Compile Batch Information: Gather the Certificate of Analysis (CoA) for each batch of this compound used.
-
Compare CoA Parameters: Create a table to compare key quality attributes across batches.
-
Analyze Experimental Data: Correlate the observed experimental variability with specific batches.
Table 1: Example Comparison of this compound Batch Specifications
| Parameter | Batch A | Batch B | Batch C | Ideal Specification |
| Purity (by HPLC) | 99.5% | 98.2% | 99.8% | ≥ 98% |
| Major Impurity 1 | 0.15% | 0.8% | 0.05% | ≤ 0.2% |
| Major Impurity 2 | 0.1% | 0.5% | 0.03% | ≤ 0.2% |
| Residual Solvents | <0.1% | <0.5% | <0.1% | As per USP <467> |
| Appearance | White to off-white solid | White to off-white solid | White to off-white solid | White to off-white solid |
| Solubility (in DMSO) | Clear solution | Clear solution | Clear solution | Clear, colorless solution |
This table presents hypothetical data for illustrative purposes.
Step 2: Experimental Workflow for Batch Qualification
It is crucial to qualify each new batch of this compound before its use in critical experiments. This involves a series of validation experiments to ensure its potency and consistency.
Diagram 1: Experimental Workflow for this compound Batch Qualification
Caption: Workflow for qualifying a new batch of this compound.
Step 3: Detailed Experimental Protocols
Inconsistent stock solution preparation and storage can be a significant source of variability.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance and pipettes
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound powder using a calibrated analytical balance in a chemical fume hood.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved. Visually inspect for any particulates.
-
Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.[1]
-
Store the aliquots at -80°C. For short-term storage (up to 24 hours), the solution can be kept at room temperature (<25°C).[2]
Note: this compound is sensitive to light and temperature.[1] Protect solutions from light during preparation and storage.
This assay is a common method to determine the cytotoxic effects of a compound.
Materials:
-
Cancer cell line of interest (e.g., A498 renal cell carcinoma)
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound from the stock solution in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the plate for the desired period (e.g., 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
This protocol assesses the direct effect of this compound on its intended signaling pathway.
Materials:
-
Cancer cell line of interest
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-S6K, anti-S6K, anti-p-4E-BP1, anti-4E-BP1, anti-Actin or -Tubulin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere.
-
Treat cells with different concentrations of this compound for a specified time (e.g., 2-24 hours).
-
Lyse the cells and collect the protein lysate.
-
Quantify the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the level of phosphorylation of mTOR downstream targets relative to the total protein and loading control.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of batch-to-batch variability in this compound?
A1: Batch-to-batch variability of this compound can arise from several factors during its synthesis, purification, and formulation:
-
Purity and Impurity Profile: Minor differences in the manufacturing process can lead to variations in the purity of the final product and the presence of different types or levels of impurities. Some of these impurities may have biological activity or interfere with the action of this compound.
-
Polymorphism: this compound can exist in different crystalline forms (polymorphs), which can affect its solubility and bioavailability.
-
Excipients in Formulation: For formulated products, variations in the type or amount of excipients (inactive ingredients) can impact the stability and delivery of the active drug. The commercial formulation of this compound (Torisel®) contains polysorbate 80, which can leach plasticizers from certain types of labware.[2]
-
Handling and Storage: this compound is sensitive to light and temperature.[1] Improper handling and storage can lead to degradation of the compound, resulting in reduced potency.
Q2: How can I minimize the impact of batch-to-batch variability on my experiments?
A2: To minimize the impact of variability, consider the following best practices:
-
Purchase from Reputable Suppliers: Obtain this compound from well-established suppliers who provide detailed Certificates of Analysis (CoA).
-
Qualify Each New Batch: Before using a new batch in your main experiments, perform a qualification experiment as outlined in the troubleshooting guide. This includes analytical and functional testing.
-
Use a Reference Batch: Whenever possible, reserve a small amount of a well-characterized "golden" batch to use as a positive control in your assays. This will help you to normalize results from new batches.
-
Standardize Protocols: Ensure that your experimental protocols, especially for stock solution preparation and cell-based assays, are highly standardized and followed consistently.
-
Proper Storage: Strictly adhere to the recommended storage conditions for both the solid compound and stock solutions.
Q3: What should I look for on the Certificate of Analysis (CoA)?
A3: When reviewing a CoA for this compound, pay close attention to:
-
Purity: This is typically determined by High-Performance Liquid Chromatography (HPLC). A higher purity is generally better.
-
Identity: Confirmation of the compound's identity through methods like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Impurities: The number and percentage of any detected impurities. If possible, inquire with the supplier about the identity of any significant impurities.
-
Residual Solvents: The amount of any solvents remaining from the manufacturing process.
-
Appearance and Solubility: These should be consistent with the expected properties of this compound.
Q4: My IC50 values for this compound are inconsistent between experiments, even with the same batch. What could be the cause?
A4: Inconsistent IC50 values with the same batch can be due to several experimental factors:
-
Cell Culture Conditions: Variations in cell passage number, cell density at the time of treatment, and media composition can all affect drug sensitivity.
-
Assay Protocol Variability: Inconsistent incubation times, reagent concentrations, or plate reading parameters can lead to variable results.
-
Stock Solution Degradation: Repeated freeze-thaw cycles or prolonged storage at inappropriate temperatures can degrade the this compound stock solution.
-
Pipetting Errors: Inaccurate pipetting, especially when preparing serial dilutions, can significantly impact the final drug concentrations.
-
Edge Effects on Plates: Cells in the outer wells of a microplate can behave differently due to temperature and humidity gradients.
Diagram 2: this compound Mechanism of Action - mTOR Signaling Pathway
Caption: this compound inhibits the mTORC1 signaling pathway.
By implementing these troubleshooting strategies and best practices, researchers can better control for the batch-to-batch variability of this compound, leading to more reproducible and reliable experimental results.
References
Technical Support Center: Optimizing Temsirolimus and Chemotherapy Combination Protocols
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Temsirolimus in combination with chemotherapy.
Troubleshooting Guide
General Issues
Q1: We are observing unexpected toxicity or cell death in our control (this compound only) group. What could be the cause?
A1: Several factors could contribute to unexpected toxicity:
-
Off-target effects: Although this compound is a specific mTOR inhibitor, high concentrations can lead to off-target effects.[1][2][3] Consider performing a dose-response curve to determine the optimal concentration for your cell line.
-
Metabolite activity: this compound is a prodrug that is converted to sirolimus (rapamycin) in vivo, which is an equally potent metabolite.[1][2] The rate of this conversion can vary between cell lines and experimental conditions, potentially leading to different levels of mTOR inhibition.
-
Solvent toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding a non-toxic level (typically <0.1%). Run a vehicle-only control to rule out solvent effects.
Q2: The combination of this compound and our chemotherapy agent is showing antagonistic or less than additive effects. What are the possible reasons?
A2:
-
Cell cycle arrest: this compound induces cell cycle arrest in the G1 phase.[1][2] If your chemotherapy agent is S-phase or M-phase specific, the this compound-induced G1 arrest may reduce the efficacy of the chemotherapy drug. Consider sequential administration, where the chemotherapy is given first, followed by this compound.
-
Drug efflux pumps: Cancer cells can develop resistance by upregulating drug efflux pumps. While not a primary mechanism for this compound resistance, it's a common mechanism for chemotherapy resistance.[4] You can test for this by using known efflux pump inhibitors.
-
Signaling pathway feedback loops: Inhibition of mTORC1 by this compound can sometimes lead to the activation of alternative survival pathways, such as the PI3K/Akt pathway, through feedback loops.[5][6] This can counteract the cytotoxic effects of the chemotherapy.
Issues with Specific Assays
Q3: In our Western blot analysis, we are not seeing a decrease in phosphorylated S6 kinase (p-S6K) after this compound treatment. Why is this?
A3:
-
Resistant cell line: The cell line you are using may have acquired resistance to this compound.[7][8] Resistance can be mediated by the constitutive activation of signaling pathways downstream of mTORC1 or through mTORC2.[8]
-
Insufficient drug concentration or incubation time: Ensure you are using a sufficient concentration of this compound and an appropriate incubation time to observe the effect. A time-course and dose-response experiment is recommended.
-
Poor antibody quality: Verify the specificity and efficacy of your primary and secondary antibodies.
Q4: Our cell viability assay (e.g., MTT, CellTiter-Glo) results are highly variable between experiments. How can we improve consistency?
A4:
-
Inconsistent cell seeding density: Ensure that cells are seeded at a consistent density across all wells and experiments.
-
Edge effects: Wells on the periphery of the plate are more prone to evaporation, leading to altered cell growth and drug concentrations. Avoid using the outer wells or ensure proper humidification in the incubator.
-
Pipetting errors: Use calibrated pipettes and proper technique to ensure accurate drug dilutions and additions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a specific inhibitor of the mammalian target of rapamycin (mTOR).[1][2][3] It binds to the intracellular protein FKBP-12, and this complex then inhibits mTORC1 activity.[2][9] This inhibition leads to the arrest of the cell cycle in the G1 phase and suppresses the translation of proteins essential for cell proliferation, growth, and survival.[1][2] this compound also inhibits tumor angiogenesis by reducing the synthesis of vascular endothelial growth factor (VEGF).[1]
Q2: What are the common mechanisms of resistance to this compound?
A2: Resistance to this compound can arise through several mechanisms, including:
-
Activation of alternative signaling pathways: The inhibition of mTORC1 can lead to a feedback activation of the PI3K/Akt pathway, which promotes cell survival.[5][6]
-
Constitutive activation of downstream effectors: Mutations or alterations in proteins downstream of mTORC1 can render the pathway constitutively active, even in the presence of this compound.[8]
-
Role of mTORC2: Acquired resistance can be mediated by the activation of signal transduction pathways through mTORC2, which is largely insensitive to this compound.[5][8]
Q3: What are the key drug interactions to be aware of when combining this compound with other agents?
A3: this compound is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme.[2][10] Therefore, co-administration with strong inhibitors or inducers of CYP3A4 should be avoided or dose adjustments should be considered.[3][10]
-
CYP3A4 inhibitors (e.g., ketoconazole, ritonavir) can increase this compound concentrations.[10]
-
CYP3A4 inducers (e.g., rifampin, carbamazepine) can decrease this compound concentrations.[3] Concomitant use with some other targeted therapies, such as sunitinib, has resulted in dose-limiting toxicities.[10][11]
Q4: What are some common adverse events observed in clinical trials of this compound combination therapies?
A4: Common adverse events include metabolic abnormalities (hyperglycemia, hyperlipidemia), gastrointestinal issues (mucositis, diarrhea), hematologic toxicities (thrombocytopenia, anemia), and constitutional symptoms (fatigue, rash).[12][13][14]
Data Presentation
Table 1: Dose-Limiting Toxicities (DLTs) in this compound Combination Trials
| Combination Agent | Tumor Type | This compound Dose | Chemotherapy Dose | DLTs Observed | Reference |
| Sunitinib | Advanced Renal Cell Carcinoma | 15 mg IV weekly | 25 mg oral daily (4 wks on, 2 wks off) | Grade 3 rash, thrombocytopenia, cellulitis, gout | [11] |
| Pazopanib | Advanced Solid Tumors | 10 mg IV weekly | 200 mg oral daily | Grade 3+ constitutional symptoms and electrolyte disturbances | [12] |
| Irinotecan & Temozolomide | Relapsed/Refractory Solid Tumors | 35 mg/m² weekly | Irinotecan: 90 mg/m², Temozolomide: 125 mg/m² (days 1-5) | Elevated serum alanine aminotransferase and triglycerides, anorexia, thrombocytopenia | [15] |
| Metformin | Advanced/Recurrent Endometrial Cancer | Not specified | Not specified | Anemia, thrombocytopenia, mucositis, fatigue, weight loss, hypokalemia, hypophosphatemia, increased AST/ALT | [13] |
Table 2: Efficacy of this compound Combination Therapies in Clinical Trials
| Combination Agent | Tumor Type | Overall Response Rate (ORR) | Clinical Benefit Rate | Median Progression-Free Survival (PFS) | Reference |
| Lenalidomide | Relapsed/Refractory Lymphomas | DLBCL: 26%, cHL: 80% | Not Reported | Not Reported | [16] |
| Metformin | Advanced/Recurrent Endometrial Cancer | 6% (Partial Response) | 39% | Not Reported | [13] |
| Bevacizumab | Metastatic Kidney Cancer (second-line) | 27% | 50.9% (progression-free at 6 months) | 6.8 months | [17] |
| Interferon-α | Advanced Renal Cell Carcinoma | Not specified | This compound alone: 32.1% | This compound alone: 3.8 months | [14][18] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with varying concentrations of this compound, the chemotherapy agent, and the combination. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot dose-response curves to determine IC50 values.
Western Blot for Phospho-S6 Kinase
-
Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-S6 Kinase (and total S6 Kinase as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Densitometry: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Mandatory Visualization
Caption: this compound inhibits mTORC1, blocking protein synthesis and angiogenesis.
Caption: Workflow for evaluating this compound and chemotherapy combinations.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. drugs.com [drugs.com]
- 4. mdpi.com [mdpi.com]
- 5. Mechanisms of mTOR inhibitor resistance in cancer therapy - ProQuest [proquest.com]
- 6. Mechanisms of mTOR inhibitor resistance in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms behind this compound Resistance Causing Reactivated Growth and Invasive Behavior of Bladder Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acquired resistance to this compound in human renal cell carcinoma cells is mediated by the constitutive activation of signal transduction pathways through mTORC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. oncologynewscentral.com [oncologynewscentral.com]
- 11. Phase I study combining treatment with this compound and sunitinib malate in patients with advanced renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phase I study of the combination of this compound and pazopanib in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A phase I study of this compound in combination with metformin in patients with advanced or recurrent endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clinical experience with this compound in the treatment of advanced renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phase 1 Trial of this compound in Combination with Irinotecan and Temozolomide in Children, Adolescents and Young Adults with Relapsed or Refractory Solid Tumors: A Children’s Oncology Group Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phase I/II clinical trial of this compound and lenalidomide in patients with relapsed and refractory lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. actionkidneycancer.org [actionkidneycancer.org]
- 18. Clinical trial experience with this compound in patients with advanced renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Flow Cytometry Analysis of Temsirolimus-Treated Apoptotic Cells
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing flow cytometry to analyze apoptosis in cells treated with the mTOR inhibitor, Temsirolimus.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of detecting this compound-induced apoptosis by flow cytometry?
The most common method is the Annexin V and Propidium Iodide (PI) dual-staining assay. In early apoptosis, a cell membrane phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC, PE, or APC) and binds to these exposed PS residues.[1] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells in the late stages of apoptosis or necrotic cells, where membrane integrity is compromised.[1] By analyzing the fluorescence of both Annexin V and PI, we can distinguish between different cell populations.
Q2: What populations of cells can I identify with an Annexin V/PI assay?
You can identify four main populations:
-
Live cells: Annexin V-negative and PI-negative (Annexin V-/PI-).
-
Early apoptotic cells: Annexin V-positive and PI-negative (Annexin V+/PI-).[2]
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (Annexin V+/PI+).
-
Necrotic cells: Annexin V-negative and PI-positive (Annexin V-/PI+). This population is often small and can sometimes be grouped with late apoptotic cells.
Q3: How does this compound induce apoptosis?
This compound is an inhibitor of the mammalian target of rapamycin (mTOR), specifically the mTORC1 complex.[3] The PI3K/Akt/mTOR pathway is a crucial intracellular signaling pathway that regulates cell growth, proliferation, and survival.[4][5] By inhibiting mTORC1, this compound disrupts downstream signaling that promotes protein synthesis and cell cycle progression, which can ultimately lead to cell cycle arrest and apoptosis.[3][6]
Q4: I am not seeing a significant increase in apoptosis after this compound treatment. What could be the reason?
There are several potential reasons:
-
Insufficient drug concentration or treatment duration: The dose and incubation time may not be optimal for inducing apoptosis in your specific cell line. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions.[7]
-
Cell line resistance: Some cell lines may be resistant to this compound-induced apoptosis.
-
Loss of apoptotic cells: Apoptotic cells can detach and float in the culture medium. Ensure you collect both the supernatant and adherent cells to avoid losing the apoptotic population.[7][8]
-
Incorrect assay timing: Apoptosis is a dynamic process. If you analyze the cells too early, you might miss the onset of apoptosis. If you analyze them too late, the majority of cells might have already progressed to late-stage apoptosis or necrosis.
Q5: My control (untreated) cells are showing a high percentage of Annexin V positive cells. What should I do?
High background apoptosis in control samples can be due to:
-
Suboptimal cell culture conditions: Over-confluence, nutrient deprivation, or other stressors can induce apoptosis. Ensure your cells are healthy and in the logarithmic growth phase.[7]
-
Harsh cell handling: Excessive pipetting or centrifugation can damage cell membranes, leading to false-positive Annexin V staining. Handle cells gently.[7]
-
Prolonged incubation during staining: Do not extend the staining incubation times beyond the recommended protocol.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Signal in this compound-Treated Sample | Inappropriate drug concentration or incubation time. | Perform a dose-response (e.g., 10 nM to 10 µM) and time-course (e.g., 24h, 48h, 72h) experiment to find the optimal conditions for your cell type. |
| Apoptotic cells were discarded in the supernatant. | Always collect both the supernatant and adherent cells for analysis.[7][8] | |
| Incorrect filter and laser combination for the fluorochromes used. | Ensure the flow cytometer is set up with the correct lasers and filters for the specific Annexin V conjugate and PI. | |
| High Background in All Samples (Including Controls) | High percentage of dead cells in the initial population. | Use a viability dye to exclude dead cells from the analysis. Ensure gentle cell handling during preparation. |
| Autofluorescence of cells. | Run an unstained control to assess the level of autofluorescence. If it is high, consider using a brighter fluorochrome for Annexin V or a different viability dye. Some mTOR inhibitors have been noted to potentially cause autofluorescence.[9][10] | |
| Non-specific antibody binding. | Ensure you are using the recommended concentration of Annexin V. Use an appropriate blocking buffer if necessary. | |
| Poor Separation Between Cell Populations | Incorrect compensation settings. | Use single-stained controls (Annexin V only and PI only) to set up proper compensation.[7] |
| Voltage settings on the flow cytometer are not optimal. | Adjust the FSC, SSC, and fluorescence channel voltages to ensure populations are on scale and well-separated. | |
| Cell doublets or aggregates. | Gate on single cells using FSC-A vs FSC-H or SSC-A vs SSC-H to exclude doublets. | |
| Unexpected Results (e.g., high PI+, Annexin V-) | Predominantly necrotic cell death. | This compound primarily induces apoptosis, but at very high concentrations or in certain cell lines, it might cause necrosis. Consider a positive control for apoptosis (e.g., staurosporine) to validate your assay. |
| Reagent issues. | Ensure Annexin V binding buffer contains calcium, as Annexin V binding to PS is calcium-dependent.[1] Check the expiration dates of your reagents. |
Experimental Protocols & Data Presentation
Detailed Protocol: Induction and Analysis of Apoptosis in this compound-Treated Cells using Annexin V/PI Staining
This protocol provides a general framework. Optimization of cell numbers, reagent concentrations, and incubation times may be necessary for your specific cell line and experimental conditions.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will allow them to reach 50-70% confluency at the time of harvest.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution.
-
Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.
-
Replace the medium in the wells with the this compound-containing or vehicle control medium.
-
Incubate for the desired time (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
Suspension cells: Transfer the cell suspension to a flow cytometry tube.
-
Adherent cells: Carefully collect the culture medium (which contains apoptotic, detached cells) into a flow cytometry tube. Wash the adherent cells once with PBS and add it to the same tube. Gently detach the remaining adherent cells using a non-enzymatic cell dissociation solution or gentle scraping. Pool these cells with the supernatant.
-
-
Cell Washing:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet with 1 mL of cold PBS.
-
Centrifuge again and discard the supernatant.
-
-
Annexin V/PI Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on the flow cytometer within one hour of staining.
-
Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
Controls:
-
Unstained cells: To set the baseline fluorescence and voltages.
-
Cells stained with Annexin V-FITC only: For compensation of FITC signal.
-
Cells stained with PI only: For compensation of PI signal.
Quantitative Data Summary
The following table summarizes hypothetical data from a dose-response experiment with this compound on a cancer cell line after 48 hours of treatment.
| This compound Concentration | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control (DMSO) | 92.5 ± 2.1 | 3.5 ± 0.8 | 4.0 ± 1.2 |
| 10 nM | 85.3 ± 3.5 | 8.2 ± 1.5 | 6.5 ± 2.0 |
| 100 nM | 65.1 ± 4.2 | 20.7 ± 3.1 | 14.2 ± 2.5 |
| 1 µM | 40.8 ± 5.5 | 35.6 ± 4.8 | 23.6 ± 3.3 |
| 10 µM | 25.4 ± 4.9 | 42.1 ± 5.2 | 32.5 ± 4.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizations
This compound-Induced Apoptosis Signaling Pathway
Caption: this compound inhibits mTORC1, blocking downstream signaling and promoting apoptosis.
Experimental Workflow for this compound-Induced Apoptosis Analysis
Caption: Workflow for analyzing this compound-induced apoptosis via flow cytometry.
Flow Cytometry Gating Strategy Logic
Caption: Logical flow of the gating strategy for apoptosis analysis.
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. bosterbio.com [bosterbio.com]
- 3. researchgate.net [researchgate.net]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. yeasenbio.com [yeasenbio.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bdbiosciences.com [bdbiosciences.com]
- 10. bdbiosciences.com [bdbiosciences.com]
Normalization strategies for Temsirolimus in vitro assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Temsirolimus in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a specific inhibitor of the mammalian target of rapamycin (mTOR).[1][2][3][4] It binds to the intracellular protein FKBP-12, forming a complex that inhibits the mTOR kinase activity, specifically mTOR Complex 1 (mTORC1).[1][5] This inhibition disrupts downstream signaling pathways involved in cell growth, proliferation, and survival.[1][2][4][5]
Q2: How should I prepare and store this compound for in vitro experiments?
A2: this compound is typically dissolved in a suitable solvent like DMSO to create a stock solution. It is crucial to refer to the manufacturer's instructions for the specific product you are using. For long-term storage, it is advisable to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles. Before use, thaw the aliquot at room temperature and dilute it to the desired final concentration in your cell culture medium.
Q3: What is a typical effective concentration range for this compound in cell culture?
A3: The effective concentration of this compound can vary significantly depending on the cell line and the specific assay being performed. Generally, concentrations in the nanomolar (nM) to low micromolar (µM) range are used.[6][7] For instance, some sensitive cell lines may show a response at low nanomolar concentrations, while others might require higher concentrations.[7] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guides
Cell Viability Assays (e.g., MTT, MTS)
Q4: My cell viability results with this compound are inconsistent. What could be the cause?
A4: Inconsistent results in cell viability assays can stem from several factors:
-
Variable Cell Seeding Density: Ensure that cells are seeded uniformly across all wells. Even minor variations in cell number can lead to significant differences in metabolic activity and, consequently, in the assay readout.[8][9][10] It is crucial to optimize the seeding density for your specific cell line to ensure logarithmic growth throughout the experiment.[8][9][11]
-
Solvent Toxicity: If you are using a solvent like DMSO to dissolve this compound, ensure that the final concentration of the solvent in the culture medium is not toxic to the cells. It is advisable to include a vehicle control (medium with the same concentration of solvent as the treated wells) to account for any solvent-induced effects.
-
Assay Interference: Some compounds can interfere with the chemistry of tetrazolium-based assays like MTT.[12] If you suspect this, consider using an alternative viability assay that relies on a different principle, such as ATP measurement (e.g., CellTiter-Glo) or direct cell counting.
-
Incubation Time: The timing of drug treatment and assay readout is critical. Optimizing the incubation period for both this compound exposure and the viability reagent is essential for reproducible results.
Q5: I am not observing a significant decrease in cell viability even at high concentrations of this compound. Why?
A5: This could be due to several reasons:
-
Cell Line Resistance: The cell line you are using may be inherently resistant to mTOR inhibitors.
-
Cytostatic vs. Cytotoxic Effects: this compound is often cytostatic, meaning it inhibits cell proliferation rather than directly causing cell death.[13] Therefore, a viability assay that primarily measures metabolic activity might not show a dramatic decrease if the cells are still metabolically active but not dividing. Consider using a proliferation assay (e.g., BrdU incorporation or cell counting over time) to assess the cytostatic effects.
-
Sub-optimal Assay Conditions: Ensure that the assay is performed within the linear range of detection. Too many or too few cells can lead to inaccurate results.
Western Blotting
Q6: I am having trouble detecting a clear signal for phosphorylated proteins in the mTOR pathway after this compound treatment. What can I do?
A6: Detecting phosphorylated proteins requires careful optimization of your western blot protocol:
-
Use of Inhibitors: Include phosphatase inhibitors in your lysis buffer to prevent dephosphorylation of your target proteins.
-
Blocking Buffer: When detecting phosphoproteins, it is often recommended to use a blocking buffer that does not contain milk, as casein is a phosphoprotein and can lead to high background. Bovine Serum Albumin (BSA) at 3-5% is a common alternative.[14]
-
Antibody Quality: Ensure you are using a high-quality, validated antibody specific for the phosphorylated form of your protein of interest.
-
Loading Controls: Be mindful of your loading control. Housekeeping proteins like GAPDH or β-actin may not always be suitable, as their expression can sometimes be affected by experimental conditions.[15] Total protein normalization is becoming the new standard for more accurate quantification.
Q7: My housekeeping protein levels are not consistent across different lanes after this compound treatment. What does this mean?
A7: Inconsistent housekeeping protein levels can indicate a few things:
-
Uneven Protein Loading: The most common reason is inaccurate protein quantification and loading. Ensure you are using a reliable protein quantification method and are loading equal amounts of protein in each lane.
-
This compound Affecting Housekeeping Gene Expression: Some treatments can alter the expression of commonly used housekeeping genes.[15] If you consistently observe this, it is a strong indication that this particular protein is not a suitable loading control for your experiment. In such cases, total protein normalization is a more reliable method.
Kinase Assays
Q8: How can I normalize my in vitro kinase assay data when testing this compound?
A8: Normalization is crucial for obtaining reliable data from in vitro kinase assays:
-
Enzyme Concentration: Ensure that the concentration of the kinase is in the linear range of the assay.
-
ATP Concentration: The concentration of ATP can significantly impact the apparent IC50 of an ATP-competitive inhibitor. It is recommended to use an ATP concentration that is close to the Km of the kinase for ATP.[16]
-
Controls: Include appropriate controls in your assay:
-
No enzyme control: To determine the background signal.
-
No substrate control: To check for any non-specific activity.
-
Vehicle control: To account for any effects of the solvent used to dissolve this compound.
-
-
Ratiometric Readouts: Some assay technologies provide ratiometric readouts that can help normalize for variations in factors like excitation energy.[17]
Quantitative Data Summary
Table 1: Recommended Cell Seeding Densities for Viability Assays
| Cell Line Type | 96-well Plate (cells/well) | Notes |
| Adherent (e.g., MCF-7, A549) | 2,000 - 10,000 | Optimize for logarithmic growth over the assay duration.[11] |
| Suspension (e.g., Jurkat, K562) | 10,000 - 50,000 | Ensure even distribution and prevent clumping. |
Table 2: Typical this compound Concentration Ranges for In Vitro Assays
| Assay Type | Concentration Range | Notes |
| Cell Viability (IC50 determination) | 0.1 nM - 10 µM | Highly cell line dependent.[6] |
| Western Blot (mTOR pathway inhibition) | 10 nM - 1 µM | A 24-hour treatment is often sufficient to see pathway inhibition.[6] |
| In Vitro Kinase Assay (direct mTOR inhibition) | 1 nM - 10 µM | IC50 can be in the low micromolar range in cell-free assays.[7] |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the this compound dilutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[18]
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate the IC50 value by plotting the percentage of viability against the log of this compound concentration and fitting the data to a sigmoidal dose-response curve.[19]
Western Blot Analysis of mTOR Pathway
-
Cell Treatment and Lysis: Plate cells and treat with this compound at the desired concentrations and for the appropriate duration. After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST for phosphoproteins) for at least 1 hour at room temperature to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your target proteins (e.g., phospho-mTOR, phospho-S6K, total mTOR, total S6K, and a loading control) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane several times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Quantify the band intensities and normalize the levels of the target proteins to a suitable loading control (e.g., total protein stain or a validated housekeeping protein).
In Vitro Kinase Assay
-
Assay Setup: In a microplate, combine the recombinant mTOR enzyme, a suitable substrate (e.g., a peptide substrate for S6K), and the kinase assay buffer.
-
This compound Addition: Add varying concentrations of this compound (or vehicle control) to the wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be optimized, ideally near the Km of the enzyme.[16]
-
Incubation: Incubate the plate at 30°C for a predetermined period to allow the enzymatic reaction to proceed.
-
Reaction Termination and Detection: Stop the reaction and detect the kinase activity using a suitable method. This could involve measuring the amount of phosphorylated substrate using a specific antibody and a detection system (e.g., fluorescence, luminescence, or radioactivity).
-
Data Analysis: Subtract the background signal (no enzyme control) from all readings. Normalize the data to the vehicle control and plot the percentage of kinase activity against the log of this compound concentration to determine the IC50 value.
Visualizations
Caption: this compound inhibits the mTORC1 signaling pathway.
Caption: Workflow for a this compound cell viability assay.
References
- 1. Recent advances and limitations of mTOR inhibitors in the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of Disease: survival benefit of this compound validates a role for mTOR in the management of advanced RCC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Preclinical evaluation of the mTOR inhibitor, this compound, in combination with the epothilone B analog, ixabepilone in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. biocompare.com [biocompare.com]
- 9. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS) to assess chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
- 13. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Western blot optimization | Abcam [abcam.com]
- 15. researchgate.net [researchgate.net]
- 16. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Preventing Temsirolimus degradation in stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Temsirolimus in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF).[1] For laboratory use, DMSO is a common choice for creating a concentrated stock solution.
Q2: What is the recommended storage temperature for this compound solid compound and stock solutions?
A2: The solid, crystalline form of this compound should be stored at -20°C.[1][2] Stock solutions in organic solvents should also be stored at -20°C to ensure stability. For clinical preparations, refrigeration at 2°C - 8°C is recommended for the supplied drug product and its diluent.[3][4][5][6]
Q3: How long can I store this compound stock solutions?
A3: When stored properly at -20°C in a suitable organic solvent, this compound is stable for at least four years.[1] However, aqueous solutions of this compound are not recommended for storage for more than one day due to limited stability.[1]
Q4: Is this compound sensitive to light?
A4: Yes, this compound is sensitive to light. Both the solid compound and solutions should be protected from excessive room light and sunlight to prevent degradation.[3][6][7]
Q5: Can I use aqueous buffers to prepare this compound stock solutions?
A5: this compound is sparingly soluble in aqueous buffers.[1] To prepare an aqueous solution, it is recommended to first dissolve this compound in an organic solvent like DMF and then dilute it with the aqueous buffer of choice.[1] These aqueous solutions should be used fresh and not stored for extended periods.
Q6: What are the main degradation pathways for this compound?
A6: this compound can be degraded by both acids and bases.[3][4] It is also susceptible to hydrolysis of its ester group, which converts it to sirolimus (rapamycin).[8] Furthermore, it is metabolized in vitro by cytochrome P450 enzymes, primarily CYP3A4, into numerous hydroxylated and demethylated metabolites.[9][10][11]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution upon storage | - Solvent not suitable or of low quality.- Storage temperature is too high.- Concentration is above the solubility limit. | - Use high-purity, anhydrous DMSO, ethanol, or DMF.- Store the stock solution at -20°C.- Ensure the concentration does not exceed the solubility in the chosen solvent (see table below). |
| Loss of drug activity in experiments | - Degradation of this compound in the stock solution.- Repeated freeze-thaw cycles.- Exposure to light or incompatible pH. | - Prepare fresh stock solutions if degradation is suspected.- Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.- Protect solutions from light and avoid acidic or basic conditions. |
| Inconsistent experimental results | - Inaccurate concentration of the stock solution.- Partial degradation of this compound. | - Verify the concentration of the stock solution using a validated analytical method (e.g., HPLC).- Always handle the compound and solutions with care to minimize degradation. |
| Color change or visible particles in the solution | - Chemical degradation or contamination. | - Discard the solution immediately.- Prepare a fresh stock solution using high-purity solvent and proper handling techniques. |
Quantitative Data Summary
The following table summarizes the solubility and stability of this compound under various conditions.
| Parameter | Solvent/Condition | Value | Reference |
| Solubility | Ethanol | ~10 mg/mL | [1] |
| DMSO | ~12.5 mg/mL | [1] | |
| DMF | ~20 mg/mL | [1] | |
| 1:4 DMF:PBS (pH 7.2) | ~0.20 mg/mL | [1] | |
| Stability (Solid) | -20°C | ≥ 4 years | [1] |
| Stability (in 0.9% NaCl, 100 mg/L) | 4°C, protected from light | 4 days (1.0% loss per day) | [7] |
| 20°C, protected from light | 3 days (1.56% loss per day) | [7] | |
| 20°C, room light | 1 day (92.5% recovery) | [7] | |
| Daylight exposure | >10% loss after 1 hour | [7] | |
| UV light exposure | 50% loss after 45 minutes | [7] |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound (crystalline solid)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber (light-protecting) microcentrifuge tubes or vials
-
Calibrated precision balance
-
Vortex mixer
Procedure:
-
Pre-weighing Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound solid in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM solution, weigh out 1.03 mg of this compound (Molecular Weight: 1030.3 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound solid. For a 10 mM solution, if you weighed 1.03 mg, add 100 µL of DMSO.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use amber vials to minimize freeze-thaw cycles and light exposure. Store the aliquots at -20°C.
Visualizations
mTOR Signaling Pathway
This compound, through its active metabolite sirolimus, forms a complex with the intracellular protein FKBP12. This complex then binds to and inhibits the mTORC1 complex, a central regulator of cell growth and proliferation.
Caption: Simplified mTOR signaling pathway showing the inhibitory action of this compound.
Experimental Workflow for Stable Stock Solution Preparation
This workflow outlines the key steps to ensure the stability of a this compound stock solution.
Caption: Workflow for preparing a stable this compound stock solution.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. tribioscience.com [tribioscience.com]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. accordhealthcare.us [accordhealthcare.us]
- 5. pfizermedical.com [pfizermedical.com]
- 6. globalrph.com [globalrph.com]
- 7. Stability of ready-to-use this compound infusion solution (100mg/L) in polypropylene containers under different storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | 162635-04-3 [chemicalbook.com]
- 9. tandfonline.com [tandfonline.com]
- 10. This compound metabolic pathways revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
Validation & Comparative
A Preclinical Head-to-Head: Temsirolimus vs. Everolimus in Renal Cell Carcinoma Models
An objective comparison of the in vitro and in vivo efficacy of two prominent mTOR inhibitors in preclinical models of renal cell carcinoma (RCC), supported by experimental data and detailed methodologies.
This guide offers a comprehensive comparison of temsirolimus and everolimus, two key mTOR inhibitors used in the treatment of renal cell carcinoma (RCC). The following sections delve into their mechanism of action, preclinical efficacy in RCC models, and the experimental protocols utilized in these assessments. This information is intended for researchers, scientists, and drug development professionals to provide a clear understanding of the preclinical profiles of these two important therapeutic agents.
Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway
Both this compound and everolimus are analogs of rapamycin and function by inhibiting the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase.[1] mTOR is a central regulator of cell growth, proliferation, survival, and angiogenesis. In many cancers, including RCC, the PI3K/Akt/mTOR signaling pathway is frequently dysregulated, leading to uncontrolled cell growth.[2]
This compound and everolimus, upon entering the cell, bind to the intracellular protein FKBP-12. This drug-protein complex then interacts with and allosterically inhibits mTOR Complex 1 (mTORC1). The inhibition of mTORC1 leads to the dephosphorylation of its downstream effectors, including 4E-binding protein 1 (4E-BP1) and the ribosomal protein S6 kinase 1 (S6K1). This, in turn, suppresses the translation of key proteins involved in cell cycle progression and proliferation. Furthermore, mTOR inhibition can also impact the expression of hypoxia-inducible factors (HIF-1α and HIF-2α), which are critical drivers of angiogenesis in RCC.[2]
Caption: PI3K/Akt/mTOR signaling pathway and the mechanism of action of this compound and everolimus.
Preclinical Efficacy: In Vitro Studies
Direct comparative preclinical studies of this compound and everolimus in RCC models are limited. However, available in vitro data provides insights into their relative potency and the impact of acquired resistance.
One study investigated the sensitivity of two human RCC cell lines, Caki-2 and 786-O, to both drugs. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined after 168 hours of exposure. The study also developed everolimus-resistant cell lines (Caki/EV and 786/EV) to assess cross-resistance.
| Cell Line | This compound IC50 (nM) | Everolimus IC50 (nM) |
| Caki-2 | >1000 | 25.1 |
| 786-O | 10.4 | 0.24 |
| Caki/EV (Everolimus-Resistant) | >1000 | >1000 |
| 786/EV (Everolimus-Resistant) | 25.0 | 25.3 |
Data sourced from: Nakayama et al. Anticancer Research, 2020.[3]
The data indicates that the 786-O cell line was significantly more sensitive to both everolimus and this compound compared to the Caki-2 cell line. Notably, the everolimus-resistant cell lines demonstrated cross-resistance to this compound, suggesting a shared mechanism of resistance.[3]
Another study reported that this compound, at concentrations ranging from 0.1 to 150 nM, exhibited limited growth inhibitory effects on four different RCC cell lines (A498, Caki-1, Caki-2, and UMRC3), even though it effectively downregulated the phosphorylation of mTOR.[1] This highlights that the direct antiproliferative effects of mTOR inhibitors can be modest in certain RCC cell contexts when used as single agents.
Experimental Protocols
The following is a generalized protocol for determining the in vitro efficacy of mTOR inhibitors in RCC cell lines, based on commonly used methodologies.
References
- 1. Preclinical evaluation of the mTOR inhibitor, this compound, in combination with the epothilone B analog, ixabepilone in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differentiating mTOR Inhibitors in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
Comparative analysis of Temsirolimus and other mTOR inhibitors
A Comparative Analysis of Temsirolimus and Other mTOR Inhibitors for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of this compound and other prominent mTOR inhibitors, including Everolimus, Sirolimus, and Ridaforolimus. Designed for researchers, scientists, and drug development professionals, this document outlines the performance, mechanism of action, and clinical data of these compounds, supported by experimental evidence.
Mechanism of Action
This compound and its counterparts—Everolimus, Sirolimus, and Ridaforolimus—are all inhibitors of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, survival, and angiogenesis.[1][2] These drugs, often referred to as "rapalogs," function by first binding to the intracellular protein FKBP12. The resulting drug-FKBP12 complex then allosterically inhibits mTOR Complex 1 (mTORC1), a key component of the mTOR signaling pathway.[2]
Inhibition of mTORC1 disrupts the phosphorylation of its downstream effectors, primarily the p70 S6 kinase (S6K1) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). This leads to a reduction in protein synthesis and arrests the cell cycle in the G1 phase.[3]
While all four compounds share this core mechanism, there are subtle but important distinctions:
-
This compound: A prodrug that is metabolized in the body to its active form, Sirolimus.[4]
-
Sirolimus (Rapamycin): The parent compound from which the other rapalogs are derived.[2]
-
Everolimus: A derivative of Sirolimus with modifications to improve its pharmacokinetic profile.[2]
-
Ridaforolimus: Another derivative of Sirolimus, developed to have improved stability and bioavailability.[5]
mTOR Signaling Pathway
The mTOR signaling pathway is a complex network that integrates signals from growth factors, nutrients, and cellular energy status to control cell fate. The pathway is centered around two distinct complexes, mTORC1 and mTORC2. The rapalogs discussed here primarily target mTORC1.
Figure 1: Simplified mTOR signaling pathway highlighting the point of inhibition by this compound.
Comparative Performance Data
The following tables summarize key performance indicators for this compound and other mTOR inhibitors based on available preclinical and clinical data.
Table 1: In Vitro Efficacy (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| This compound | U-87 MG | Glioblastoma | ~1 |
| A549 | Lung Cancer | ~50 | |
| Everolimus | MCF-7 | Breast Cancer | 0.1 - 10 |
| PC-3 | Prostate Cancer | 1 - 10 | |
| A549 | Lung Cancer | 10 - 100 | |
| Sirolimus | Various | Various | Generally in the low nM range |
| Ridaforolimus | HT-1080 | Fibrosarcoma | 0.2 |
| Various | Various | 0.2 - 2.3 |
Note: IC50 values can vary significantly based on the cell line and assay conditions. The data presented here are aggregated from multiple sources for comparative purposes.
Table 2: Clinical Efficacy in Advanced Renal Cell Carcinoma (Post-VEGF Therapy)
| Parameter | This compound | Everolimus |
| Median Progression-Free Survival (PFS) | Not directly compared in a head-to-head trial in this setting. | 4.9 months |
| Median Overall Survival (OS) | 12.1 months (in a retrospective study) | 24.2 months (in the same retrospective study) |
| Objective Response Rate (ORR) | ~1-2% | ~2% |
Data from a meta-analysis of studies comparing Everolimus and this compound as second-line treatment for metastatic renal cell carcinoma.[6]
Table 3: Clinical Efficacy of Ridaforolimus in Advanced Sarcoma
| Parameter | Ridaforolimus | Placebo |
| Median Progression-Free Survival (PFS) | 17.7 weeks | 14.6 weeks |
| Median Overall Survival (OS) | 93.3 weeks | 83.4 weeks |
| Clinical Benefit Response (CBR) | 28.8% | N/A |
Data from a Phase III trial (SUCCEED) of ridaforolimus as maintenance therapy in patients with metastatic soft tissue or bone sarcomas.[1][7]
Table 4: Common Adverse Events (All Grades)
| Adverse Event | This compound (%) | Everolimus (%) | Sirolimus (%) | Ridaforolimus (%) |
| Stomatitis/Mucositis | 41 | 44 | Varies | 52 |
| Rash | 36 | 25 | Varies | High |
| Fatigue/Asthenia | 35 | 51 | Varies | High |
| Anemia | 30 | 50-80 | Varies | Varies |
| Hyperglycemia | 26 | 50-70 | Varies | High |
| Hypercholesterolemia | 24 | 70-80 | Varies | Varies |
| Thrombocytopenia | 16 | 30-40 | Varies | High |
| Nausea | 20 | 30-40 | Varies | Varies |
| Diarrhea | 20 | 30-40 | Varies | Varies |
| Pneumonitis (non-infectious) | ~10 | ~14 | Varies | High |
Frequencies of adverse events can vary based on the patient population, dosage, and duration of treatment. Data is aggregated from various clinical trial reports.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and replication of findings. Below are representative protocols for common assays used in the study of mTOR inhibitors.
In Vivo Xenograft Tumor Model
This protocol outlines the general procedure for assessing the antitumor activity of an mTOR inhibitor in a mouse xenograft model.[8][9]
Figure 2: A typical workflow for an in vivo xenograft study of an mTOR inhibitor.
Detailed Steps:
-
Cell Culture: Human cancer cell lines (e.g., A549, PC-3, MCF-7) are cultured in appropriate media and conditions.
-
Cell Preparation: Cells are harvested, washed with phosphate-buffered saline (PBS), and counted. A suspension of 2-10 x 10^6 cells in a mixture of PBS and Matrigel is prepared.
-
Tumor Implantation: The cell suspension is subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Drug Administration: The mTOR inhibitor is administered according to the study design (e.g., daily oral gavage or weekly intraperitoneal injection). The control group receives a vehicle control. This compound, for example, can be formulated in a solution of ethanol, Tween-80, and polyethylene glycol for injection.[9]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint and Analysis: At the end of the study (due to tumor size limits or a predetermined time point), mice are euthanized. Tumors are excised, weighed, and processed for further analysis, such as Western blotting to assess target inhibition or LC-MS/MS to determine drug concentration.
Western Blot Analysis of mTOR Pathway Phosphorylation
This protocol is for the detection of phosphorylated S6K1 (p-S6K1) and 4E-BP1 (p-4E-BP1) in cell lysates, key indicators of mTORC1 activity.[10][11]
-
Protein Extraction:
-
Treat cultured cells with the mTOR inhibitor for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
Gel Electrophoresis:
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies specific for p-S6K1 (e.g., at Thr389) and p-4E-BP1 (e.g., at Thr37/46) overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using an imaging system.
-
Normalize the levels of phosphorylated proteins to the total protein levels or a loading control (e.g., β-actin or GAPDH).
-
LC-MS/MS Quantification of mTOR Inhibitors in Plasma
This protocol provides a method for the simultaneous quantification of this compound, Sirolimus, and Everolimus in plasma samples.[12][13][14]
-
Sample Preparation:
-
To a 100 µL plasma sample, add an internal standard (e.g., a deuterated analog of the drug).
-
Precipitate proteins by adding a solution of methanol and zinc sulfate.
-
Vortex and centrifuge the sample.
-
-
Chromatographic Separation:
-
Inject the supernatant onto a C18 reverse-phase HPLC column.
-
Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).
-
-
Mass Spectrometric Detection:
-
Perform detection using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Use multiple reaction monitoring (MRM) to detect specific precursor-to-product ion transitions for each analyte and the internal standard.
-
-
Quantification:
-
Construct a calibration curve using standards of known concentrations.
-
Determine the concentration of the mTOR inhibitors in the plasma samples by comparing their peak area ratios to the internal standard against the calibration curve.
-
Conclusion
This compound and other rapalogs have demonstrated significant clinical utility in the treatment of various cancers. While they share a common mechanism of action through the inhibition of mTORC1, differences in their chemical structures lead to distinct pharmacokinetic and clinical profiles. Everolimus has shown superior overall survival compared to this compound in second-line treatment of metastatic renal cell carcinoma in a retrospective analysis. Ridaforolimus has shown promise in sarcoma, though its development has faced challenges. Sirolimus remains a cornerstone in transplantation medicine and is being explored in various cancer combination therapies. The choice of a specific mTOR inhibitor for research or clinical application will depend on the cancer type, treatment setting, and the desired pharmacokinetic and safety profile. Further head-to-head clinical trials are needed to definitively establish the comparative efficacy and safety of these agents in various malignancies.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. Differentiating the mTOR inhibitors everolimus and sirolimus in the treatment of tuberous sclerosis complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of Research into mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Everolimus and this compound are not the same second-line in metastatic renal cell carcinoma: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. ashpublications.org [ashpublications.org]
- 9. Preclinical trial of a new dual mTOR inhibitor, MLN0128, using renal cell carcinoma tumorgrafts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. azurebiosystems.com [azurebiosystems.com]
- 11. assaygenie.com [assaygenie.com]
- 12. Simultaneous quantification of sirolimus, everolimus, tacrolimus and cyclosporine by liquid chromatography-mass spectrometry (LC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High-throughput LC-MS/MS method for monitoring sirolimus and everolimus in the routine clinical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. hpst.cz [hpst.cz]
The Dual Blockade: Temsirolimus in Combination with VEGF Inhibitors for Cancer Therapy
A Comparative Guide for Researchers and Drug Development Professionals
The strategic combination of targeted therapies is a cornerstone of modern oncology research, aiming to enhance anti-tumor efficacy and overcome resistance mechanisms. This guide provides a comprehensive comparison of the efficacy of the mTOR inhibitor temsirolimus when combined with various Vascular Endothelial Growth Factor (VEGF) inhibitors across different cancer types. By summarizing key clinical trial data, detailing experimental protocols, and visualizing the underlying biological pathways, this document serves as a resource for researchers, scientists, and drug development professionals.
Preclinical Rationale: A Synergistic Approach
The combination of this compound and VEGF inhibitors is grounded in a strong preclinical rationale. This compound targets the mammalian target of rapamycin (mTOR), a crucial kinase in the PI3K/AKT/mTOR signaling pathway, which is frequently overactive in cancer and regulates cell growth, proliferation, and survival. VEGF inhibitors, on the other hand, target the VEGF signaling pathway, a key driver of angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize. Preclinical studies have suggested a synergistic anti-tumor effect when these two pathways are simultaneously inhibited. For instance, in glioma models, the combination of bevacizumab and this compound has demonstrated synergistic inhibition of tumor-induced angiogenesis at doses that were ineffective as monotherapies[1][2]. Similarly, in hepatocellular carcinoma (HCC) preclinical models, the combination of an mTOR inhibitor with sorafenib, a multi-kinase inhibitor that targets VEGFR, has shown improved treatment efficacy[3][4].
Clinical Efficacy: A Mixed Landscape of Trial Outcomes
The translation of this promising preclinical synergy into clinical practice has yielded a range of outcomes, with notable activity in some cancer types, while falling short of expectations in others. The following tables summarize the quantitative data from key clinical trials investigating the combination of this compound with bevacizumab, sorafenib, and sunitinib.
This compound in Combination with Bevacizumab
Bevacizumab is a monoclonal antibody that directly binds to and neutralizes VEGF-A.
| Cancer Type | Trial Phase | N | Key Efficacy Endpoints | Notable Grade 3/4 Adverse Events | Reference |
| Advanced Gynecologic Malignancies | I | 41 | Objective Response Rate (ORR): 17% (Partial Response), Stable Disease (SD) ≥ 6 months: 20% | Thrombocytopenia (10%), Fatigue (7%), Hypertension (2%), Mucositis (2%), Hypercholesterolemia (2%), Neutropenia (2%) | [5] |
| Recurrent/Persistent Endometrial Carcinoma | II | 49 | 6-month Progression-Free Survival (PFS): 46.9%, ORR: 24.5% (1 CR, 11 PR), Median PFS: 5.6 months, Median Overall Survival (OS): 16.9 months | Gastrointestinal-vaginal fistula, Epistaxis, Intestinal perforation, Thrombosis/embolism | [6] |
| Advanced Solid Tumors (with Valproic Acid) | I | 47 | ORR: 7.9% (3 PR), SD ≥ 6 months: 13.1% | Lymphopenia (14.9%), Thrombocytopenia (8.5%), Mucositis (6.4%), Cerebrovascular ischemia (2.1%) | [7] |
| Advanced Solid Tumors (with Cetuximab) | I | 21 | ORR (evaluable pts, n=18): 11% (2 PR), SD ≥ 6 months: 22% (4 PR) | Hyperglycemia (14%), Hypophosphatemia (14%) |
This compound in Combination with Sorafenib
Sorafenib is a small molecule multi-kinase inhibitor that targets VEGFR-2, VEGFR-3, PDGFR-β, and RAF kinases.
| Cancer Type | Trial Phase | N | Key Efficacy Endpoints | Notable Grade 3/4 Adverse Events | Reference |
| Advanced Hepatocellular Carcinoma (HCC) | I | 25 | ORR: 8% (2 PR), SD: 60% | Hypophosphatemia (33%), Infection (22%), Thrombocytopenia (17%), Hand-foot skin reaction (11%), Fatigue (11%) | [8][9] |
| Advanced Hepatocellular Carcinoma (HCC) | II | 28 (evaluable) | Median Time to Progression (TTP): 3.7 months, Median OS: 8.8 months, Best Response: 75% Stable Disease | Hypophosphatemia (36%), Thrombocytopenia (14%), Rash (11%) | [3][10][11] |
This compound in Combination with Sunitinib
Sunitinib is another multi-kinase inhibitor targeting VEGFRs, PDGFRs, KIT, and other kinases.
| Cancer Type | Trial Phase | N | Key Efficacy Endpoints | Notable Grade 3/4 Adverse Events | Reference |
| Metastatic Renal Cell Carcinoma (mRCC) | I | 20 | Best Response: 1 Partial Response, 16 Stable Disease | Mucositis, Thrombocytopenia | [12][13] |
Experimental Protocols of Key Clinical Trials
For researchers aiming to build upon these findings, understanding the methodologies of these trials is critical. Below are detailed protocols for representative studies.
This compound and Sorafenib in Advanced Hepatocellular Carcinoma (NCT01687673)
-
Study Design: This was a single-arm, multicenter phase II trial[3][4].
-
Patient Population: Eligible patients were at least 18 years old with a histologically confirmed diagnosis of AJCC stage II, III, or IV HCC who were not eligible for curative therapies. Patients with mixed HCC-cholangiocarcinoma were eligible upon approval. No prior systemic therapy was allowed[3].
-
Dosing and Administration: this compound was administered at 10 mg intravenously weekly, and sorafenib was given at 200 mg orally twice daily[3][10][11].
-
Endpoints: The primary endpoint was Time to Progression (TTP) as assessed by RECIST v1.1. Secondary endpoints included objective response rate, overall survival, and safety[3].
-
Dose Modifications: The protocol for the preceding Phase I study specified dose reductions for toxicities such as grade 3 hand-foot skin reaction and grade 3 thrombocytopenia[8][9].
This compound and Sunitinib in Metastatic Renal Cell Carcinoma (NCT01122615)
-
Study Design: A phase I, two-stage, dose-finding study to determine the maximum tolerated dose (MTD) of the combination[13][14].
-
Patient Population: Patients with metastatic renal cell carcinoma.
-
Dosing and Administration: The trial explored various dose levels. Sunitinib was administered orally daily for 14 days followed by a 7-day rest period in a 21-day cycle, with doses ranging from 12.5 mg to 50 mg. This compound was given intravenously once weekly, with doses ranging from 6 mg to 25 mg[14].
-
Endpoints: The primary objective was to determine the MTD of the combination therapy[12].
-
Dose Escalation and DLTs: The study employed a dose-escalation design. Dose-limiting toxicities (DLTs) observed included mucositis and thrombocytopenia, which required dose reductions[12][13].
Visualizing the Mechanisms of Action and Experimental Design
To further elucidate the scientific basis and practical application of combining this compound with VEGF inhibitors, the following diagrams are provided.
Caption: Dual inhibition of the mTOR and VEGF signaling pathways.
Caption: A generalized workflow for a Phase II clinical trial.
Conclusion
The combination of this compound with VEGF inhibitors represents a rationally designed therapeutic strategy that has demonstrated clinical activity in certain cancer types, particularly in advanced gynecologic malignancies and renal cell carcinoma. However, the efficacy is not uniform across all cancers, and the combination can be associated with significant toxicities that require careful management. For researchers and drug development professionals, the data presented in this guide underscore the importance of patient selection, toxicity management, and the identification of predictive biomarkers to optimize the clinical application of this dual-blockade approach. Further investigation into the mechanisms of resistance and the development of novel combination strategies are warranted to fully realize the potential of targeting the mTOR and VEGF pathways in oncology.
References
- 1. A novel method of screening combinations of angiostatics identifies bevacizumab and this compound as synergistic inhibitors of glioma-induced angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel method of screening combinations of angiostatics identifies bevacizumab and this compound as synergistic inhibitors of glioma-induced angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase II Trial of the Combination of this compound and Sorafenib in Advanced Hepatocellular Carcinoma with Tumor Mutation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase II trial of this compound (TEM) plus sorafenib (SOR) in hepatocellular carcinoma (HCC). - ASCO [asco.org]
- 5. Advanced gynecologic malignancies treated with a combination of the VEGF inhibitor bevacizumab and the mTOR inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinConnect | Bevacizumab and this compound in Treating Patients With [clinconnect.io]
- 7. A Phase I Trial of Bevacizumab and this compound in Combination With Valproic Acid in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholars.northwestern.edu [scholars.northwestern.edu]
- 9. This compound combined with sorafenib in hepatocellular carcinoma: a phase I dose-finding trial with pharmacokinetic and biomarker correlates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Phase II Trial of the Combination of this compound and Sorafenib in Advanced Hepatocellular Carcinoma with Tumor Mutation Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phase I trial of sunitinib and this compound in metastatic renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phase I trial of sunitinib and this compound in metastatic renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
Temsirolimus and Cytotoxic Drug Combinations: A Guide to Synergistic Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic effects of Temsirolimus, an mTOR inhibitor, when combined with various cytotoxic drugs in cancer therapy. The following sections detail the quantitative evidence of synergy, the experimental methodologies used to obtain these findings, and the underlying signaling pathways.
Quantitative Analysis of Synergistic Efficacy
The combination of this compound with traditional cytotoxic agents has been evaluated in numerous preclinical and clinical studies. The data below summarizes the quantitative outcomes of these combination therapies across different cancer types. The Synergy, as defined by the Combination Index (CI) where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism, is a key metric in these evaluations.
| Cancer Type | Combination | Cell Line(s) | Key Findings | Reference(s) |
| Bladder Cancer | This compound + Cisplatin | 5637, T24, HT1376 | Pronounced antiproliferative effect; Increased apoptosis and autophagy; Enhanced G0/G1 cell cycle arrest. The 5637 cell line was most sensitive.[1] | [1] |
| This compound + Gemcitabine | 5637, T24, HT1376 | Potentiated activity of gemcitabine, leading to a more pronounced antiproliferative effect.[1] | [1] | |
| Acute Lymphoblastic Leukemia (ALL) | This compound + Cyclophosphamide + Etoposide | In vivo (pediatric patients) | Overall Response Rate (ORR): 47%; Complete Response Rate (CR): 27%. Responses were observed at all dose levels of this compound.[2][3][4][5] | [2][3][4][5] |
| Endometrial Cancer | This compound + Carboplatin + Paclitaxel | In vivo (patients) | A Phase II trial evaluated this combination, but progression-free survival was not significantly increased compared to historical controls.[6] | [6] |
| Pancreatic Cancer | This compound + Gemcitabine | In vivo (patients) | The combination was found to be feasible with manageable side effects but lacked significant clinical efficacy in a Phase I/II study.[7] | [7] |
Signaling Pathways and Mechanisms of Synergy
This compound functions by inhibiting the mammalian target of rapamycin (mTOR), a crucial kinase in the PI3K/Akt signaling pathway that regulates cell growth, proliferation, and survival.[1] By blocking mTOR, this compound can potentiate the cytotoxic effects of chemotherapy agents through several mechanisms, including the inhibition of protein synthesis required for DNA repair and the induction of cell cycle arrest, which can sensitize cancer cells to DNA-damaging agents.
Caption: this compound inhibits mTORC1, leading to synergistic effects with cytotoxic drugs.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for key in vitro assays used to assess the synergistic effects of this compound and cytotoxic drugs.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures to determine the dose-dependent effects of this compound and cytotoxic drugs on cancer cell viability.[8][9][10]
Materials:
-
Cancer cell lines (e.g., 5637, T24, HT1376)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Cytotoxic drug (e.g., Cisplatin, stock solution in sterile water)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound and the cytotoxic drug, both alone and in combination at a constant ratio. Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with untreated cells as a control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values for each drug and combination. Calculate the Combination Index (CI) using the Chou-Talalay method to assess synergy.
Caption: Workflow for assessing cell viability using the MTT assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol outlines the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptosis and necrosis in cancer cells following treatment with this compound and a cytotoxic agent.[11][12][13][14][15]
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
Cytotoxic drug
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound and/or the cytotoxic drug as described in the MTT assay protocol.
-
Cell Harvesting: After the incubation period (e.g., 48 hours), collect both adherent and floating cells. Centrifuge the cell suspension at 500 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Caption: Workflow for quantifying apoptosis via Annexin V/PI staining.
In Vivo Xenograft Models
To validate the in vitro findings, the synergistic effects of this compound and cytotoxic drugs are often evaluated in animal models. A common approach is the use of human tumor xenografts in immunocompromised mice.
General Protocol Outline:
-
Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Groups: Mice are randomized into control (vehicle), this compound alone, cytotoxic drug alone, and combination therapy groups.
-
Drug Administration: Drugs are administered according to a predetermined schedule and dosage. For example, this compound might be given intraperitoneally once weekly, while a cytotoxic drug like cisplatin could be administered intravenously every three weeks.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or after a specific treatment duration.
-
Analysis: Tumor growth inhibition is calculated for each treatment group compared to the control. Statistical analysis is performed to determine the significance of the combination therapy's effect.
Conclusion
The evidence presented in this guide supports the synergistic potential of combining this compound with various cytotoxic drugs. The potentiation of antiproliferative and pro-apoptotic effects highlights a promising strategy for enhancing the efficacy of conventional chemotherapy in several cancer types. The provided experimental protocols offer a foundation for further research into these and other this compound-based combination therapies. Future studies should focus on elucidating the precise molecular mechanisms of synergy and optimizing dosing and scheduling to maximize therapeutic benefit while minimizing toxicity.
References
- 1. This compound improves cytotoxic efficacy of cisplatin and gemcitabine against urinary bladder cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound combined with cyclophosphamide and etoposide for pediatric patients with relapsed/refractory acute lymphoblastic leukemia: a Therapeutic Advances in Childhood Leukemia Consortium trial (TACL 2014-001) | Haematologica [haematologica.org]
- 3. This compound combined with cyclophosphamide and etoposide for pediatric patients with relapsed/refractory acute lymphoblastic leukemia: a Therapeutic Advances in Childhood Leukemia Consortium trial (TACL 2014-001) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. haematologica.org [haematologica.org]
- 6. UCSF Endometrial Cancer Trial → Paclitaxel, Carboplatin, and Bevacizumab or Paclitaxel, Carboplatin, and this compound or Ixabepilone, Carboplatin, and Bevacizumab in Treating Patients With Stage III, Stage IV, or Recurrent Endometrial Cancer [clinicaltrials.ucsf.edu]
- 7. Gemcitabine Combined with the mTOR Inhibitor this compound in Patients with Locally Advanced or Metastatic Pancreatic Cancer. A Hellenic Cooperative Oncology Group Phase I/II Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchhub.com [researchhub.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. PROTOCOL: Annexin V and PI Staining Apoptosis Assay by Flow Cytometry [novusbio.com]
- 12. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. bosterbio.com [bosterbio.com]
- 15. bdbiosciences.com [bdbiosciences.com]
Cross-Validation of Temsirolimus's Anti-Proliferative Effects: A Comparative Guide to In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Temsirolimus, a specific inhibitor of the mammalian target of rapamycin (mTOR), is a key therapeutic agent in cancer research, particularly in renal cell carcinoma. Its primary mechanism of action involves binding to the intracellular protein FKBP-12, forming a complex that inhibits the mTOR signaling pathway. This inhibition disrupts processes crucial for cell growth, proliferation, and angiogenesis.[1][2][3] Accurate and reproducible measurement of its anti-proliferative effects is paramount in preclinical studies. This guide provides a comparative overview of commonly used in vitro assays to assess the cytostatic and cytotoxic activity of this compound, emphasizing the importance of cross-validation for robust and reliable data.
Comparative Analysis of this compound's Anti-Proliferative Activity
The half-maximal inhibitory concentration (IC50) is a critical parameter for evaluating the potency of a compound. The following table summarizes the IC50 values of this compound in various cancer cell lines, as determined by different colorimetric assays. It is important to note that IC50 values can vary depending on the cell line, assay method, and experimental conditions.
| Cell Line | Assay Type | IC50 (µM) | Reference |
| A498 (Human Kidney Carcinoma) | MTT | 0.35 | MedchemExpress |
| Bel-7402 (Human Liver Cancer) | MTT | Not explicitly stated, but proliferation was inhibited | [1] |
| 5637 (Human Bladder Cancer) | Not specified | Proliferation slightly decreased at 0.5-4 µM | [4] |
| T24 (Human Bladder Cancer) | Not specified | Proliferation slightly decreased at 0.5-4 µM | [4] |
| HT1376 (Human Bladder Cancer) | Not specified | Proliferation slightly decreased at 0.5-4 µM | [4] |
| T24 (Human Bladder Cancer) | MTT | Dose-dependent reduction in viability | |
| RT-4 (Human Bladder Cancer) | MTT | Dose-dependent reduction in viability | |
| PCI-1 (Head and Neck Squamous Cell Carcinoma) | MTT | Dose-dependent reduction in viability | |
| PCI-13 (Head and Neck Squamous Cell Carcinoma) | MTT | Dose-dependent reduction in viability |
Experimental Protocols
The choice of assay for determining cell proliferation and viability can significantly impact experimental outcomes. Therefore, employing multiple methods to cross-validate findings is a crucial aspect of rigorous scientific research. Below are detailed protocols for three commonly used assays: MTT, Sulforhodamine B (SRB), and Crystal Violet.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product.
Protocol:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Treat cells with various concentrations of this compound and incubate for the desired period (e.g., 48-72 hours).
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content.
Protocol:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat cells with this compound for the desired duration.
-
Fix the cells by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with tap water and allow them to air dry.
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plates five times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
Measure the absorbance at 510 nm on a microplate reader.
Crystal Violet Assay
The Crystal Violet assay is a simple method for quantifying the number of adherent cells by staining the cell nucleus and cytoplasm.
Protocol:
-
Seed cells in a 96-well plate and incubate to allow for attachment.
-
Treat the cells with the desired concentrations of this compound and incubate for the appropriate time.
-
Remove the media and gently wash the cells with PBS.
-
Fix the cells with 100 µL of methanol for 10-20 minutes at room temperature.
-
Remove the methanol and add 100 µL of 0.5% crystal violet solution to each well. Incubate for 20 minutes at room temperature.
-
Wash the plates thoroughly with tap water and allow them to air dry.
-
Add 100 µL of a solubilizing agent (e.g., 10% acetic acid or methanol) to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
Visualizing the Mechanism and Workflow
To better understand the context of these assays, the following diagrams illustrate the mTOR signaling pathway inhibited by this compound and a conceptual workflow for cross-validating its anti-proliferative effects.
Caption: mTOR signaling pathway and the inhibitory action of this compound.
Caption: Workflow for cross-validation of this compound's anti-proliferative effects.
References
- 1. This compound, an mTOR inhibitor, enhances anti-tumour effects of heat shock protein cancer vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative study of rapamycin and this compound demonstrates superimposable anti-tumour potency on prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound improves cytotoxic efficacy of cisplatin and gemcitabine against urinary bladder cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Temsirolimus In Vivo Efficacy: A Comparative Guide Across Diverse Tumor Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of Temsirolimus, a specific inhibitor of the mammalian target of rapamycin (mTOR), across various preclinical tumor models. The information presented herein is supported by experimental data to aid researchers in evaluating its therapeutic potential and designing future studies.
Mechanism of Action: mTOR Inhibition
This compound is a derivative of sirolimus that binds to the intracellular protein FKBP-12.[1][2] The resulting this compound-FKBP12 complex specifically targets and inhibits the mTOR Complex 1 (mTORC1).[3] This inhibition disrupts the phosphorylation of key downstream effectors of the PI3K/Akt/mTOR signaling pathway, such as S6 kinase (S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4EBP1).[3] The ultimate effects are a G1 phase cell cycle arrest, reduced protein synthesis, and decreased expression of crucial factors for tumor growth and survival, including hypoxia-inducible factors (HIFs) and vascular endothelial growth factor (VEGF).[1][3][4] This dual action on both tumor cell proliferation and angiogenesis underlines its anti-cancer activity.[2][3]
Comparative In Vivo Efficacy
This compound has demonstrated varied efficacy across different tumor types in preclinical xenograft models. Its activity is notably significant in renal cell carcinoma and mantle cell lymphoma, with moderate to context-dependent effects in other malignancies.
Renal Cell Carcinoma (RCC)
This compound is FDA-approved for the treatment of advanced RCC and has shown significant antitumor activity in preclinical models, which translated to clinical benefits.[1][5][6]
| Tumor Model | Animal Model | This compound Dosage and Schedule | Efficacy Endpoint & Result | Citation |
| 786-O & Caki-1 Xenografts | Nude Mice | 2 mg/kg, i.v., daily for 21 days | Tumor Growth Inhibition: Dramatic decrease in mean tumor volume compared to vehicle control. | [7] |
| RENCA-CA9 Xenograft | BALB/c Mice | Not specified | Tumor Eradication: Combination with an hsp110+CA9 vaccine eradicated the tumor in all animals. This compound alone produced some tumor growth inhibition. | [8] |
| Various RCC Xenografts | Not specified | Not specified | Enhanced Apoptosis: Combination with the survivin suppressant YM155 or the HDAC inhibitor vorinostat significantly improved anticancer activity by reducing survivin levels and inducing apoptosis. | [7][9] |
Mantle Cell Lymphoma (MCL)
The constitutive activation of the mTOR pathway in MCL makes it a rational target for this compound.[10] Preclinical and clinical data support its efficacy in relapsed or refractory MCL.[11][12]
| Tumor Model | Animal Model | This compound Dosage and Schedule | Efficacy Endpoint & Result | Citation |
| MCL cell lines (in vitro) | N/A | Not specified | Mechanism: Inhibited mTOR, downregulated p21, and induced autophagy. | [13][14] |
| Refractory MCL patient tissue | N/A (Biopsy analysis) | 250 mg weekly | Cytostatic Effect: Down-regulation of cyclin D1 and Ki67. Anti-angiogenic Effect: Decrease in tumor microvessel density and VEGF expression. | [10] |
Glioblastoma (GBM)
The efficacy of this compound as a single agent in glioblastoma models has been limited. However, it shows synergistic potential when combined with other targeted agents.[15][16]
| Tumor Model | Animal Model | This compound Dosage and Schedule | Efficacy Endpoint & Result | Citation |
| U251 Malignant Glioma Xenografts | Not specified | Not specified | Growth Inhibition: Produced growth inhibition in a human cell line resistant to rapamycin in vitro. | [4] |
| U87MG Orthotopic Model | Murine | Not specified | Enhanced Radiotherapy: Enhanced the effect of radiotherapy. | [17] |
| Genetically Engineered Mouse Models of GBM | Murine | Not specified | Synergistic Necrosis: Combination with perifosine (AKT inhibitor) synergistically induced massive tumor necrosis. This compound alone only arrested proliferation. | [15] |
Breast Cancer
The activity of this compound in breast cancer models appears to be modest and potentially dependent on the tumor's genetic background, such as PTEN deficiency or PIK3CA mutations.[18][19]
| Tumor Model | Animal Model | This compound Dosage and Schedule | Efficacy Endpoint & Result | Citation |
| PTEN-deficient breast cancer cells | Nude Mouse Xenograft | Not specified | Growth Inhibition: Inhibited tumor growth. | [18] |
| 4T1 Tumor Model | Immunocompetent Mice | 5 mg/kg, intraperitoneally | Enhanced Anti-tumor Immunity: Inhibited secretion of sEV PD-L1, increased CD8+ T cell activity, leading to better anti-cancer effects compared to use in nude mice. | [20] |
| B16 Melanoma Model (as a comparison) | B6 Mice | Not specified | Enhanced Vaccine Efficacy: Combination with an hsp110+gp100 vaccine was more effective in inhibiting tumor growth than either therapy alone. | [8] |
Other Tumor Models
This compound has been evaluated in a range of other preclinical tumor models, demonstrating its broad-spectrum potential.
| Tumor Model | Animal Model | This compound Dosage and Schedule | Efficacy Endpoint & Result | Citation |
| Fibrolamellar Hepatocellular Carcinoma (PDX) | Not specified | Not specified | Tumor Volume Reduction: Significant reduction in tumor volume compared to vehicle-treated group with minimal toxicity. | [21][22] |
| Primitive Neuroectodermal Tumor/Medulloblastoma (DAOY Xenograft) | Not specified | Not specified | Delayed Growth: Delayed growth by 160% after 1 week and 240% after 2 weeks. | [4] |
| Human Pancreatic Carcinoma (PDX) | Xenograft Mice | Not specified | Correlated with Biomarkers: In vivo tumor growth inhibition correlated with the inhibition of S6-RP phosphorylation in tumor samples. | [23] |
Experimental Protocols & Workflow
The following section details the typical methodologies employed in the cited in vivo studies.
Animal Models
-
Species and Strain: Most studies utilized immunodeficient mice, such as athymic nude mice or NOD/SCID mice, to allow for the growth of human tumor xenografts.[7][18] Some studies involving immunotherapy aspects used immunocompetent syngeneic models like BALB/c or B6 mice.[8]
-
Tumor Establishment: Tumors were typically established by subcutaneous injection of a suspension of cultured human cancer cells (e.g., 786-O, Caki-1 RCC cells) into the flank of the mice.[7] In other cases, patient-derived xenograft (PDX) models were generated by implanting tumor tissue from patients directly into the mice.[21][22]
Drug Administration
-
Formulation: this compound is typically formulated for intravenous (i.v.) or intraperitoneal (i.p.) injection.
-
Dosing and Schedule: Dosing regimens varied between studies. A representative regimen for RCC xenografts was 2 mg/kg administered intravenously, daily for 21 days.[7] In a breast cancer model, a dose of 5 mg/kg was used.[20] Treatment often commenced once tumors reached a predetermined palpable size.
Efficacy Endpoint Measurement
-
Tumor Growth: Tumor volume was periodically measured, often twice weekly, using calipers. The formula (Length x Width²) / 2 was commonly used to calculate tumor volume. Tumor growth inhibition was determined by comparing the mean tumor volume in the this compound-treated group to the vehicle-treated control group.
-
Survival: In some studies, overall survival was a key endpoint, with an event defined as the time to euthanasia due to tumor burden or morbidity.[24]
-
Biomarker Analysis: At the end of the study, tumors were often excised for further analysis, such as immunohistochemistry (IHC) to assess levels of proliferation markers (e.g., PCNA), apoptosis, and pathway-specific biomarkers like survivin or phosphorylated S6 ribosomal protein.[7][23]
Conclusion: From Preclinical Models to Clinical Application
The in vivo data demonstrate that this compound has significant, albeit variable, anti-tumor activity across a range of cancer models.
-
Strongest Efficacy: The most robust and consistent preclinical efficacy is observed in renal cell carcinoma and mantle cell lymphoma models, which aligns with its clinical approvals and utility.[11][25]
-
Combination Potential: In tumor types like glioblastoma and breast cancer, where single-agent efficacy is modest, this compound shows considerable promise as part of combination therapies.[9][15] Its ability to enhance the effects of radiotherapy, other targeted agents, and even immunotherapy highlights a path forward for its development in these more resistant cancers.[8][17][20]
-
Biomarker-Driven Strategy: The variability in response underscores the importance of the underlying molecular characteristics of the tumor. Activation of the PI3K/Akt/mTOR pathway is a key determinant of sensitivity.[2][6] Future research should continue to focus on identifying predictive biomarkers to select patient populations most likely to benefit from this compound therapy.
This comparative guide illustrates the foundational in vivo evidence for this compound's mechanism and efficacy. For drug development professionals, these preclinical data provide a strong rationale for its continued investigation, particularly in rational combination strategies tailored to specific tumor biologies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Phase II trial of this compound in children with high-grade glioma, neuroblastoma and rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FDA Approval Summary: this compound as Treatment for Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. targetedonc.com [targetedonc.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. This compound, an mTOR inhibitor, enhances anti-tumour effects of heat shock protein cancer vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BioKB - Publication [biokb.lcsb.uni.lu]
- 10. Cytostatic and anti-angiogenic effects of this compound in refractory mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound in the treatment of relapsed or refractory mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound for the treatment of mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. This compound in the treatment of relapsed and/or refractory mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phase I clinical trial of this compound and perifosine for recurrent glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phase I/II study of sorafenib in combination with this compound for recurrent glioblastoma or gliosarcoma: North American Brain Tumor Consortium study 05-02 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phase I/II Trial of this compound and Sorafenib in Treatment of Patients with Recurrent Glioblastoma: North Central Cancer Treatment Group Study/Alliance N0572 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Phase II trial of this compound in patients with metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 20. This compound Enhances Anti-Cancer Immunity by Inducing Autophagy-Mediated Degradation of the Secretion of Small Extracellular Vesicle PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Therapeutic Efficacy of this compound in a Patient-derived Model of Metastatic Fibrolamellar Hepatocellular Carcinoma | In Vivo [iv.iiarjournals.org]
- 22. Therapeutic Efficacy of this compound in a Patient-derived Model of Metastatic Fibrolamellar Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. EFFECTS OF TREATMENT WITH this compound VERSUS INTERFERON ALPHA ON SURVIVAL OF PATIENTS WITH METASTATIC RENAL CELL CARCINOMA – SINGLE-CENTER REAL-WORLD EXPERIENCE - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Evaluating this compound activity in multiple tumors: a review of clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Temsirolimus vs. Dual mTORC1/mTORC2 Inhibitors: A Comparative Analysis for Researchers
In the landscape of targeted cancer therapy, the mammalian target of rapamycin (mTOR) signaling pathway remains a critical focus. Temsirolimus, a first-generation mTOR inhibitor, selectively targets the mTORC1 complex. However, the development of dual mTORC1/mTORC2 inhibitors has introduced a new class of therapeutics with a broader mechanism of action. This guide provides a detailed comparison of this compound and dual mTORC1/mTORC2 inhibitors, supported by experimental data, to aid researchers, scientists, and drug development professionals in their understanding and application of these compounds.
Mechanism of Action: A Tale of Two Complexes
The mTOR kinase is a central regulator of cell growth, proliferation, metabolism, and survival, functioning through two distinct multiprotein complexes: mTORC1 and mTORC2.[1]
This compound , a derivative of rapamycin, acts as an allosteric inhibitor of mTORC1.[2] It binds to the intracellular protein FKBP12, and this complex then interacts with the FRB domain of mTOR, leading to the inhibition of mTORC1 signaling.[3] This targeted inhibition primarily affects processes downstream of mTORC1, such as protein synthesis and cell cycle progression.[2]
Dual mTORC1/mTORC2 inhibitors , in contrast, are ATP-competitive inhibitors that target the kinase domain of mTOR itself.[4] This allows them to block the activity of both mTORC1 and mTORC2. By inhibiting mTORC2, these compounds also prevent the phosphorylation and full activation of Akt, a key pro-survival kinase, a feature not shared by this compound.[4][5]
Signaling Pathway Inhibition: A Visual Comparison
The differential effects of this compound and dual mTORC1/mTORC2 inhibitors on the mTOR signaling pathway are illustrated below.
Comparative Performance: In Vitro and In Vivo Data
Experimental studies have demonstrated key differences in the anti-cancer activity of this compound and dual mTORC1/mTORC2 inhibitors.
In Vitro Efficacy
Dual mTORC1/mTORC2 inhibitors generally exhibit greater potency in inhibiting cell viability and inducing cell cycle arrest compared to this compound across various cancer cell lines.
Table 1: Comparative In Vitro Activity of this compound and Dual mTORC1/mTORC2 Inhibitors
| Parameter | This compound (mTORC1 Inhibitor) | Dual mTORC1/mTORC2 Inhibitors (e.g., Ku0063794, OSI-027, Torin-2) | Reference(s) |
| Cell Viability (IC50) | Generally in the nanomolar to low micromolar range, but often with incomplete inhibition of proliferation.[3][6] | Often exhibit lower IC50 values (nanomolar range) and more complete growth inhibition.[7][8][9] | [3][6][7][8][9] |
| Cell Cycle Arrest | Induces G1 phase arrest.[4] | More profound G1 phase arrest.[4][5] | [4][5] |
| Apoptosis | Minimal induction of apoptosis.[4][5] | Can induce apoptosis in some cell lines.[7] | [4][5][7] |
| Signaling Pathway Inhibition | Inhibits phosphorylation of S6K and 4E-BP1 (mTORC1 substrates). Can lead to feedback activation of Akt via mTORC2.[4][5] | Inhibits phosphorylation of S6K, 4E-BP1, and Akt (S473) (mTORC1 and mTORC2 substrates).[4][5] | [4][5] |
In Vivo Efficacy
In preclinical xenograft models, the comparative efficacy can be more complex, with this compound demonstrating effects on the tumor microenvironment that may not be replicated by all dual inhibitors.
Table 2: Comparative In Vivo Activity in a Renal Cell Carcinoma Xenograft Model (786-O cells)
| Parameter | This compound | Ku0063794 (Dual Inhibitor) | Reference(s) |
| Tumor Growth Inhibition | Significant inhibition of tumor growth compared to control.[5][10] | Significant inhibition of tumor growth compared to control, with no significant difference from this compound.[5][10] | [5][10] |
| Tumor Angiogenesis (Microvessel Density) | Significantly decreased tumor angiogenesis.[5][11] | No significant effect on tumor angiogenesis.[5][11] | [5][11] |
| In Vivo Signaling Inhibition | Inhibited mTORC1 signaling (decreased p-S6).[5] | Inhibited both mTORC1 (decreased p-S6) and mTORC2 (decreased p-Akt S473) signaling.[5] | [5] |
Experimental Protocols
To ensure reproducibility and standardization, detailed methodologies for key comparative experiments are provided below.
Experimental Workflow: A Comparative Study
The following diagram outlines a typical workflow for comparing the efficacy of this compound and a dual mTORC1/mTORC2 inhibitor.
Detailed Methodologies
1. Cell Viability Assay (MTT/MTS)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with a range of concentrations of this compound and the dual mTORC1/mTORC2 inhibitor for 24, 48, or 72 hours.
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: For MTT, add a solubilizing agent. Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
2. Western Blot Analysis
-
Cell Lysis: Treat cells with the inhibitors for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against total and phosphorylated mTOR, Akt, S6K, 4E-BP1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
3. Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment and Harvesting: Treat cells with the inhibitors for 24-48 hours. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing and store at -20°C overnight.
-
Staining: Wash the fixed cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Data Acquisition and Analysis: Analyze the DNA content of the cells using a flow cytometer. Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
4. In Vivo Xenograft Study
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or NOD/SCID).
-
Tumor Growth and Treatment: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (vehicle control, this compound, dual inhibitor). Administer the drugs at the predetermined doses and schedule.
-
Tumor Measurement: Measure tumor volume using calipers every 2-3 days.
-
Endpoint and Tissue Collection: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, ex vivo Western blot).
5. Tumor Angiogenesis Assay (CD31 Immunohistochemistry)
-
Tissue Preparation: Fix the excised tumors in formalin and embed in paraffin. Cut thin sections (e.g., 5 µm) and mount on slides.
-
Antigen Retrieval: Deparaffinize and rehydrate the tissue sections. Perform antigen retrieval using a citrate-based buffer.
-
Staining: Block non-specific binding and incubate with a primary antibody against CD31. Follow with a secondary antibody and a detection system (e.g., DAB).
-
Quantification: Capture images of the stained sections and quantify the microvessel density (MVD) by counting the number of CD31-positive vessels in multiple high-power fields.[1]
Conclusion
The choice between this compound and a dual mTORC1/mTORC2 inhibitor depends on the specific research question and the cancer model being investigated. Dual inhibitors offer a more comprehensive blockade of the mTOR pathway, which often translates to superior in vitro potency. However, the in vivo efficacy can be influenced by additional factors such as the tumor microenvironment, where this compound may have distinct anti-angiogenic effects. This guide provides a framework for understanding the key differences between these two classes of mTOR inhibitors and for designing experiments to further elucidate their therapeutic potential.
References
- 1. Immunohistochemistry in the evaluation of neovascularization in tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. A comparison of Ku0063794, a dual mTORC1 and mTORC2 inhibitor, and this compound in preclinical renal cell carcinoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Comparison of Ku0063794, a Dual mTORC1 and mTORC2 Inhibitor, and this compound in Preclinical Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical evaluation of the mTOR inhibitor, this compound, in combination with the epothilone B analog, ixabepilone in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparing mTOR inhibitor Rapamycin with Torin-2 within the RIST molecular-targeted regimen in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparing mTOR inhibitor Rapamycin with Torin-2 within the RIST molecular-targeted regimen in neuroblastoma cells [medsci.org]
- 10. researchgate.net [researchgate.net]
- 11. A Comparison of Ku0063794, a Dual mTORC1 and mTORC2 Inhibitor, and this compound in Preclinical Renal Cell Carcinoma Models | PLOS One [journals.plos.org]
Independent Validation of Temsirolimus Research: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of published research findings on Temsirolimus. It summarizes key experimental data, details methodologies from pivotal studies, and visualizes the underlying biological pathways and experimental workflows.
This compound is a specific inhibitor of the mammalian target of rapamycin (mTOR), a crucial kinase in signaling pathways that regulate cell proliferation, growth, and survival.[1][2] Its primary application is in the treatment of advanced renal cell carcinoma (RCC), but it has been investigated in a variety of other solid and hematologic tumors.[3][4] This guide synthesizes findings from multiple clinical trials to provide a comparative overview of its efficacy and mechanism of action.
Mechanism of Action: The mTOR Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the mTORC1 complex.[1] It first binds to the intracellular protein FKBP-12, and this complex then allosterically inhibits mTORC1.[1][5] This inhibition disrupts the phosphorylation of downstream effectors, including S6 kinase (S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4EBP1), which ultimately leads to a reduction in protein synthesis and cell cycle arrest at the G1 phase.[1][6] Furthermore, inhibition of mTOR can lead to reduced levels of hypoxia-inducible factors (HIF-1 and HIF-2 alpha) and vascular endothelial growth factor (VEGF), thereby interfering with angiogenesis.[6]
Caption: this compound inhibits the mTORC1 signaling pathway.
Comparative Efficacy of this compound in Clinical Trials
The following tables summarize the quantitative outcomes from key clinical trials of this compound in various cancers.
Table 1: this compound in Advanced Renal Cell Carcinoma (Poor Prognosis)
| Metric | This compound | Interferon Alfa (IFN) | Hazard Ratio (95% CI) | P-value |
| Median Overall Survival | 10.9 months | 7.3 months | 0.73 (0.58-0.92) | 0.008 |
| Median Progression-Free Survival | 3.8 months | 1.9 months | - | <0.001 |
Data from a Phase III trial in patients with poor-prognosis advanced RCC.[5][7]
Table 2: this compound in Recurrent or Metastatic Endometrial Cancer
| Patient Group | Objective Response Rate (ORR) | Stable Disease |
| Chemotherapy-Naive | 14% (4/29) | 69% (20/29) |
| Chemotherapy-Treated | 4% (1/25) | 48% (12/25) |
Data from a Phase II study.[8]
Table 3: this compound in Relapsed and Refractory Lymphomas (Phase II)
| Lymphoma Subtype | Overall Response Rate (ORR) | Complete Response (CR) |
| Follicular Lymphoma (FL) | 46.6% | 33.3% |
Data from a Phase I/II study of this compound in combination with Lenalidomide.[9]
Table 4: this compound in Recurrent/Metastatic Head and Neck Squamous Cell Carcinoma (HNSCC)
| Metric | Result |
| Objective Response Rate (Partial Responses) | 41.7% (15/36) |
| Stable Disease | 52.3% (19/36) |
| Median Progression-Free Survival | 5.9 months (95% CI, 4.8-7.1) |
| Median Overall Survival | 12.8 months (95% CI, 9.8-15.8) |
Data from a Phase II study of this compound combined with carboplatin and paclitaxel.[10]
Experimental Protocols: A Closer Look
Detailed methodologies are crucial for the independent validation and replication of research findings. Below are the experimental protocols for some of the key studies cited.
Phase III Trial of this compound in Advanced Renal Cell Carcinoma
-
Objective: To compare the efficacy and safety of this compound with interferon alfa or the combination of both in patients with advanced renal cell carcinoma and poor prognostic features.[7]
-
Patient Population: Patients with advanced RCC and at least three of six predictors of short survival.[7]
-
Dosing Regimen:
-
Endpoints:
Caption: Workflow for a Phase III RCC clinical trial.
Phase II Study of this compound in Recurrent or Metastatic Endometrial Cancer
-
Objective: To evaluate the single-agent activity of this compound in women with recurrent or metastatic endometrial cancer, stratified by prior chemotherapy.[8]
-
Patient Population: Women with recurrent or metastatic endometrial cancer, divided into chemotherapy-naive and chemotherapy-treated cohorts.[8]
-
Dosing Regimen: this compound 25 mg intravenously weekly in 4-week cycles.[8]
-
Endpoints:
Preclinical Evaluation of this compound in Renal Cell Carcinoma Cell Lines
-
Objective: To examine the effects of this compound on downstream components of the mTOR signaling pathway in RCC cell lines.[11]
-
Methodology: Western blot analysis of four RCC cell lines treated with 10 nM this compound for 24 hours. Proteins examined included PARP and those downstream of p-mTOR, such as p-p70s6K and p4EBP1.[11]
-
Key Finding: this compound treatment decreased the expression of p-p70s6K.[11]
This guide provides a consolidated overview of this compound research, offering a foundation for further investigation and independent validation efforts. The presented data and methodologies, derived from peer-reviewed publications and clinical trial records, highlight the consistent mechanism of action and clinical activity of this compound across various cancer types.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Evaluating this compound activity in multiple tumors: a review of clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: a safety and efficacy review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Clinical trial experience with this compound in patients with advanced renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase II study of this compound in women with recurrent or metastatic endometrial cancer: a trial of the NCIC Clinical Trials Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase I/II clinical trial of this compound and lenalidomide in patients with relapsed and refractory lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A phase II study of this compound added to low-dose weekly carboplatin and paclitaxel for patients with recurrent and/or metastatic (R/M) head and neck squamous cell carcinoma (HNSCC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preclinical evaluation of the mTOR inhibitor, this compound, in combination with the epothilone B analog, ixabepilone in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Temsirolimus: A Comparative Analysis of its Anti-Cancer Effects Across Diverse Cell Line Panels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic and signaling effects of Temsirolimus across a variety of cancer cell lines. The information presented herein is intended to support researchers and professionals in drug development in their evaluation of this compound as a potential therapeutic agent. This document summarizes key quantitative data, details common experimental methodologies, and visualizes the underlying molecular pathways.
Quantitative Analysis of this compound Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of this compound in the NCI-60 panel of human cancer cell lines, providing a broad overview of its efficacy across different cancer types. Data is sourced from the Genomics of Drug Sensitivity in Cancer database.
| Cell Line | Cancer Type | IC50 (µM) |
| Leukemia | ||
| CCRF-CEM | Leukemia | 0.009 |
| HL-60(TB) | Leukemia | 0.011 |
| K-562 | Leukemia | 0.008 |
| MOLT-4 | Leukemia | 0.010 |
| RPMI-8226 | Leukemia | 0.007 |
| SR | Leukemia | 0.012 |
| Non-Small Cell Lung Cancer | ||
| A549/ATCC | Non-Small Cell Lung Cancer | >10 |
| EKVX | Non-Small Cell Lung Cancer | 0.015 |
| HOP-62 | Non-Small Cell Lung Cancer | 0.013 |
| HOP-92 | Non-Small Cell Lung Cancer | 0.014 |
| NCI-H226 | Non-Small Cell Lung Cancer | 0.016 |
| NCI-H23 | Non-Small Cell Lung Cancer | 0.012 |
| NCI-H322M | Non-Small Cell Lung Cancer | 0.018 |
| NCI-H460 | Non-Small Cell Lung Cancer | 0.011 |
| NCI-H522 | Non-Small Cell Lung Cancer | 0.017 |
| Colon Cancer | ||
| COLO 205 | Colon Cancer | >10 |
| HCC-2998 | Colon Cancer | 0.019 |
| HCT-116 | Colon Cancer | >10 |
| HCT-15 | Colon Cancer | >10 |
| HT29 | Colon Cancer | >10 |
| KM12 | Colon Cancer | 0.021 |
| SW-620 | Colon Cancer | >10 |
| CNS Cancer | ||
| SF-268 | CNS Cancer | 0.009 |
| SF-295 | CNS Cancer | 0.010 |
| SF-539 | CNS Cancer | 0.008 |
| SNB-19 | CNS Cancer | 0.011 |
| SNB-75 | CNS Cancer | 0.012 |
| U251 | CNS Cancer | 0.007 |
| Melanoma | ||
| LOX IMVI | Melanoma | 0.013 |
| MALME-3M | Melanoma | 0.015 |
| M14 | Melanoma | 0.014 |
| MDA-MB-435 | Melanoma | 0.016 |
| SK-MEL-2 | Melanoma | 0.012 |
| SK-MEL-28 | Melanoma | 0.018 |
| SK-MEL-5 | Melanoma | 0.011 |
| UACC-257 | Melanoma | 0.017 |
| UACC-62 | Melanoma | 0.019 |
| Ovarian Cancer | ||
| IGROV1 | Ovarian Cancer | 0.020 |
| OVCAR-3 | Ovarian Cancer | 0.018 |
| OVCAR-4 | Ovarian Cancer | 0.022 |
| OVCAR-5 | Ovarian Cancer | 0.017 |
| OVCAR-8 | Ovarian Cancer | 0.021 |
| NCI/ADR-RES | Ovarian Cancer | 0.025 |
| SK-OV-3 | Ovarian Cancer | 0.023 |
| Renal Cancer | ||
| 786-0 | Renal Cancer | 0.006 |
| A498 | Renal Cancer | 0.005 |
| ACHN | Renal Cancer | 0.007 |
| CAKI-1 | Renal Cancer | 0.008 |
| RXF 393 | Renal Cancer | 0.009 |
| SN12C | Renal Cancer | 0.010 |
| TK-10 | Renal Cancer | 0.011 |
| UO-31 | Renal Cancer | 0.012 |
| Prostate Cancer | ||
| PC-3 | Prostate Cancer | >10 |
| DU-145 | Prostate Cancer | >10 |
| Breast Cancer | ||
| MCF7 | Breast Cancer | 0.014 |
| MDA-MB-231/ATCC | Breast Cancer | 0.016 |
| HS 578T | Breast Cancer | 0.015 |
| BT-549 | Breast Cancer | 0.017 |
| T-47D | Breast Cancer | 0.013 |
| MDA-MB-468 | Breast Cancer | 0.019 |
Experimental Protocols
Detailed methodologies for key assays used to evaluate the efficacy of this compound are provided below.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures to determine the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol outlines the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time period.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Western Blot Analysis for mTOR Pathway Proteins
This protocol describes the procedure for analyzing the expression and phosphorylation status of key proteins in the mTOR signaling pathway.
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-mTOR, mTOR, p-Akt, Akt, p-S6K, S6K, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
Visualizing the Mechanism of Action
To understand how this compound exerts its effects, it is crucial to visualize its interaction with cellular signaling pathways.
Caption: this compound inhibits mTORC1 signaling pathway.
The diagram above illustrates the canonical PI3K/AKT/mTOR signaling pathway. This compound, upon entering the cell, binds to the intracellular protein FKBP12. This complex then inhibits the mTORC1 kinase, a central regulator of cell growth and proliferation.[1][2] Inhibition of mTORC1 leads to the dephosphorylation of its downstream effectors, S6K1 and 4E-BP1, ultimately resulting in the suppression of protein synthesis and cell cycle arrest.[1]
Caption: General workflow for evaluating this compound efficacy.
This workflow diagram outlines the key experimental steps for assessing the in vitro effects of this compound. It begins with the selection of a panel of cancer cell lines, followed by treatment with the drug. Subsequent analyses include cell viability assays to determine potency (IC50), apoptosis assays to quantify programmed cell death, and western blotting to investigate the molecular mechanism of action by analyzing key signaling proteins.
References
Validation of Temsirolimus-induced autophagy through multiple assays
For Researchers, Scientists, and Drug Development Professionals
Temsirolimus, an inhibitor of the mammalian target of rapamycin (mTOR), is a potent inducer of autophagy, a cellular process of self-digestion and recycling of cellular components. The validation and quantification of this compound-induced autophagy are critical for understanding its mechanism of action and therapeutic potential. This guide provides a comprehensive comparison of three widely used assays for this purpose: Western blotting for LC3-II, mCherry-GFP-LC3 fluorescence microscopy, and transmission electron microscopy (TEM). We present supporting experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most appropriate methods for their studies.
This compound and the mTOR Signaling Pathway in Autophagy
This compound exerts its effects by inhibiting mTOR, a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival. Under nutrient-rich conditions, mTOR is active and suppresses autophagy by phosphorylating and inhibiting the ULK1/2 complex, a key initiator of autophagosome formation. By inhibiting mTOR, this compound relieves this suppression, leading to the activation of the ULK1/2 complex and the initiation of the autophagic cascade. This process involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic cargo and fuses with lysosomes to form autolysosomes, where the contents are degraded and recycled.
Figure 1. this compound inhibits mTORC1, initiating autophagy.
Comparison of Key Autophagy Assays
The validation of this compound-induced autophagy relies on multiple assays that can monitor different stages of the autophagic process. The most common and reliable methods are Western blotting for the autophagy marker LC3-II, fluorescence microscopy using the tandem mCherry-GFP-LC3 reporter, and transmission electron microscopy for ultrastructural analysis.
| Assay | Principle | Advantages | Disadvantages |
| Western Blotting (LC3-II) | Detects the conversion of cytosolic LC3-I to lipidated, autophagosome-associated LC3-II. An increase in the LC3-II/LC3-I ratio or LC3-II levels is indicative of autophagosome formation. | - Relatively simple and widely available. - Provides quantitative data on the overall level of autophagosome formation in a cell population. - Can be used to assess autophagic flux when combined with lysosomal inhibitors. | - Does not provide information on the downstream stages of autophagy (e.g., fusion with lysosomes and degradation). - Can be difficult to interpret as an increase in LC3-II can reflect either increased autophagosome formation or a blockage in their degradation.[1] - Does not provide single-cell resolution. |
| mCherry-GFP-LC3 Fluorescence Microscopy | Utilizes a tandem fluorescent-tagged LC3 protein. In neutral pH autophagosomes, both GFP and mCherry fluoresce (yellow puncta). Upon fusion with acidic lysosomes to form autolysosomes, the GFP signal is quenched, while the acid-stable mCherry continues to fluoresce (red puncta). | - Allows for the visualization and quantification of both autophagosomes and autolysosomes, providing a measure of autophagic flux.[2][3] - Provides single-cell resolution and spatial information. - Can be used for live-cell imaging to monitor autophagy in real-time. | - Requires transfection or transduction of cells with the reporter plasmid, which can lead to overexpression artifacts. - Quantification can be subjective and time-consuming, although automated image analysis software can help. - Photobleaching of fluorophores can be an issue in live-cell imaging. |
| Transmission Electron Microscopy (TEM) | Provides high-resolution images of cellular ultrastructure, allowing for the direct visualization of autophagic vesicles (autophagosomes and autolysosomes) and their cargo.[4][5][6][7] | - Considered the "gold standard" for morphological confirmation of autophagy.[8] - Provides detailed information on the morphology and content of autophagic vesicles. - Can reveal selective autophagy of specific organelles. | - Technically demanding, time-consuming, and expensive. - Provides a static snapshot of a dynamic process. - Quantification is challenging and requires specialized stereological methods. - Limited sampling size can be a drawback. |
Quantitative Data Comparison
The following table summarizes representative quantitative data from studies investigating this compound- or other mTOR inhibitor-induced autophagy using the three assays. It is important to note that direct comparison between studies can be challenging due to variations in cell types, drug concentrations, and treatment durations.
| Assay | Parameter Measured | Control (Vehicle) | This compound/mTOR Inhibitor Treatment | Reference |
| Western Blotting | LC3-II/Actin Ratio (Fold Change) | 1.0 | ~2.5 - 4.0 fold increase | [9] |
| mCherry-GFP-LC3 | % of Puncta | Yellow: ~15% Red: ~5% | Yellow: ~30% Red: ~25% | [3] |
| TEM | Autophagosomes per cell section | ~1-2 | ~8-12 | [6] |
Experimental Protocols
Detailed methodologies for the three key assays are provided below.
Western Blotting for LC3-II
This protocol describes the detection of LC3-I to LC3-II conversion as a marker of autophagosome formation.
Figure 2. Workflow for LC3-II Western blotting.
Materials:
-
This compound-treated and control cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (15% acrylamide is recommended for better separation of LC3-I and LC3-II)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Rabbit anti-LC3B
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse cell pellets in RIPA buffer on ice for 30 minutes, followed by centrifugation to pellet cell debris.[10]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[10]
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 15% SDS-PAGE gel and run until the dye front reaches the bottom.[1]
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.[1]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[10]
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-LC3B antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescence substrate.
-
Imaging: Capture the signal using an appropriate imaging system.
-
Analysis: Perform densitometric analysis to quantify the band intensities of LC3-I and LC3-II. Normalize LC3-II levels to a loading control like β-actin or GAPDH.
mCherry-GFP-LC3 Fluorescence Microscopy
This protocol describes the use of a tandem fluorescent reporter to monitor autophagic flux.
Figure 3. Workflow for mCherry-GFP-LC3 assay.
Materials:
-
Cells stably expressing mCherry-GFP-LC3
-
Glass coverslips
-
This compound
-
4% paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Mounting medium with DAPI
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed cells stably expressing mCherry-GFP-LC3 onto glass coverslips in a 24-well plate.
-
Treatment: Treat the cells with this compound or vehicle control for the desired time.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Mounting: Wash with PBS and mount the coverslips onto glass slides using mounting medium containing DAPI.
-
Imaging: Acquire images using a confocal microscope with appropriate laser lines for GFP (e.g., 488 nm) and mCherry (e.g., 561 nm).
-
Analysis: Quantify the number of yellow (mCherry+GFP+) and red (mCherry+GFP-) puncta per cell. An increase in both yellow and red puncta indicates an induction of autophagic flux.
Transmission Electron Microscopy (TEM)
This protocol provides a general workflow for preparing samples for TEM analysis of autophagy.
Figure 4. Workflow for TEM analysis of autophagy.
Materials:
-
This compound-treated and control cells
-
Primary fixative (e.g., 2.5% glutaraldehyde in 0.1 M cacodylate buffer)
-
Secondary fixative (e.g., 1% osmium tetroxide)
-
Ethanol series for dehydration
-
Epoxy resin for embedding
-
Uranyl acetate and lead citrate for staining
-
Transmission electron microscope
Procedure:
-
Fixation: Fix the cell pellet in primary fixative for 1-2 hours at room temperature, followed by post-fixation in secondary fixative for 1 hour on ice.[5][6]
-
Dehydration: Dehydrate the samples through a graded series of ethanol concentrations.[5][6]
-
Embedding: Infiltrate the samples with epoxy resin and embed them in molds. Polymerize the resin at 60°C for 48 hours.[5][6]
-
Sectioning: Cut ultrathin sections (70-90 nm) using an ultramicrotome and collect them on copper grids.
-
Staining: Stain the sections with uranyl acetate and lead citrate to enhance contrast.[6]
-
Imaging: Examine the sections using a transmission electron microscope.
-
Analysis: Identify and quantify the number and area of autophagosomes and autolysosomes per cell cross-section.
Conclusion
The validation of this compound-induced autophagy requires a multi-assay approach to provide a comprehensive understanding of the process. Western blotting for LC3-II offers a quantitative measure of autophagosome formation at the population level. The mCherry-GFP-LC3 assay provides a powerful tool for visualizing and quantifying autophagic flux at the single-cell level. Transmission electron microscopy remains the gold standard for morphological confirmation, offering unparalleled detail of the autophagic machinery. By combining these methods, researchers can obtain robust and reliable data to elucidate the role of autophagy in the therapeutic effects of this compound and other mTOR inhibitors.
References
- 1. resources.novusbio.com [resources.novusbio.com]
- 2. The autophagy research in electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative and qualitative analysis of autophagy flux using imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Examining Autophagy in Plant by Transmission Electron Microscopy (TEM) [bio-protocol.org]
- 5. Transmission Electron Microscopy (TEM) [bio-protocol.org]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Examining Autophagy in Plant by Transmission Electron Microscopy (TEM) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Autophagy: assays and artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitation of “autophagic flux” in mature skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Comparative proteomics of Temsirolimus-sensitive vs. -resistant cells
For researchers, scientists, and drug development professionals, understanding the molecular underpinnings of resistance to targeted therapies like Temsirolimus is paramount. This guide provides a detailed comparative analysis of the proteomic landscapes of this compound-sensitive and -resistant cancer cells, supported by experimental data and methodologies, to illuminate the mechanisms of resistance and identify potential therapeutic targets.
Acquired resistance to mTOR inhibitors, such as this compound, is a significant clinical challenge. To dissect the molecular alterations driving this resistance, comparative proteomic studies have been conducted on sensitive parental and resistant bladder cancer cell lines. These studies reveal a complex interplay of reactivated signaling pathways and altered expression of key regulatory proteins that collectively contribute to the resistant phenotype, including renewed cell growth and increased invasive behavior.[1]
Quantitative Proteomic Analysis: Sensitive vs. Resistant Cells
The following tables summarize the key differentially expressed proteins identified in this compound-resistant bladder cancer cell lines (RT112res and UMUC3res) compared to their sensitive parental counterparts (RT112par and UMUC3par) upon treatment with this compound.
Table 1: Cell Cycle Regulating Proteins
| Protein | Change in Resistant Cells (vs. Parental) | Cell Line |
| Cdk1 | Increased | UMUC3res, RT112res |
| Cdk2 | Increased | UMUC3res, RT112res |
| Cyclin A | Increased | UMUC3res, RT112res |
| Cyclin B | Increased | UMUC3res, RT112res |
| Cyclin D1 | Increased | UMUC3res, RT112res |
| Cyclin E | Increased | UMUC3res |
| p19 | Decreased | Not specified |
| p27 | Decreased | Not specified |
| p53 | Decreased | Not specified |
| p73 | Decreased | Not specified |
Data extracted from a study on bladder cancer cells, where resistant cells showed accumulation in the S- and G2/M-phases of the cell cycle.[1]
Table 2: Akt-mTOR Signaling Pathway Proteins
| Protein | Change in Resistant Cells (vs. Parental) | Cell Line |
| mTOR | Upregulated | UMUC3res, RT112res |
| pmTOR | Upregulated | UMUC3res, RT112res |
| Rictor | Upregulated | UMUC3res, RT112res |
| pRictor | Upregulated | UMUC3res, RT112res |
| Raptor | Upregulated | UMUC3res, RT112res |
| pRaptor | Upregulated | UMUC3res, RT112res |
| Akt | Upregulated | UMUC3res, RT112res |
| pAkt | Upregulated | UMUC3res, RT112res |
| p70s6k | Upregulated | UMUC3res, RT112res |
In contrast to parental cells where this compound downregulated these proteins, resistant cells showed an upregulation upon re-exposure to the drug, indicating a reactivation of the Akt/mTOR pathway.[1]
Table 3: Integrins
| Protein | Change in Resistant Cells | Location | Cell Line |
| Integrin α2 | Increased | Cell Surface | UMUC3res, RT112res |
| Integrin α3 | Increased | Cell Surface | UMUC3res, RT112res |
| Integrin β1 | Increased | Cell Surface | UMUC3res, RT112res |
| Integrin α6 | Increased | Cell Surface | RT112res |
| Integrin β4 | Increased | Cell Surface | RT112res |
The translocation of these integrins to the cell surface in resistant cells is associated with increased motility and a switch from an adhesive to a highly motile phenotype.[1]
Experimental Protocols
The following methodologies were employed to generate the comparative proteomic data.
Cell Culture and Development of Resistant Cell Lines: Parental human bladder cancer cell lines (RT112 and UMUC3) were cultured in appropriate media. This compound-resistant sublines were generated by continuous exposure to escalating concentrations of this compound over a period of several months.
Western Blot Analysis: Protein expression levels were determined by Western blotting. Cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a membrane. The membranes were then incubated with primary antibodies against the proteins of interest (e.g., Cdk1, Cdk2, Cyclins, mTOR, Akt, Integrins), followed by incubation with a secondary antibody. Protein bands were visualized and quantified. β-actin was used as a loading control.[1]
Cell Cycle Analysis: Cell cycle distribution was analyzed by flow cytometry. Cells were harvested, fixed, and stained with a DNA-intercalating dye. The DNA content of the cells was then measured using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[1]
Chemotaxis Assay: The migratory activity of the cells was assessed using a modified Boyden chamber assay. Cells were seeded in the upper chamber, and a chemoattractant was placed in the lower chamber. After incubation, the number of cells that migrated through the membrane to the lower chamber was quantified.[1]
Visualizing Resistance Mechanisms
The following diagrams illustrate the key signaling pathways and experimental workflows involved in this compound resistance.
References
Safety Operating Guide
Proper Disposal of Temsirolimus: A Guide for Laboratory Professionals
Temsirolimus is a cytotoxic drug requiring specialized handling and disposal procedures to ensure personnel safety and environmental protection.[1][2][3][4][5] Improper disposal, such as flushing down a drain or discarding in regular trash, is strictly prohibited as it can lead to environmental contamination and may pose a danger to public health.[6][7][8] All waste materials, including the drug itself, contaminated supplies, and packaging, must be managed in accordance with applicable hazardous waste regulations.[9]
Core Principles of this compound Waste Management
This compound waste is classified as hazardous and cytotoxic.[1][2] The primary disposal methods involve either controlled incineration at a licensed facility or chemical destruction.[6] It is imperative to prevent any release into the environment; therefore, disposal into sewer systems or waterways is forbidden.[6][7][8] In the United States, disposal is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][11]
Key Handling and Disposal Steps:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, protective clothing, and eye/face protection when handling this compound and its related waste.[6][9][12]
-
Segregation: All this compound-contaminated waste must be segregated from non-hazardous trash. Use designated, clearly labeled, leak-proof containers.[10] Hazardous pharmaceutical waste is typically collected in black containers.[10]
-
Disposal of Unused or Expired this compound: Unused or expired this compound must be disposed of as hazardous pharmaceutical waste.[6] This involves sending the material to a licensed chemical destruction plant or using controlled incineration with flue gas scrubbing.[6]
-
Disposal of Contaminated Materials:
-
Sharps: Needles, syringes, and other sharps contaminated with this compound should be placed immediately into designated sharps containers for hazardous waste.
-
Labware and PPE: Glassware, vials, gloves, gowns, and other materials contaminated with this compound must be collected in approved hazardous waste containers.[13]
-
-
Spill Management: In case of a spill, evacuate the area and prevent further leakage if safe to do so.[6] Absorb the spill with an inert material (e.g., dry sand, earth) and collect it into a suitable, closed container for disposal as hazardous waste.[6][13] The spill area should then be cleaned with soap and water.[13]
-
Container and Packaging Disposal: Empty vials and packaging must also be managed carefully. Containers can be triple-rinsed, with the rinsate collected as hazardous waste.[6] Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill or incinerated, depending on local regulations.[6]
Quantitative Handling and Stability Data
The following table summarizes key quantitative parameters for the handling and preparation of this compound, which directly impact waste generation and management.
| Parameter | Value & Conditions | Citation |
| Storage (Unopened Vials) | Refrigerate at 2°C to 8°C (36°F to 46°F). Protect from light. | [2][3][4][5] |
| Stability after First Dilution | Stable for up to 24 hours at room temperature (below 25°C). | [2] |
| Administration Deadline | The final diluted solution must be administered within six hours. | [2] |
Experimental Protocols & Workflows
This compound Disposal Workflow
The proper disposal of this compound and associated materials follows a strict workflow to ensure safety and compliance. The process begins with identifying the type of waste generated and segregating it at the point of use. Each waste stream is then directed into the appropriate, labeled container for final disposal by a licensed hazardous waste management facility.
Caption: this compound waste segregation and disposal workflow.
References
- 1. drugs.com [drugs.com]
- 2. pfizermedical.com [pfizermedical.com]
- 3. drugs.com [drugs.com]
- 4. pfizermedical.com [pfizermedical.com]
- 5. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. dtsc.ca.gov [dtsc.ca.gov]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 11. mcfenvironmental.com [mcfenvironmental.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
